Norepinephrine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(1R)-2-amino-1-hydroxyethyl]benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3,8,10-12H,4,9H2/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFLSHLFXELFNJZ-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CN)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[C@H](CN)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
65277-62-5, 51-40-1 (l-tartrate (1:1)) | |
| Record name | Poly(norepinephrine) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65277-62-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Norepinephrine [INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051412 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5023378 | |
| Record name | Norepinephrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5023378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Norepinephrine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000216 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Slightly soluble in water, ethanol, diethyl ether; very soluble in alkali, dilute hydrochloric acid, 849 mg/mL | |
| Record name | Norepinephrine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7772 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Norepinephrine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000216 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Impurities |
Adrenaline, N-benzyl-1-phenylmethanamine, 2-chloro-1-(3,4-dihydroxyphenyl)ethanone, 2-(dibenzylamino)-1-(3,4-dihydroxyphenyl)ethanone, For more Impurities (Complete) data for Norepinephrine (7 total), please visit the HSDB record page. | |
| Record name | Norepinephrine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7772 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless microcrystals | |
CAS No. |
51-41-2 | |
| Record name | Noradrenaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51-41-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Norepinephrine [INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051412 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Norepinephrine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00368 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | norepinephrine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757246 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Norepinephrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5023378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Norepinephrine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.088 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NOREPINEPHRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4W3ENH1CV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Norepinephrine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7772 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Norepinephrine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000216 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
217 °C (decomposes), 145.2 - 146.4 °C | |
| Record name | Norepinephrine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00368 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Norepinephrine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7772 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Norepinephrine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000216 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
norepinephrine synthesis and metabolic pathways
An In-depth Technical Guide on Norepinephrine: Synthesis and Metabolic Pathways
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound (NE), also known as noradrenaline, is a pivotal catecholamine that functions as both a hormone and a neurotransmitter.[1] It plays a critical role in the body's "fight or flight" response and is integral to a myriad of physiological and cognitive processes, including attention, memory, and cardiovascular function.[2] The synthesis of this compound begins with the amino acid tyrosine and involves a series of enzymatic conversions. Its signaling is mediated by a family of adrenergic receptors, and its action is terminated through reuptake and metabolic degradation by specific enzymes. This document provides a comprehensive technical overview of the , details key signaling cascades, and presents standardized experimental protocols for its study.
This compound Biosynthesis
The synthesis of this compound occurs primarily in the adrenal medulla and in postganglionic neurons of the sympathetic nervous system.[1] The pathway involves four key enzymatic steps, starting from the precursor amino acid L-tyrosine.
-
Tyrosine to L-DOPA: The synthesis pathway begins with the transport of tyrosine into the neuron.[3] The first and rate-limiting step is the hydroxylation of L-tyrosine to L-dihydroxyphenylalanine (L-DOPA).[4] This reaction is catalyzed by the enzyme Tyrosine Hydroxylase (TH) , a pterin-dependent monooxygenase that requires iron (Fe²⁺), molecular oxygen (O₂), and tetrahydrobiopterin (BH₄) as cofactors.
-
L-DOPA to Dopamine: L-DOPA is then rapidly decarboxylated to form dopamine. This reaction is catalyzed by the enzyme DOPA Decarboxylase (DDC) , also known as Aromatic L-amino acid decarboxylase (AADC). This enzyme uses pyridoxal phosphate (PLP) as a cofactor.
-
Dopamine to this compound: Dopamine is actively transported from the cytoplasm into synaptic vesicles by the Vesicular Monoamine Transporter (VMAT). Inside these vesicles, dopamine is converted to this compound by the enzyme Dopamine β-hydroxylase (DBH) . DBH is a copper-containing monooxygenase that utilizes ascorbate (Vitamin C) and molecular oxygen as co-substrates.
The synthesis of epinephrine (adrenaline) from this compound occurs in certain neurons and the adrenal medulla via the enzyme Phenylethanolamine N-methyltransferase (PNMT).
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Physiology, Noradrenergic Synapse - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. CV Pharmacology | this compound, Epinephrine and Acetylcholine - Synthesis, Release and Metabolism [cvpharmacology.com]
- 4. Measurement of Intrinsic Rate Constants in the Tyrosine Hydroxylase Reaction - PMC [pmc.ncbi.nlm.nih.gov]
The Function of Norepinephrine in the Central Nervous System: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Norepinephrine (NE), also known as noradrenaline, is a catecholamine that plays a critical role as a neurotransmitter and neuromodulator in the central nervous system (CNS).[1][2][3] Synthesized primarily in the locus coeruleus (LC), a nucleus in the pons, noradrenergic neurons project throughout the brain, influencing a wide array of physiological and cognitive processes.[1][2] This technical guide provides an in-depth overview of the core functions of this compound in the CNS, its signaling pathways, and the key experimental methodologies used to investigate its roles. Quantitative data are summarized in structured tables, and detailed experimental protocols are provided for key techniques. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of the noradrenergic system.
Core Functions of this compound in the CNS
This compound is integral to regulating arousal, attention, memory, mood, and the sleep-wake cycle. Its release is lowest during sleep, increases during wakefulness, and peaks during situations of stress or danger as part of the "fight-or-flight" response.
Arousal and Sleep-Wake Cycle
The noradrenergic system, originating from the locus coeruleus, is a major arousal system in the brain. The firing rate of LC neurons is highest during wakefulness, decreases during non-REM sleep, and is almost silent during REM sleep. Activation of the LC promotes wakefulness, and this system is also involved in the circadian regulation of the sleep-wake cycle.
Attention and Focus
This compound plays a crucial role in regulating attention, alertness, and vigilance. By enhancing the signal-to-noise ratio in sensory processing, it helps to focus attention on relevant stimuli. Dysregulation of the noradrenergic system is implicated in conditions like attention-deficit/hyperactivity disorder (ADHD), where lower levels of this compound are thought to contribute to difficulties in maintaining sustained attention.
Learning and Memory
This compound is a powerful modulator of learning and memory, particularly for emotionally arousing experiences. Emotional arousal activates the locus coeruleus, leading to the release of this compound, which enhances the consolidation of long-term memories. It influences synaptic plasticity, a cellular mechanism underlying learning and memory, by acting on adrenergic receptors in brain regions like the hippocampus and amygdala.
Mood and Emotion
The noradrenergic system is heavily implicated in the regulation of mood and emotion. Dysfunction of this system is a key component of the pathophysiology of mood disorders such as major depressive disorder (MDD) and anxiety disorders. Many antidepressant medications, such as serotonin-norepinephrine reuptake inhibitors (SNRIs), act by increasing the synaptic availability of this compound.
This compound Signaling Pathways
This compound exerts its effects by binding to two main classes of G protein-coupled receptors: alpha (α) and beta (β) adrenergic receptors, each with multiple subtypes.
α1-Adrenergic Receptor Signaling
α1-adrenergic receptors are coupled to Gq proteins. Upon activation by this compound, Gq activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).
α2-Adrenergic Receptor Signaling
α2-adrenergic receptors are coupled to Gi proteins, which are inhibitory. Activation of α2 receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. These receptors are often located presynaptically on noradrenergic neurons, where they function as autoreceptors to inhibit further this compound release.
References
The Locus Coeruleus: A Technical Guide to its Central Role in Norepinephrine Release
For Researchers, Scientists, and Drug Development Professionals
Abstract
The locus coeruleus (LC), a small nucleus in the brainstem, is the principal source of norepinephrine (NE) in the central nervous system. Its extensive network of projections innervates nearly all regions of the brain, playing a critical role in regulating a wide array of physiological and cognitive processes, including arousal, attention, stress responses, and memory.[1][2][3][4][5] Dysregulation of the LC-NE system is implicated in a variety of neuropsychiatric and neurodegenerative disorders, making it a key target for therapeutic intervention. This technical guide provides an in-depth overview of the mechanisms of NE release from the LC, summarizing key quantitative data, detailing common experimental protocols for its study, and illustrating the associated signaling pathways.
Anatomy and Projections of the Locus Coeruleus-Norepinephrine System
The LC is a compact nucleus of noradrenergic neurons located in the pons. Despite its small size, containing approximately 10,000 to 15,000 neurons in humans, the LC has the most divergent axonal projections in the brain. These projections release this compound throughout the central nervous system, including the cerebral cortex, hippocampus, amygdala, thalamus, hypothalamus, cerebellum, and spinal cord. This widespread innervation allows the LC to exert a powerful modulatory influence on a vast number of neural circuits and functions.
Mechanisms of this compound Synthesis and Release
This compound is synthesized from the amino acid tyrosine through a series of enzymatic steps. The final step, the conversion of dopamine to this compound, is catalyzed by the enzyme dopamine-β-hydroxylase, which is highly expressed in LC neurons. Following synthesis, NE is packaged into synaptic vesicles.
The release of NE from LC neurons is a tightly regulated process initiated by the arrival of an action potential, which leads to the influx of Ca²⁺ and subsequent vesicular exocytosis. This release occurs not only at axonal terminals but also from somatodendritic sites within the LC itself. The released this compound can then act on postsynaptic adrenergic receptors on target neurons or on presynaptic autoreceptors on the LC neurons themselves to regulate further release.
Signaling Pathways for this compound Release and Action
The following diagram illustrates the core pathway of this compound synthesis, release, and its subsequent interaction with adrenergic receptors.
Quantitative Data on Locus Coeruleus Activity and this compound Release
The firing rate of LC neurons and the concentration of extracellular NE vary significantly with behavioral state and in response to salient stimuli.
| Parameter | Condition | Species | Value/Change | Reference |
| LC Neuron Firing Rate | Quiet Wakefulness | Rat | 1-3 Hz | |
| Active Wakefulness / Alertness | Rat | Higher tonic and phasic firing | ||
| Drowsiness / Inattention | Rat | Low tonic activity | ||
| REM Sleep | Rat | Virtually silent | ||
| Extracellular this compound | Active Waking vs. REM Sleep (Amygdala) | Rat | ~40% higher in active waking | |
| Formalin Test (Early Phase) in LC | Rat | ~4-fold elevation | ||
| KCl-induced Depolarization in LC | Rat | 333 +/- 40% increase | ||
| Ca²⁺-free Medium in LC | Rat | -42 +/- 5% decrease | ||
| Tetrodotoxin (TTX) in LC | Rat | -47 +/- 8% decrease | ||
| Clonidine (α2 agonist) in LC | Rat | Emax = -79 +/- 5% decrease | ||
| BRL44408 (α2A antagonist) in LC | Rat | Emax = 268 +/- 53% increase | ||
| Desipramine (NE reuptake inhibitor) in LC | Rat | Emax = 223 +/- 40% increase |
Experimental Protocols for Studying the Locus Coeruleus-Norepinephrine System
A variety of advanced techniques are employed to investigate the function of the LC-NE system.
In Vivo Microdialysis
Objective: To measure extracellular levels of this compound and its metabolites in specific brain regions of freely moving animals.
Methodology:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the target brain region (e.g., locus coeruleus, prefrontal cortex, amygdala).
-
Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.
-
Sample Collection: Small molecules, including this compound, diffuse across the semipermeable membrane of the probe into the aCSF. The resulting dialysate is collected at regular intervals.
-
Analysis: The concentration of this compound in the dialysate is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-EC).
Electrophysiology
Objective: To record the electrical activity of individual LC neurons (single-unit recording) or populations of neurons.
Methodology:
-
Electrode Implantation: A microelectrode or electrode array is stereotaxically lowered into the locus coeruleus.
-
Recording: The spontaneous and evoked firing of LC neurons is recorded in anesthetized or awake, behaving animals.
-
Identification: LC neurons are often identified by their characteristic slow, regular firing rate, long-duration action potentials, and response to sensory stimuli or pharmacological agents.
-
Juxtacellular Labeling: In some protocols, a recorded neuron is filled with a tracer (e.g., neurobiotin) to allow for subsequent histological identification.
Optogenetics and Chemogenetics
Objective: To selectively activate or inhibit LC neurons with high temporal and spatial precision to establish causal links between LC activity and behavior.
Methodology:
-
Viral Vector Delivery: A viral vector encoding a light-sensitive opsin (e.g., Channelrhodopsin for activation) or a designer receptor exclusively activated by a designer drug (DREADD) is injected into the LC. These vectors are often Cre-dependent and are used in transgenic animals that express Cre recombinase specifically in noradrenergic neurons (e.g., DBH-Cre or TH-Cre mice).
-
Optic Fiber/Drug Administration: For optogenetics, an optic fiber is implanted above the LC to deliver light of a specific wavelength. For chemogenetics, the designer drug (e.g., clozapine-N-oxide, CNO) is administered systemically or locally.
-
Behavioral Testing: The effects of LC manipulation on specific behaviors (e.g., fear conditioning, extinction learning, cognitive tasks) are assessed.
Calcium Imaging
Objective: To visualize the activity of LC neurons or their axonal projections in real-time.
Methodology:
-
GCaMP Expression: A genetically encoded calcium indicator (e.g., GCaMP) is expressed in LC neurons using viral vectors.
-
Imaging Preparation: A GRIN lens may be implanted above the LC for deep brain imaging, or a cranial window is prepared for imaging axonal projections in cortical areas.
-
Two-Photon Microscopy: In head-fixed, behaving animals, two-photon microscopy is used to record fluorescence changes in GCaMP, which correlate with neuronal activity.
Role of the Locus Coeruleus in Stress and Arousal
The LC is a critical hub in the brain's stress response system. Stressful stimuli lead to the activation of the LC, resulting in a widespread release of this compound. This NE release contributes to heightened arousal, vigilance, and the orchestration of the physiological and cognitive responses to stress.
The LC is reciprocally connected with other key stress-related brain regions, including the amygdala and the paraventricular nucleus of the hypothalamus (PVN). The hypothalamus releases corticotropin-releasing factor (CRF), which not only initiates the hypothalamic-pituitary-adrenal (HPA) axis but also directly activates the LC, creating a positive feedback loop that amplifies the stress response.
Conclusion and Future Directions
The locus coeruleus-norepinephrine system is a fundamental modulator of brain function, with profound implications for both health and disease. The technical approaches outlined in this guide—from microdialysis to optogenetics—have been instrumental in dissecting the complex roles of this system. Future research, integrating these techniques with single-cell transcriptomics and large-scale neural recordings, will further illuminate the molecular and circuit-level mechanisms by which the LC orchestrates brain-wide activity. A deeper understanding of the LC-NE system holds significant promise for the development of novel therapeutic strategies for a range of neurological and psychiatric disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. Locus coeruleus - Wikipedia [en.wikipedia.org]
- 3. The Locus Coeruleus—Noradrenergic System in the Healthy and Diseased Brain: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Locus Coeruleus- this compound System in Stress and Arousal: Unraveling Historical, Current, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Locus Coeruleus: Essential for Maintaining Cognitive Function and the Aging Brain - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Norepinephrine in Synaptic Plasticity and Memory: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Norepinephrine (NE), a catecholamine neurotransmitter originating primarily from the locus coeruleus (LC), is a critical modulator of synaptic plasticity and memory.[1] Acting through a diverse family of α- and β-adrenergic receptors, NE influences neuronal excitability, synaptic strength, and the intricate signaling cascades that underpin learning and memory formation.[2] This technical guide provides an in-depth examination of the molecular mechanisms through which this compound governs synaptic plasticity, with a focus on long-term potentiation (LTP) and long-term depression (LTD). It details the canonical and non-canonical signaling pathways activated by adrenergic receptors, summarizes key quantitative data from seminal experimental studies, and provides an overview of essential experimental protocols used to investigate the noradrenergic system's role in memory. This document is intended to serve as a comprehensive resource for researchers and professionals in neuroscience and drug development.
Introduction to Noradrenergic Modulation of Synaptic Plasticity
The brain's ability to encode and store information is fundamentally linked to synaptic plasticity, the process by which the strength of synaptic connections is altered in response to neural activity.[2] this compound is a key neuromodulator in this process, with its release being particularly prominent during states of arousal, attention, and emotional salience.[3][4] The densest noradrenergic projections from the LC innervate brain regions crucial for memory, including the hippocampus, amygdala, and prefrontal cortex.
This compound's influence on synaptic plasticity is multifaceted, capable of both facilitating and inhibiting changes in synaptic strength depending on the context, the specific adrenergic receptors activated, and the pattern of neural activity. A primary mechanism through which NE modulates memory is by lowering the threshold for the induction of long-term potentiation (LTP), a persistent strengthening of synapses, and by influencing long-term depression (LTD), a lasting weakening of synaptic connections. These processes are believed to be the cellular correlates of learning and memory.
Adrenergic Receptor Subtypes and Their Signaling Pathways
This compound exerts its effects by binding to two major classes of G-protein coupled receptors: α- and β-adrenergic receptors, each with multiple subtypes.
β-Adrenergic Receptor Signaling
β-adrenergic receptors (β-ARs), particularly β1- and β2-ARs, are strongly implicated in the enhancement of LTP and memory consolidation. The canonical signaling pathway initiated by β-AR activation involves the Gs protein, which activates adenylyl cyclase to produce cyclic AMP (cAMP). cAMP, in turn, activates protein kinase A (PKA).
PKA has several downstream targets that contribute to synaptic potentiation, including:
-
Phosphorylation of AMPA receptors: PKA can phosphorylate the GluA1 subunit of AMPA receptors, which can enhance their function.
-
Activation of MAP Kinase (ERK) pathway: PKA can lead to the activation of the extracellular signal-regulated kinase (ERK), a key molecule in synaptic plasticity and memory consolidation.
-
Gene transcription: PKA can phosphorylate and activate transcription factors like CREB (cAMP response element-binding protein), leading to the synthesis of proteins necessary for the late phase of LTP (L-LTP) and long-term memory.
Recent evidence also points to a G-protein-independent signaling pathway involving β-arrestin. Upon receptor activation, β-arrestin can be recruited and act as a scaffold for signaling molecules, including components of the ERK pathway, contributing to memory reconsolidation. Furthermore, the exchange protein directly activated by cAMP (Epac) has been identified as another important downstream effector of β-AR signaling in promoting enduring LTP, acting in concert with the mammalian target of rapamycin (mTOR) pathway.
References
- 1. Cell-type-specific optogenetic stimulation of the locus coeruleus induces slow-onset potentiation and enhances everyday memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound induces pathway-specific long-lasting potentiation and depression in the hippocampal dentate gyrus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound triggers metaplasticity of LTP by increasing translation of specific mRNAs - PMC [pmc.ncbi.nlm.nih.gov]
Norepinephrine as a Key Neuromodulator: A Technical Guide for Researchers
An In-depth Exploration of the Core Synthesis, Signaling, and Functional Investigation of the Noradrenergic System
This technical guide provides a comprehensive overview of norepinephrine (NE) as a critical neuromodulator in the central nervous system. Designed for researchers, scientists, and drug development professionals, this document delves into the fundamental biochemistry, signaling cascades, and physiological roles of this compound. It further outlines detailed experimental protocols for its study and presents key quantitative data to support research and development efforts.
Introduction to this compound
This compound, also known as noradrenaline, is a catecholamine that functions as both a hormone and a neurotransmitter.[1][2] In the brain, it is a pivotal neuromodulator, primarily produced by a small cluster of neurons in the brainstem called the locus coeruleus (LC).[3][4] These neurons project extensively throughout the entire central nervous system, allowing this compound to exert powerful effects on vast areas of the brain.[3] The noradrenergic system is integral to regulating arousal, attention, vigilance, cognitive functions, and the body's response to stress. Dysregulation of this system is implicated in a range of psychiatric conditions, including mood and anxiety disorders.
This compound Synthesis, Storage, and Release
The synthesis of this compound is a multi-step enzymatic process that begins with the amino acid tyrosine. This pathway is fundamental to understanding the regulation of noradrenergic signaling.
Biosynthesis Pathway
This compound synthesis involves a series of enzymatic conversions:
-
Tyrosine to L-DOPA : The process starts with the amino acid tyrosine, which is hydroxylated by the enzyme tyrosine hydroxylase to form dihydroxyphenylalanine (L-DOPA). This is the rate-limiting step in catecholamine synthesis.
-
L-DOPA to Dopamine : L-DOPA is then decarboxylated by aromatic L-amino acid decarboxylase (AADC) to produce dopamine.
-
Dopamine to this compound : Dopamine is actively transported into synaptic vesicles via the vesicular monoamine transporter (VMAT). Inside these vesicles, the enzyme dopamine β-hydroxylase converts dopamine into this compound.
This intravesicular synthesis protects the newly formed this compound from degradation in the cytoplasm.
Storage, Release, and Inactivation
Once synthesized, this compound is stored in synaptic vesicles until an action potential triggers its release into the synaptic cleft through exocytosis. After release, this compound acts on adrenergic receptors on both presynaptic and postsynaptic neurons. The termination of noradrenergic signaling is primarily achieved through reuptake of this compound from the synaptic cleft back into the presynaptic neuron. This process is mediated by the This compound Transporter (NET) , a protein that cotransports this compound with sodium and chloride ions. A smaller portion of this compound is enzymatically degraded by monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).
This compound Signaling: Receptors and Pathways
This compound exerts its diverse effects by binding to a family of G-protein coupled receptors (GPCRs) known as adrenergic receptors (or adrenoceptors). These are broadly classified into alpha (α) and beta (β) types, each with several subtypes.
| Receptor Subtype | Primary G-Protein | Key Second Messengers | General Effect |
| α1 (A, B, D) | Gq | ↑ IP3, DAG, Ca2+ | Excitatory |
| α2 (A, B, C) | Gi | ↓ cAMP | Inhibitory |
| β1, β2, β3 | Gs | ↑ cAMP | Excitatory |
| Table 1: Adrenergic Receptor Subtypes and Their Primary Signaling Properties. |
Alpha-1 (α1) Adrenergic Receptor Signaling
α1 receptors are coupled to the Gq class of G-proteins. Upon this compound binding, the activated Gq protein stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade leads to various cellular responses, often related to smooth muscle contraction.
Alpha-2 (α2) Adrenergic Receptor Signaling
α2 receptors are coupled to the Gi class of G-proteins, which are inhibitory. When activated by this compound, the αi subunit of the Gi protein inhibits the enzyme adenylyl cyclase. This action reduces the intracellular production of cyclic AMP (cAMP) from ATP, leading to decreased activity of protein kinase A (PKA) and a subsequent reduction in the phosphorylation of target proteins. α2 receptors often function as presynaptic autoreceptors, inhibiting further this compound release.
References
- 1. In Vivo Microdialysis Shows Differential Effects of Prenatal Protein Malnutrition and Stress on this compound, Dopamine, and Serotonin Levels in Rat Orbital Frontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Nothing but NET: A review of this compound transporter expression and efficacy of 131I-mIBG therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Historical Overview of the Discovery of Norepinephrine: From "Sympathin" to a Fundamental Neurotransmitter
This technical guide provides a comprehensive historical account of the discovery of norepinephrine, a pivotal monoamine that functions as a primary neurotransmitter in the sympathetic nervous system and as a hormone. We will delve into the key experiments, the researchers who conducted them, and the evolution of scientific thought that led to the isolation and identification of this crucial signaling molecule. This document is intended for researchers, scientists, and drug development professionals interested in the foundational discoveries of modern pharmacology and neuroscience.
Early Concepts: The "Sympathin" Theory
In the early 20th century, the prevailing theory for neurotransmission in the sympathetic nervous system was centered around a substance broadly termed "sympathin." Proposed by Walter Cannon and his colleagues, this theory suggested that nerve impulses release a chemical mediator from sympathetic nerve endings that then acts on target organs. Based on the observation that sympathetic stimulation could be either excitatory or inhibitory depending on the target tissue, Cannon and Arturo Rosenblueth postulated the existence of two forms of sympathin: "Sympathin E" (excitatory) and "Sympathin I" (inhibitory). They believed that a single precursor substance, likely adrenaline (epinephrine), was released from nerve endings and was then transformed into either Sympathin E or I by the target cells.
The Role of Norepinephrine in Neuroinflammatory Processes: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Norepinephrine (NE), the principal catecholaminergic neurotransmitter of the sympathetic nervous system, plays a critical and complex role in modulating the inflammatory landscape of the central nervous system (CNS). Primarily synthesized in the locus coeruleus (LC), noradrenergic neurons project throughout the brain, providing a powerful endogenous mechanism for regulating the activity of glial cells—microglia and astrocytes—the key mediators of neuroinflammation.[1][2] A substantial body of evidence indicates that NE generally exerts a tonic, anti-inflammatory influence, suppressing the production of pro-inflammatory cytokines and other cytotoxic molecules.[3][4] This function is largely mediated through β2-adrenergic receptors (β2-ARs) expressed on glial cells.[1] Degeneration of the LC and subsequent depletion of NE are hallmark features of several neurodegenerative diseases, including Alzheimer's and Parkinson's disease, suggesting that the loss of this anti-inflammatory control contributes significantly to disease pathogenesis. However, the influence of NE is nuanced, with some studies indicating context-dependent pro-inflammatory effects, often mediated by α-adrenergic receptors. This guide provides an in-depth examination of the signaling pathways, cellular interactions, and experimental evidence defining the role of this compound in neuroinflammation, highlighting its potential as a therapeutic target for neurodegenerative and neuroinflammatory disorders.
Noradrenergic Signaling in the Central Nervous System
This compound's influence on neuroinflammatory processes is dictated by its interaction with specific adrenergic receptors (ARs) expressed on the surface of glial cells. Both microglia and astrocytes express multiple subtypes of ARs, including α1, α2, and β-adrenergic receptors, allowing for a complex and multifaceted response to noradrenergic signaling.
-
Microglia: These resident immune cells of the CNS express α1-AR, α2-AR, β1-AR, and β2-ARs. The activation of these receptors, particularly the β2-AR, is central to NE's anti-inflammatory effects.
-
Astrocytes: Astrocytes express α1A-, α2A-, β1-, and β2-ARs. NE signaling in astrocytes can modulate their metabolic functions, morphological characteristics, and the release of both pro- and anti-inflammatory factors.
The predominant anti-inflammatory signaling cascade initiated by NE involves the β2-AR. Binding of NE to this G-protein coupled receptor activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn can phosphorylate and influence various downstream targets, including transcription factors like NF-κB (nuclear factor-kappa B). By inhibiting the NF-κB pathway, NE effectively suppresses the transcription of genes encoding pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
Signaling Pathway Diagram
The Dichotomous Role of this compound in Glial Activation
Anti-Inflammatory and Neuroprotective Functions
The primary role of this compound in the context of neuroinflammation is immunosuppressive. By acting on glial cells, NE actively limits the inflammatory cascade, thereby protecting neurons from bystander damage.
-
Inhibition of Microglial Activation: NE, via β-AR activation, potently suppresses the M1 pro-inflammatory phenotype of microglia. This leads to a marked reduction in the release of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), chemokines, and cytotoxic molecules like nitric oxide (NO) and reactive oxygen species (ROS). Depletion of central NE using the neurotoxin DSP4 has been shown to augment the pro-inflammatory response to stimuli like lipopolysaccharide (LPS) or β-amyloid (Aβ), highlighting NE's tonic inhibitory control.
-
Promotion of Microglial Phagocytosis: Beyond simply suppressing inflammation, NE can enhance the beneficial functions of microglia. Studies have shown that NE promotes the phagocytosis and degradation of Aβ peptides, a key pathological hallmark of Alzheimer's disease. This suggests that NE helps shift microglia towards a more protective, debris-clearing phenotype (M2).
-
Modulation of Astrocyte Activity: In astrocytes, NE can also reduce the expression of inflammatory mediators like inducible nitric oxide synthase (iNOS). Furthermore, NE can stimulate astrocytes to release neuroprotective factors, contributing to neuronal survival.
Context-Dependent Pro-Inflammatory Functions
While the anti-inflammatory actions of NE are well-documented, its effects are not monolithic. The specific adrenergic receptor subtype engaged and the activation state of the glial cell can lead to different, sometimes opposing, outcomes.
-
Role of α-Adrenergic Receptors: Activation of α-ARs on immune cells can, in some contexts, promote the production of pro-inflammatory cytokines. For instance, while resting microglia primarily express β2-ARs, under pro-inflammatory conditions, they can upregulate α2A-ARs, and activation of these receptors can enhance the inflammatory response.
-
Induction of Chemokines: In astrocytes, NE has been shown to induce the production of certain chemokines like CCL2 (MCP-1) and CX3CL1 (fractalkine). While these molecules are involved in recruiting immune cells, they can also have neuroprotective effects, illustrating the complexity of NE's modulatory role.
Quantitative Data on this compound's Effects
The immunomodulatory effects of this compound have been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings.
Table 1: In Vitro Effects of this compound on Glial Inflammatory Responses
| Cell Type | Stimulus | NE/Agonist Treatment | Measured Outcome | Result | Reference |
| Rat Cortical Mixed Glia | LPS (100 ng/mL) | This compound (10 µM) | TNF-α protein production | ~85% reduction | |
| Rat Cortical Mixed Glia | LPS (100 ng/mL) | This compound (10 µM) | IL-1β protein production | ~40% reduction | |
| Rat Cortical Mixed Glia | LPS (100 ng/mL) | This compound (10 µM) | iNOS protein expression | ~50% reduction | |
| Rat Astrocytes | LPS + Cytokines | This compound | NOS2 expression | Reduction | |
| Rat Microglia | LPS | This compound | TNFα expression | Reduction | |
| Rat Astrocytes | This compound (10 µM) | N/A | CX3CL1 release (24h) | ~2.5-fold increase |
Table 2: In Vivo Effects of Noradrenergic Modulation on Neuroinflammation
| Animal Model | Experimental Condition | Measured Outcome | Result | Reference |
| Rat | DSP-4 lesion + Aβ injection | iNOS mRNA levels | 21.7-fold increase with Aβ alone | |
| Rat | DSP-4 lesion + Aβ injection + NE | iNOS mRNA levels | Reduced to 8.6-fold increase | |
| Rat | DSP-4 lesion + Aβ injection | IL-1β mRNA levels | 2.0-fold increase with Aβ alone | |
| Rat | DSP-4 lesion + Aβ injection + NE | IL-1β mRNA levels | Reduced by ~40% | |
| Mouse | DSP-4 injection | DA-SNpc neuron loss (10 months) | 53 ± 1.5% loss | |
| Mouse (NOX2 knockout) | DSP-4 injection | DA-SNpc neuron loss (10 months) | Neurodegeneration suppressed | |
| Rat | Systemic LPS + Desipramine (NRI) | Cortical IL-1β gene expression | Significant attenuation | |
| Rat | Systemic LPS + Atomoxetine (NRI) | Cortical TNF-α gene expression | Significant attenuation |
Key Experimental Protocols
Investigating the role of this compound in neuroinflammation involves a range of in vitro and in vivo techniques designed to manipulate the noradrenergic system and measure the subsequent immune response.
In Vitro Glial Cell Cultures
-
Objective: To study the direct effects of NE and AR ligands on isolated microglia or astrocytes.
-
Methodology:
-
Cell Isolation: Primary microglia and astrocytes are isolated from the cortices of neonatal rat or mouse pups. Cultures are purified to yield populations of >95% microglia (via mild trypsinization or shaking) or astrocytes.
-
Inflammatory Challenge: Cells are pre-treated with NE, or specific α- or β-AR agonists/antagonists for a set period (e.g., 30-60 minutes).
-
Stimulation: An inflammatory stimulus, such as Lipopolysaccharide (LPS) (e.g., 100 ng/mL) or aggregated Amyloid-β peptide (e.g., 10 µM), is added to the culture medium.
-
Incubation: Cells are incubated for a period appropriate for the endpoint being measured (e.g., 6 hours for mRNA analysis, 24 hours for protein/cytokine analysis).
-
Analysis:
-
Cytokine Measurement: Supernatants are collected, and levels of TNF-α, IL-1β, IL-6, etc., are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).
-
Gene Expression: Cells are lysed, and RNA is extracted. Quantitative real-time PCR (qPCR) is used to measure mRNA levels of inflammatory genes.
-
Nitric Oxide (NO) Production: NO levels in the supernatant are measured indirectly by quantifying nitrite using the Griess assay.
-
Signaling Pathways: Cell lysates are analyzed by Western blotting to measure the phosphorylation state of signaling proteins like IκBα or members of the MAPK pathway.
-
-
In Vivo Noradrenergic Depletion Model
-
Objective: To investigate the effect of NE loss on neuroinflammatory responses in the brain.
-
Methodology:
-
Neurotoxin Administration: The selective noradrenergic neurotoxin N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine (DSP-4) is administered to adult rats or mice (e.g., 50 mg/kg, intraperitoneally). This selectively destroys LC axon terminals, leading to a profound and lasting depletion of NE in projection areas like the cortex and hippocampus.
-
Recovery Period: Animals are allowed to recover for a period (e.g., 1-5 weeks) to allow for maximal NE depletion.
-
Inflammatory Challenge: A pro-inflammatory agent (e.g., LPS or Aβ) is injected directly into a brain region of interest (e.g., frontal cortex or hippocampus) via stereotaxic surgery. In some paradigms, a systemic LPS challenge is used.
-
Tissue Collection: At a designated time point post-injection (e.g., 24-48 hours), animals are euthanized, and brain tissue is collected.
-
Analysis:
-
Immunohistochemistry (IHC): Brain sections are stained with antibodies against markers of microglial activation (e.g., Iba1, CD11b), astrocyte activation (GFAP), or specific inflammatory proteins (e.g., iNOS, IL-1β). Staining intensity and cell morphology are quantified.
-
Gene/Protein Analysis: Tissue from the injection site is dissected and processed for qPCR or Western blot analysis as described for in vitro protocols.
-
Neurodegeneration Assessment: Neuronal loss is quantified by stereological cell counting of specific neuronal populations (e.g., dopaminergic neurons in the substantia nigra).
-
-
Experimental Workflow Diagram
References
- 1. Effects of this compound on microglial neuroinflammation and neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Monoamine signaling and neuroinflammation: mechanistic connections and implications for neuropsychiatric disorders [frontiersin.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Targeting the noradrenergic system for anti-inflammatory and neuroprotective effects: implications for Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Measuring Norepinephrine in Plasma: A Guide for Researchers
Application Notes and Protocols for the Accurate Quantification of a Key Neurotransmitter
For researchers, scientists, and professionals in drug development, the precise measurement of norepinephrine in plasma is crucial for understanding physiological and pathological states. As a primary catecholamine neurotransmitter and hormone, this compound plays a vital role in the body's "fight or flight" response, and its levels are implicated in a range of conditions including hypertension, heart failure, and neurological disorders. This document provides detailed application notes and protocols for the most common and reliable techniques used to quantify plasma this compound levels.
Introduction to this compound Measurement
The quantification of this compound in plasma presents analytical challenges due to its low physiological concentrations, susceptibility to oxidation, and the presence of interfering substances in the biological matrix. Therefore, the choice of analytical method is critical and depends on the specific requirements of the study, such as sensitivity, specificity, throughput, and cost. The three principal methods employed for this purpose are High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), Enzyme-Linked Immunosorbent Assay (ELISA), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Each of these techniques offers distinct advantages and disadvantages, which are summarized in the comparative data tables below.
Comparative Analysis of Measurement Techniques
The following tables provide a summary of key quantitative parameters for the three primary methods of plasma this compound measurement. This allows for an at-a-glance comparison to aid in selecting the most appropriate technique for your research needs.
Table 1: Performance Characteristics of this compound Assays
| Parameter | HPLC-ECD | ELISA | LC-MS/MS |
| Sensitivity (Lower Limit of Quantification, LLOQ) | 3.5 - 85 pg/mL[1][2] | 9.375 - 50 pg/mL[3][4] | 5 - 25 ng/mL (can be improved with derivatization)[5] |
| Linearity (Range) | Basal concentrations to 400 ng/mL | 15.625 - 1000 pg/mL | 0.05 - 100 ng/mL |
| Precision (Intra-assay CV%) | < 10% | Varies by kit, typically < 10% | < 5% |
| Precision (Inter-assay CV%) | < 15% | Varies by kit, typically < 15% | < 5% |
| Specificity | Good, but susceptible to interference from compounds with similar electrochemical properties. | Can be affected by cross-reactivity with other catecholamines and metabolites. | High, due to mass-based detection. |
| Sample Volume | 0.25 - 1 mL | 300 µL | 50 - 750 µL |
| Throughput | Lower | Higher | Higher |
| Cost | Moderate | Lower | Higher |
Table 2: Normal Ranges of this compound in Human Plasma
| Condition | This compound Concentration (pg/mL) | Reference |
| Supine (resting) | 70 - 750 | |
| Standing | 200 - 1700 |
Note: Normal ranges can vary slightly between laboratories and depend on patient posture and activity level.
Experimental Protocols
Detailed methodologies for sample handling and for each of the key measurement techniques are provided below.
Plasma Sample Collection and Handling
Proper sample collection and handling are critical to prevent the degradation of this compound and to ensure accurate results.
Patient Preparation:
-
The patient should be in a relaxed, supine position for at least 20-30 minutes before blood collection.
-
Avoid caffeine, nicotine, and strenuous exercise before the sample is taken.
-
An overnight fast is recommended.
Blood Collection:
-
Draw blood into a pre-chilled tube containing EDTA or heparin as an anticoagulant.
-
Immediately place the tube on ice.
Plasma Separation:
-
Within one hour of collection, centrifuge the blood at 1000-2000 x g for 15 minutes at 4°C.
-
Carefully transfer the plasma supernatant to a clean polypropylene tube, avoiding the buffy coat.
-
For immediate analysis, proceed to the chosen assay protocol. For storage, freeze the plasma at -80°C. Plasma can be stored for up to 6 months at -20°C or longer at -80°C. Avoid repeated freeze-thaw cycles.
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)
HPLC-ECD is a robust and sensitive method for the quantification of catecholamines. It involves the separation of this compound from other plasma components on a reversed-phase HPLC column, followed by detection using an electrochemical detector.
Materials:
-
HPLC system with a C18 reversed-phase column
-
Electrochemical detector
-
Alumina for extraction
-
Mobile phase (e.g., sodium phosphate buffer with an ion-pairing agent like sodium octane sulfonate and a small percentage of organic solvent like acetonitrile or methanol)
-
Perchloric acid
-
Internal standard (e.g., 3,4-dihydroxybenzylamine, DHBA)
Protocol:
-
Sample Preparation (Alumina Extraction):
-
To 1 mL of plasma, add the internal standard.
-
Add Tris buffer and alumina to the plasma sample.
-
Vortex to mix and then centrifuge.
-
Discard the supernatant.
-
Wash the alumina pellet with water to remove interfering substances.
-
Elute this compound and the internal standard from the alumina by adding a small volume of perchloric acid.
-
Vortex and centrifuge. The supernatant is ready for injection.
-
-
HPLC-ECD Analysis:
-
Equilibrate the HPLC system with the mobile phase.
-
Set the potential of the electrochemical detector to a level optimal for the oxidation of this compound (e.g., +0.65 V).
-
Inject the prepared sample extract onto the HPLC column.
-
Record the chromatogram. This compound and the internal standard will elute at specific retention times.
-
-
Data Analysis:
-
Identify the peaks corresponding to this compound and the internal standard based on their retention times compared to known standards.
-
Calculate the peak area ratio of this compound to the internal standard.
-
Determine the concentration of this compound in the sample by comparing this ratio to a standard curve generated from samples with known this compound concentrations.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput method that utilizes the specific binding of an antibody to this compound. Competitive ELISA is the most common format for small molecules like this compound.
Materials:
-
Commercial this compound ELISA kit (contains microplate pre-coated with anti-norepinephrine antibody, this compound standards, conjugate, substrate, and stop solution)
-
Microplate reader
Protocol (Generalized):
-
Sample and Standard Preparation:
-
Prepare this compound standards according to the kit instructions.
-
Plasma samples may require an extraction or acylation step as specified in the kit protocol.
-
-
Assay Procedure:
-
Add standards, controls, and prepared plasma samples to the wells of the microplate.
-
Add the enzyme-conjugated this compound to each well. This will compete with the this compound in the sample for binding to the antibody coated on the plate.
-
Incubate the plate, typically for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the plate several times to remove unbound reagents.
-
Add the substrate solution to each well. The enzyme on the bound conjugate will convert the substrate to a colored product.
-
Incubate for a specified time to allow for color development.
-
Add the stop solution to terminate the reaction.
-
-
Data Analysis:
-
Measure the absorbance of each well using a microplate reader at the wavelength specified in the kit instructions (e.g., 450 nm).
-
The intensity of the color is inversely proportional to the concentration of this compound in the sample.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the gold standard for specificity and sensitivity in the measurement of small molecules. It combines the separation power of liquid chromatography with the highly specific detection capabilities of mass spectrometry.
Materials:
-
LC-MS/MS system with a triple quadrupole mass spectrometer
-
Reversed-phase or HILIC column
-
Mobile phases (e.g., ammonium acetate in water and methanol)
-
Internal standard (stable isotope-labeled this compound, e.g., this compound-d6)
-
Reagents for protein precipitation (e.g., acetonitrile) or solid-phase extraction (SPE).
Protocol:
-
Sample Preparation:
-
Protein Precipitation: To a small volume of plasma (e.g., 100 µL), add the internal standard. Add cold acetonitrile to precipitate proteins. Vortex and centrifuge. The supernatant is collected, evaporated, and reconstituted in the mobile phase for injection.
-
Solid-Phase Extraction (SPE): This method provides a cleaner sample extract. Plasma is loaded onto an SPE cartridge, washed, and then this compound is eluted with an appropriate solvent. The eluate is then evaporated and reconstituted.
-
-
LC-MS/MS Analysis:
-
Equilibrate the LC system with the mobile phase.
-
Optimize the mass spectrometer settings for the detection of this compound and its internal standard. This involves selecting specific precursor and product ion transitions (Multiple Reaction Monitoring - MRM).
-
Inject the prepared sample extract into the LC-MS/MS system.
-
-
Data Analysis:
-
The software integrates the peak areas for the specific MRM transitions of this compound and the internal standard.
-
Calculate the peak area ratio of this compound to the internal standard.
-
Quantify the concentration of this compound in the sample by comparing this ratio to a standard curve prepared with known concentrations of this compound and a fixed concentration of the internal standard.
-
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the workflows for each of the described techniques.
References
Application Notes: High-Performance Liquid Chromatography (HPLC) for Norepinephrine Detection
References
- 1. criver.com [criver.com]
- 2. A simple and rapid HPLC-MS method for the simultaneous determination of epinephrine, this compound, dopamine and 5-hydroxytryptamine: application to the secretion of bovine chromaffin cell cultures. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. tandfonline.com [tandfonline.com]
Application Note: Preparing Stable Norepinephrine Solutions for In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
Norepinephrine is a critical catecholamine neurotransmitter and hormone used extensively in in vitro research to study a wide range of biological processes, including neurotransmission, cardiovascular function, and metabolic regulation. However, its utility is often hampered by its inherent instability in aqueous solutions. This compound is highly susceptible to oxidative degradation, a process accelerated by exposure to light, oxygen, and neutral or alkaline pH. This degradation can lead to a significant loss of potency and the formation of confounding byproducts, compromising experimental reproducibility and accuracy. This document provides a comprehensive protocol for the preparation and storage of this compound solutions, ensuring their stability and efficacy for in vitro applications.
Chemical Instability and Degradation Pathway
The primary route of this compound degradation in solution is oxidation. The catechol moiety of the this compound molecule is readily oxidized to form this compound-o-quinone. This intermediate is unstable and can undergo intramolecular cyclization to form leucoadrenochrome, which is further oxidized to adrenochrome. These quinone species can then polymerize to form brown, melanin-like pigments, which are indicative of significant degradation.[1][2][3] This entire process is expedited by factors common in laboratory environments, including ambient light, dissolved oxygen in buffers, and pH values above 6.0.[4][5]
Caption: Oxidative degradation pathway of this compound.
Protocol for Preparation of Stable this compound Solutions
To ensure the integrity of this compound in in vitro experiments, it is crucial to follow a strict preparation and handling protocol that minimizes exposure to degrading elements.
Required Materials
-
This compound bitartrate (salt form is more stable for storage)
-
Antioxidant: L-Ascorbic acid or Sodium metabisulfite
-
Solvent: Deionized, degassed water (e.g., Milli-Q)
-
Diluent: 5% Dextrose solution (D5W) or 0.9% Sodium Chloride (Normal Saline, NS). Dextrose-containing fluids can offer protection against oxidation.
-
pH adjustment: 0.1 M HCl
-
Sterile, amber (light-protecting) polypropylene or glass vials
-
Sterile syringe filters (0.22 µm)
Preparation of 10 mM Stock Solution
This high-concentration stock solution is prepared in an acidic, antioxidant-rich environment and frozen in aliquots for long-term storage.
-
Prepare Solvent: Degas high-purity deionized water by sparging with nitrogen gas for at least 30 minutes to remove dissolved oxygen.
-
Add Antioxidant: Dissolve L-ascorbic acid into the degassed water to a final concentration of 0.1% (w/v). This acts as a sacrificial antioxidant. Ascorbic acid is also a cofactor for the enzyme dopamine β-hydroxylase, which synthesizes this compound from dopamine.
-
Weigh this compound: In a light-protected (amber) vial, weigh out the required amount of this compound bitartrate.
-
Dissolve: Add the antioxidant-containing solvent to the this compound bitartrate to achieve the target 10 mM concentration. Mix gently until fully dissolved.
-
Adjust pH: Measure the pH of the solution. If necessary, adjust the pH to a range of 3.0-4.0 using 0.1 M HCl. This acidic environment is critical for preventing cyclization reactions.
-
Sterile Filter: Filter the stock solution through a 0.22 µm syringe filter into a sterile, amber container.
-
Aliquot and Store: Dispense small, experiment-sized aliquots into sterile, amber microcentrifuge tubes or cryovials. Store immediately at -80°C.
Preparation of Working Solution
Working solutions should be prepared fresh on the day of the experiment from the frozen stock.
-
Thaw: Rapidly thaw one aliquot of the 10 mM stock solution on ice, keeping it protected from light.
-
Dilute: Using a pre-chilled diluent (e.g., 5% Dextrose), dilute the stock solution to the final desired concentration for your experiment.
-
Use Immediately: The final working solution is the most vulnerable to degradation. It should be used immediately after preparation and kept on ice and protected from light throughout the experiment. Discard any unused working solution at the end of the day.
Caption: Workflow for preparing stable this compound solutions.
Stability Data
The stability of this compound is highly dependent on storage conditions. The following table summarizes expected stability based on empirical data. A solution is typically considered stable if it retains >90% of its initial concentration.
| Storage Temp. | Diluent | Light Protection | Antioxidant | Approximate Stability | Reference(s) |
| -20°C to -80°C | N/A (Stock) | Yes (Amber Vial) | Yes | > 1 year | |
| 4°C | D5W or NS | Yes | Yes | Up to 61 days | |
| 4°C | D5W or NS | No | Yes | Up to 39 days | |
| Room Temp (~23°C) | D5W or NS | Yes | Yes | ~7 days | |
| Room Temp (~23°C) | D5W or NS | No | Yes | 24 - 48 hours | |
| 37°C (in buffer) | Physiological Buffer | N/A | No | < 4 hours |
Conclusion
The chemical lability of this compound necessitates careful and standardized procedures for its preparation and use in vitro. By controlling for key environmental factors—namely pH, oxygen, and light—and utilizing appropriate antioxidants and storage temperatures, researchers can prepare stable this compound solutions. Adherence to this protocol will enhance the reliability and reproducibility of experimental data, ensuring that observed effects are attributable to the active compound rather than its degradation products.
References
- 1. Oxidation chemistry of this compound: partitioning of the O-quinone between competing cyclization and chain breakdown pathways and their roles in melanin formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Stability of this compound Solutions in Normal Saline and 5% Dextrose in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2018140894A1 - this compound compositions and methods therefor - Google Patents [patents.google.com]
Application Notes and Protocols for Screening Novel Norepinephrine Reuptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The norepinephrine transporter (NET) is a critical protein responsible for the reuptake of this compound from the synaptic cleft, thereby terminating its signaling.[1] Inhibition of NET is a key mechanism for various therapeutic agents, particularly antidepressants and drugs for attention-deficit/hyperactivity disorder (ADHD). The development of novel and selective this compound reuptake inhibitors (NRIs) requires robust and efficient screening assays to identify and characterize promising lead compounds.
These application notes provide an overview of the common screening assays for novel NRIs, including detailed protocols for key methodologies. The accompanying data and visualizations are intended to guide researchers in selecting and implementing the most appropriate assays for their drug discovery programs.
This compound Signaling Pathway
This compound is synthesized from dopamine and stored in vesicles within the presynaptic neuron.[2] Upon neuronal activation, this compound is released into the synaptic cleft where it can bind to and activate adrenergic receptors on the postsynaptic neuron.[3] The action of this compound is terminated primarily by its reuptake into the presynaptic neuron via the this compound transporter (NET).[2] NRIs block this reuptake process, leading to an increased concentration of this compound in the synaptic cleft and enhanced signaling.[1]
References
Application Notes and Protocols for Norepinephrine-Induced Neuronal Differentiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norepinephrine (NE), a catecholamine neurotransmitter, plays a crucial role in the central nervous system, modulating processes such as attention, arousal, and mood. Recent research has unveiled its significant role in promoting the differentiation of neuronal precursor cells, offering a promising avenue for studies in neurogenesis, neurodegenerative disease modeling, and the development of novel therapeutic strategies. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to induce differentiation in various neuronal cell cultures.
This compound's effects on neuronal differentiation are primarily mediated through adrenergic receptors, particularly β-adrenergic receptors. Activation of these G-protein coupled receptors initiates intracellular signaling cascades, including the cyclic AMP (cAMP) pathway, which are pivotal in regulating gene expression and promoting the morphological and functional maturation of neurons.
Data Presentation
Table 1: Effective Concentrations and Treatment Durations of this compound for Neuronal Differentiation
| Cell Type | This compound Concentration | Treatment Duration | Observed Effects | Reference(s) |
| Adult Hippocampal Neural Precursor Cells (ahNPCs) | 0.1 - 10 µM | 24 hours | Increased percentage of MAP-2 positive neurons. | [1] |
| Adult Hippocampal Precursors | 1 - 100 µM | 10 - 12 days (in neurosphere assay) | Increased neurosphere formation and neuronal production. | [2] |
| SH-SY5Y Human Neuroblastoma Cells | 10 µM | Not specified | Elongated cell body, increased number of neurites, enhanced cell survival, and increased expression of GAP-43. | [3] |
| Primary Cultures from Rat Ventral Mesencephalon | 10 - 500 nM | 4 hours | Upregulation of tyrosine hydroxylase (TH) and brain-derived neurotrophic factor (BDNF) protein levels. | [3] |
Table 2: Key Neuronal Markers for Assessing Differentiation
| Marker | Protein Type | Cellular Location | Significance in Differentiation |
| βIII-tubulin (Tuj1) | Cytoskeletal Protein | Neuronal cytoplasm, enriched in neurites | An early marker of neuronal commitment and neurite outgrowth.[4] |
| Microtubule-Associated Protein 2 (MAP2) | Cytoskeletal Protein | Dendrites and cell bodies of neurons | A marker for mature neurons, involved in microtubule stabilization in dendrites. |
| Neuronal Nuclei (NeuN) | Nuclear Protein | Nucleus of most mature neurons | A marker for post-mitotic, mature neurons. |
| Growth Associated Protein 43 (GAP-43) | Membrane-associated Protein | Growth cones of developing and regenerating neurons | A marker for neuronal development, neurite outgrowth, and synaptogenesis. |
| Synaptophysin | Synaptic Vesicle Protein | Presynaptic terminals | A marker for synaptic vesicle formation and mature synapses. |
| Tyrosine Hydroxylase (TH) | Enzyme | Cytoplasm of catecholaminergic neurons | A marker for dopaminergic and noradrenergic neurons. |
Signaling Pathways
This compound-induced neuronal differentiation is predominantly initiated by the activation of β-adrenergic receptors, with a significant role attributed to the β3-adrenergic receptor subtype in adult hippocampal precursors. This activation triggers a well-defined intracellular signaling cascade.
Experimental Protocols
Protocol 1: this compound-Induced Differentiation of Adult Hippocampal Neural Precursor Cells (ahNPCs)
This protocol is adapted from studies demonstrating the neurogenic potential of this compound on adult hippocampal precursors.
Materials:
-
Adult Hippocampal Neural Precursor Cells (ahNPCs)
-
Neural Stem Cell (NSC) expansion medium
-
Differentiation medium (e.g., Neurobasal medium supplemented with B27)
-
This compound hydrochloride (stock solution in sterile water or 0.1 M HCl, stored at -20°C)
-
Poly-L-ornithine and laminin-coated culture plates/coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibodies against neuronal markers (e.g., anti-MAP-2, anti-βIII-tubulin)
-
Fluorophore-conjugated secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
Procedure:
-
Cell Plating:
-
Culture ahNPCs in NSC expansion medium on poly-L-ornithine and laminin-coated plates.
-
When cells reach the desired confluency, detach them and plate onto fresh poly-L-ornithine and laminin-coated plates or coverslips at a suitable density for differentiation (e.g., 40,000 - 50,000 cells/cm²).
-
Allow cells to attach for 24 hours in expansion medium.
-
-
Initiation of Differentiation:
-
After 24 hours, aspirate the expansion medium and replace it with differentiation medium.
-
Prepare differentiation medium containing the desired final concentration of this compound (e.g., 0.1 µM, 1 µM, or 10 µM). A vehicle control (differentiation medium without this compound) should be run in parallel.
-
-
Differentiation Period:
-
Incubate the cells in the this compound-containing or control medium for the desired duration. For analysis of early differentiation events, a 24-hour incubation may be sufficient. For longer-term differentiation and maturation, the medium should be replaced every 2-3 days.
-
-
Assessment of Differentiation (Immunocytochemistry):
-
After the differentiation period, fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking solution for 1 hour at room temperature.
-
Incubate with primary antibodies against neuronal markers (e.g., anti-MAP-2) diluted in blocking solution overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with appropriate fluorophore-conjugated secondary antibodies diluted in blocking solution for 1-2 hours at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount coverslips onto microscope slides and visualize using a fluorescence microscope.
-
Protocol 2: Generalized Protocol for this compound-Induced Differentiation of SH-SY5Y and PC12 Cells
This generalized protocol is based on established differentiation methods for SH-SY5Y and PC12 cells, incorporating this compound as the primary differentiation agent. Optimization of this compound concentration and treatment duration is recommended for specific experimental needs.
Materials:
-
SH-SY5Y or PC12 cells
-
Growth medium (e.g., DMEM/F12 for SH-SY5Y, DMEM for PC12, supplemented with FBS and/or horse serum)
-
Low-serum differentiation medium (e.g., 1% FBS)
-
This compound hydrochloride
-
Culture plates/coverslips (collagen-coated for PC12 cells)
-
Reagents for immunocytochemistry and neurite outgrowth analysis (as listed in Protocol 1)
Procedure:
-
Cell Plating:
-
Culture SH-SY5Y or PC12 cells in their respective growth media. For PC12 cells, use collagen-coated plates.
-
Plate the cells at a density that allows for neurite extension without excessive cell clustering (e.g., 20-30% confluency).
-
-
Initiation of Differentiation:
-
Allow cells to attach for 24 hours.
-
Aspirate the growth medium and replace it with low-serum differentiation medium containing this compound (e.g., 10 µM). Include a vehicle control.
-
-
Differentiation Period:
-
Incubate the cells for 3-7 days, replacing the medium with fresh this compound-containing low-serum medium every 2 days.
-
Monitor the cells daily for morphological changes, such as neurite outgrowth.
-
-
Assessment of Differentiation:
-
Immunocytochemistry: Follow the steps outlined in Protocol 1 to stain for neuronal markers like βIII-tubulin and GAP-43.
-
Neurite Outgrowth Analysis: Quantify neurite length and branching using ImageJ/Fiji software (see Protocol 3).
-
Protocol 3: Quantitative Analysis of Neurite Outgrowth using ImageJ/Fiji
This protocol provides a step-by-step guide for quantifying neurite outgrowth from captured images of differentiated neurons.
Materials:
-
Fluorescence or phase-contrast images of differentiated neurons
-
ImageJ or Fiji software with the NeuronJ plugin installed
Procedure:
-
Image Acquisition:
-
Capture images of neuronal cultures using a microscope with a digital camera. Ensure consistent magnification and imaging conditions across all experimental groups.
-
-
ImageJ/Fiji Setup:
-
Open ImageJ/Fiji.
-
Install the NeuronJ plugin if not already present.
-
-
Neurite Tracing with NeuronJ:
-
Open your image file within the NeuronJ plugin.
-
Set the scale of the image (Analyze > Set Scale) if it is not automatically imported with the image metadata.
-
Select the "Add tracing" tool.
-
Carefully trace the neurites of individual neurons. Click along the length of each neurite to create a segmented line.
-
Trace all neurites from a representative number of cells per image.
-
-
Data Collection:
-
Once tracing is complete, go to "Analyze" within the NeuronJ window and select "Measure."
-
The plugin will generate a results table with measurements for each traced neurite, including its length.
-
-
Data Analysis:
-
Export the results to a spreadsheet program.
-
Calculate relevant parameters such as the average neurite length per neuron, the total neurite length per neuron, and the number of primary neurites per neuron.
-
Perform statistical analysis to compare neurite outgrowth between different treatment groups.
-
Conclusion
This compound is a potent inducer of neuronal differentiation in various cell culture models. The protocols and data presented here provide a framework for researchers to investigate the neurogenic properties of this compound and to explore its potential in the context of neural development, disease modeling, and drug discovery. Careful optimization of cell type-specific conditions is crucial for achieving robust and reproducible results.
References
- 1. Using ImageJ to Assess Neurite Outgrowth in Mammalian Cell Cultures: Research Data Quantification Exercises in Undergraduate Neuroscience Lab - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Using ImageJ to Assess Neurite Outgrowth in Mammalian Cell Cultures: Research Data Quantification Exercises in Undergraduate Neuroscience Lab. | Semantic Scholar [semanticscholar.org]
- 3. This compound alters the expression of genes involved in neuronal sprouting and differentiation: relevance for major depression and antidepressant mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Beta 3 Tubulin Neuronal Marker and Neurogenesis | Bio-Techne [bio-techne.com]
Application Notes and Protocols for Monitoring Brain Norepinephrine Release via Microdialysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Microdialysis is a powerful in vivo sampling technique used to monitor the extracellular concentrations of neurotransmitters, such as norepinephrine (NE), in specific brain regions of awake, freely moving animals.[1][2][3][4][5] This method provides real-time information about the neurochemical environment, offering valuable insights into the roles of this compound in various physiological processes and pathological conditions, including stress, mood disorders, and neurodegenerative diseases. These application notes provide a comprehensive overview and detailed protocols for utilizing microdialysis to monitor this compound release in the brain.
Principle of Microdialysis
Microdialysis involves the implantation of a small, semi-permeable probe into a target brain region. A physiological solution, known as the perfusate (typically artificial cerebrospinal fluid or aCSF), is slowly and continuously pumped through the probe. Small molecules in the extracellular fluid, including this compound, diffuse across the semi-permeable membrane down their concentration gradient into the perfusate. The resulting solution, the dialysate, is then collected at specific time intervals and analyzed to determine the concentration of this compound. The concentration of the analyte in the dialysate is proportional to its concentration in the extracellular space.
Key Experimental Considerations
Successful microdialysis experiments for this compound monitoring require careful consideration of several factors:
-
Probe Selection: The choice of microdialysis probe depends on the target brain region, the size of the animal model, and the duration of the experiment. Probes with different membrane lengths and molecular weight cut-offs are available. For small molecules like this compound, probes with a lower molecular weight cut-off are suitable.
-
Surgical Implantation: Accurate stereotaxic surgery is crucial for placing the microdialysis probe in the desired brain nucleus. A guide cannula is often implanted first to allow for the subsequent insertion of the probe in an awake animal, minimizing stress and tissue damage.
-
Perfusion Flow Rate: The flow rate of the perfusate affects the recovery of this compound from the extracellular fluid. Slower flow rates generally result in higher recovery but may have lower temporal resolution. A typical flow rate for this compound microdialysis is between 0.5 and 2.0 µL/min.
-
Analytical Method: The low concentrations of this compound in microdialysate samples necessitate a highly sensitive analytical technique. High-performance liquid chromatography with electrochemical detection (HPLC-ECD) is the most common method for quantifying this compound in dialysates.
Experimental Protocols
Protocol 1: In Vivo Microdialysis in Freely Moving Rats
This protocol describes the general procedure for monitoring this compound release in the prefrontal cortex of a freely moving rat.
Materials:
-
Microdialysis probe (e.g., CMA 11 or similar, with a 3 mm membrane)
-
Guide cannula
-
Stereotaxic apparatus
-
Microinfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
HPLC-ECD system
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat according to approved institutional protocols.
-
Secure the animal in a stereotaxic frame.
-
Perform a craniotomy over the target brain region (e.g., prefrontal cortex).
-
Implant the guide cannula at the desired coordinates and secure it with dental cement.
-
Insert a dummy probe to keep the guide cannula patent.
-
Allow the animal to recover for at least 48 hours.
-
-
Microdialysis Probe Insertion and Perfusion:
-
On the day of the experiment, gently restrain the rat and replace the dummy probe with the microdialysis probe.
-
Connect the probe inlet to the microinfusion pump and the outlet to the fraction collector.
-
Begin perfusing the probe with aCSF at a constant flow rate (e.g., 2.0 µL/min).
-
Allow a stabilization period of at least 1-2 hours for the this compound levels to reach a steady baseline.
-
-
Sample Collection:
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into collection vials containing a small amount of antioxidant (e.g., acetic acid) to prevent this compound degradation.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples for this compound concentration using HPLC-ECD.
-
Protocol 2: HPLC-ECD Analysis of this compound in Microdialysates
This protocol provides an example of HPLC-ECD conditions for this compound quantification.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Isocratic HPLC system (e.g., Thermo Scientific Dionex UltiMate 3000) |
| Detector | Electrochemical Detector (e.g., Thermo Scientific ESA Coulochem III) |
| Analytical Cell | E = +220 mV |
| Guard Cell | EGC = +275 mV |
| Column | MD160, 1.5 × 250 mm, 5 µm |
| Mobile Phase | MD-3MA |
| Flow Rate | 0.20 mL/min |
| Injection Volume | 10 µL |
| Temperature | 32 °C |
Quantitative Data Summary
The following tables summarize basal and stimulated extracellular this compound levels in different brain regions as determined by microdialysis in rats.
Table 1: Basal Extracellular this compound Levels
| Brain Region | Basal NE Level (fmol/10 µL) | Animal Model | Reference |
| Hippocampus | 4.7 ± 0.9 | Awake Rat | |
| Frontal Cortex | 1.8 ± 0.3 | Awake Rat | |
| Hypothalamus | 0.8 ± 0.2 | Awake Rat | |
| Prefrontal Cortex | ~50 | Anesthetized Rat | |
| Bed Nucleus of the Stria Terminalis | 23.4 ± 2.5 | Anesthetized Rat |
Table 2: Stimulated this compound Release
| Brain Region | Stimulus | Fold Increase in NE | Reference |
| Hippocampus | 100 mM K+ | ~7-fold | |
| Frontal Cortex | Maprotiline/Amitriptyline | ~3-fold | |
| Prefrontal Cortex | Amphetamine (2 mg/kg i.p.) | ~3-fold |
Visualizations
This compound Signaling Pathway
The following diagram illustrates the key steps in this compound synthesis, release, reuptake, and receptor binding at a noradrenergic synapse. This compound is synthesized from dopamine and stored in vesicles. Upon neuronal firing, it is released into the synaptic cleft and can bind to postsynaptic α1, α2, and β-adrenergic receptors or presynaptic α2 autoreceptors, which regulate further release. The action of this compound is terminated primarily by reuptake into the presynaptic terminal via the this compound transporter (NET).
Caption: this compound signaling at the synapse.
Microdialysis Experimental Workflow
This diagram outlines the major steps involved in a typical in vivo microdialysis experiment for monitoring brain this compound levels. The process begins with the surgical implantation of a guide cannula, followed by the insertion of the microdialysis probe. The brain is then perfused, and dialysate samples are collected and subsequently analyzed.
Caption: Experimental workflow for brain microdialysis.
References
- 1. Overview of Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. researchgate.net [researchgate.net]
Mathematical Modeling of Norepinephrine's Hemodynamic Effects: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the mathematical modeling of norepinephrine's hemodynamic effects. This document details the underlying signaling pathways, experimental protocols for data acquisition, and a summary of quantitative data from relevant studies. The aim is to equip researchers, scientists, and drug development professionals with the necessary information to design and interpret experiments and to develop and validate mathematical models of this compound's cardiovascular effects.
Introduction to this compound's Hemodynamic Effects
This compound is an endogenous catecholamine that acts as both a neurotransmitter and a hormone, playing a crucial role in the "fight-or-flight" response.[1] In clinical practice, it is a first-line vasopressor used to increase and maintain mean arterial pressure (MAP) in patients with shock.[2][3][4] Its primary hemodynamic effects are mediated through its interaction with α- and β-adrenergic receptors, leading to vasoconstriction and increased cardiac contractility.[5]
The overall effect of this compound on the cardiovascular system is complex, influencing heart rate, stroke volume, cardiac output (CO), and systemic vascular resistance (SVR). Mathematical modeling provides a powerful tool to understand and predict these complex interactions, aiding in the optimization of therapeutic strategies and the development of novel cardiovascular drugs.
Signaling Pathways of this compound
This compound exerts its effects by binding to adrenergic receptors on the surface of target cells, primarily cardiac myocytes and vascular smooth muscle cells. The two main types of receptors involved in its hemodynamic effects are α- and β-adrenergic receptors.
Signaling in Vascular Smooth Muscle Cells
In vascular smooth muscle, this compound primarily binds to α1-adrenergic receptors . This interaction triggers a signaling cascade that results in vasoconstriction and an increase in systemic vascular resistance.
Signaling in Cardiac Myocytes
In cardiac myocytes, this compound primarily binds to β1-adrenergic receptors . This leads to an increase in heart rate (chronotropy), contractility (inotropy), and conduction velocity (dromotropy).
Quantitative Data on Hemodynamic Effects
The hemodynamic response to this compound can be variable and depends on the underlying physiological state of the subject. The following tables summarize quantitative data from studies investigating the effects of this compound.
Table 1: Hemodynamic Effects of this compound in Cardiogenic Shock
| Parameter | Baseline (MAP ~65 mmHg) | This compound (MAP ~85 mmHg) | p-value | Reference |
| Heart Rate (beats/min) | 88 ± 16 | 92 ± 18 | < 0.05 | |
| Mean Arterial Pressure (mmHg) | 66 ± 2 | 86 ± 3 | < 0.001 | |
| Cardiac Output (L/min) | 4.6 ± 1.2 | 4.6 ± 1.3 | NS | |
| Systemic Vascular Resistance (dyne·s/cm⁵) | 1141 ± 345 | 1515 ± 481 | < 0.001 | |
| Central Venous Pressure (mmHg) | 9 ± 4 | 11 ± 4 | < 0.05 |
Table 2: Hemodynamic Effects of this compound in Septic Shock
| Parameter | MAP -10 mmHg | Baseline MAP | MAP +10 mmHg | Reference |
| This compound Dose (µg/kg/min) | 0.32 (0.09–0.89) | 0.37 (0.22–1.08) | 0.49 (0.26–1.15) | |
| Mean Arterial Pressure (mmHg) | 67 ± 7 | 77 ± 7 | 87 ± 7 | |
| Heart Rate (beats/min) | 94 ± 19 | 94 ± 19 | 95 ± 20 | |
| Cardiac Index (L/min/m²) | 3.3 ± 0.9 | 3.3 ± 1.0 | 3.2 ± 1.0 | |
| Central Venous Pressure (mmHg) | 11 ± 4 | 12 ± 4 | 14 ± 5 | |
| Systemic Vascular Resistance Index (dyne·s/cm⁵·m²) | 1656 ± 478 | 1891 ± 556 | 2217 ± 661 |
Experimental Protocols
In Vivo Assessment of Hemodynamic Effects in Animal Models
This protocol describes a general procedure for assessing the hemodynamic effects of this compound in an anesthetized animal model.
Materials:
-
Anesthetized and mechanically ventilated animal (e.g., dog, pig, sheep)
-
This compound solution for infusion
-
Infusion pump
-
Arterial catheter for blood pressure monitoring
-
Pulmonary artery catheter (e.g., Swan-Ganz) for measuring cardiac output, central venous pressure (CVP), and pulmonary artery pressures
-
Data acquisition system
Protocol:
-
Animal Preparation: Anesthetize and mechanically ventilate the animal according to approved institutional protocols.
-
Instrumentation: Surgically place an arterial catheter in a major artery (e.g., femoral or carotid) and a pulmonary artery catheter via a major vein (e.g., jugular or femoral).
-
Baseline Measurements: Allow the animal to stabilize for a period (e.g., 30 minutes). Record baseline hemodynamic parameters, including heart rate, MAP, CVP, pulmonary artery pressure, and cardiac output.
-
This compound Infusion: Begin a continuous intravenous infusion of this compound at a starting dose (e.g., 0.05 to 0.1 µg/kg/min).
-
Dose Titration: Titrate the this compound infusion rate to achieve a target MAP or a specific percentage increase from baseline. Allow for a stabilization period at each new dose.
-
Data Collection: Continuously record all hemodynamic parameters throughout the experiment.
-
Data Analysis: Analyze the dose-response relationship between the this compound infusion rate and the measured hemodynamic variables.
In Vitro Assessment using Langendorff Heart Preparation
The Langendorff heart preparation is an ex vivo technique that allows for the study of cardiac function in an isolated, perfused heart, free from systemic influences.
Materials:
-
Isolated mammalian heart (e.g., rat, rabbit)
-
Langendorff apparatus
-
Perfusion buffer (e.g., Krebs-Henseleit solution), oxygenated with 95% O₂ / 5% CO₂
-
This compound stock solution
-
Intraventricular balloon catheter and pressure transducer
-
Data acquisition system
Protocol:
-
Heart Excision: Anesthetize the animal and rapidly excise the heart, placing it in ice-cold cardioplegic solution.
-
Cannulation: Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with the oxygenated buffer.
-
Stabilization: Allow the heart to stabilize for a period (e.g., 20-30 minutes) until a steady heart rate and contractile force are achieved.
-
Instrumentation: Insert a balloon catheter into the left ventricle to measure isovolumetric pressure.
-
Baseline Recording: Record baseline parameters including heart rate, left ventricular developed pressure (LVDP), and coronary flow.
-
This compound Administration: Administer known concentrations of this compound into the perfusion buffer.
-
Data Recording: Record the changes in cardiac parameters in response to each concentration of this compound.
-
Data Analysis: Construct concentration-response curves for the effects of this compound on heart rate and contractility.
Mathematical Modeling Approaches
Mathematical models of this compound's hemodynamic effects typically fall into the category of pharmacokinetic/pharmacodynamic (PK/PD) models. These models aim to describe the relationship between the dose of this compound administered, its concentration in the body over time (pharmacokinetics), and the resulting physiological response (pharmacodynamics).
A common approach involves a compartmental model for the pharmacokinetics and an Emax model for the pharmacodynamics.
-
Pharmacokinetic (PK) Model: A one or two-compartment model is often used to describe the distribution and elimination of this compound.
-
Pharmacodynamic (PD) Model: An Emax model relates the plasma concentration of this compound to its effect on a hemodynamic parameter, such as MAP. This model includes parameters for the maximum effect (Emax), the baseline effect (E0), and the concentration that produces 50% of the maximum effect (EC50).
The development of such models can help in standardizing this compound administration and may serve as a basis for target-controlled infusion systems.
Conclusion
The mathematical modeling of this compound's hemodynamic effects is a valuable tool for understanding its complex cardiovascular actions. By integrating knowledge of its signaling pathways, quantitative data from well-designed experiments, and appropriate mathematical frameworks, researchers can develop predictive models that can aid in both basic scientific discovery and clinical application. The protocols and data presented in these application notes provide a foundation for professionals in the field to further explore and utilize these powerful methodologies.
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. Effect of this compound challenge on cardiovascular determinants assessed using a mathematical model in septic shock: a physiological study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of this compound challenge on cardiovascular determinants assessed using a mathematical model in septic shock: a physiological study - He - Annals of Translational Medicine [atm.amegroups.org]
- 4. Knowing the ropes of vasopressor dosing: a focus on this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
Standardizing Norepinephrine Dosage Reporting in Research: A Guideline for Clarity and Reproducibility
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
A critical need for standardization in the reporting of norepinephrine dosage in research publications has been identified to ensure the accuracy, reproducibility, and safe application of research findings. Ambiguities in dosage reporting, primarily concerning the salt form versus the active base, can lead to significant misinterpretations with potentially detrimental effects on clinical trials, patient safety, and the development of therapeutic guidelines.[1][2][3][4][5] This document provides detailed application notes and protocols to address this issue.
Application Notes
The primary source of variability in this compound dosage reporting stems from the failure to distinguish between the this compound salt (e.g., this compound bitartrate) and the this compound free base. The salt form contains both the active this compound molecule and a salt moiety, meaning that 1 mg of this compound bitartrate is not equivalent to 1 mg of this compound base. This discrepancy can lead to a two-fold error in dosing if not clearly specified.
A joint task force from the Society of Critical Care Medicine and the European Society of Intensive Care Medicine has strongly advocated for the uniform use of This compound base for dosage reporting in research and clinical practice. This approach ensures global uniformity and minimizes the risk of dosing errors.
Key Recommendations for Reporting:
-
Always specify the form of this compound: State explicitly whether the dosage is reported as this compound base or a specific salt form (e.g., this compound bitartrate).
-
Prioritize reporting as this compound base: Whenever possible, calculate and report the dosage in terms of the this compound free base.
-
Provide conversion factors: If dosages are reported in the salt form, the manuscript must include the conversion factor to this compound base.
-
Consistent Units: Report infusion rates consistently, preferably in mcg/kg/min to account for patient weight, or alternatively in mcg/min .
-
Clarity in Materials and Methods: The methodology section of any research publication should meticulously detail the this compound formulation used, the diluent, the final concentration, and the method of administration.
Data Presentation: Standardized Reporting Parameters
To facilitate clarity and comparison across studies, all quantitative data related to this compound dosage should be presented in a structured format.
| Parameter | Recommended Reporting Standard | Example |
| Drug Formulation | State the specific salt or base. | This compound Bitartrate |
| Dosage Expression | This compound Base | 0.1 mcg/kg/min (base) |
| Unit of Infusion | mcg/kg/min or mcg/min | 0.1 mcg/kg/min |
| Concentration | mg of base per mL of diluent | 0.064 mg/mL (base) |
| Diluent | Specify the diluent used. | 5% Dextrose in Water (D5W) |
This compound Salt to Base Conversion
| Salt Form | Molecular Weight ( g/mol ) | Conversion to Base |
| This compound Base | 169.18 | 1 mg base = 1 mg base |
| This compound Bitartrate | 337.28 | 1 mg bitartrate = 0.5 mg base |
| This compound Hydrochloride | 205.64 | 1 mg hydrochloride = 0.82 mg base |
Note: These conversion factors are essential for accurate interpretation and comparison of studies.
Experimental Protocols
Protocol 1: Preparation of this compound Infusion for Preclinical Research
-
Determine the Salt Form: Identify the specific this compound salt provided by the manufacturer (e.g., this compound bitartrate).
-
Calculate Base Concentration: Using the appropriate conversion factor, calculate the concentration of this compound base in the stock solution. For example, a vial containing 4 mg in 4 mL of this compound bitartrate has a base concentration of 0.5 mg/mL.
-
Dilution: Dilute the stock solution to the desired final concentration using an appropriate diluent, such as 5% Dextrose in Water (D5W). Saline solutions may lead to oxidation and loss of potency.
-
Final Concentration Expression: Clearly label the final infusion bag or syringe with the concentration expressed as this compound base (e.g., 64 mcg/mL base).
-
Administration: Administer via a calibrated infusion pump to ensure precise delivery. For animal studies, consider the appropriate route of administration (e.g., intravenous).
Protocol 2: Reporting this compound Dosage in a Research Manuscript
-
Materials and Methods Section:
-
State the full name of the drug used, including the salt form (e.g., "this compound bitartrate (Sigma-Aldrich, St. Louis, MO)").
-
Specify the diluent used for the infusion (e.g., "this compound was diluted in 5% Dextrose in Water.").
-
Report the final concentration of the infusion in terms of this compound base (e.g., "The final infusion concentration was 64 mcg/mL of this compound base.").
-
-
Results Section:
-
When reporting dosages, consistently use the units of mcg/kg/min of this compound base (e.g., "The mean this compound dose required to maintain the target mean arterial pressure was 0.15 ± 0.05 mcg/kg/min of this compound base.").
-
If for some reason the salt form is used in the primary reporting, provide the equivalent base dosage in parentheses (e.g., "a dose of 0.3 mcg/kg/min of this compound bitartrate (equivalent to 0.15 mcg/kg/min of this compound base)").
-
-
Tables and Figures:
-
Ensure all tables and figures reporting this compound dosage are clearly labeled with the units, specifying that the dosage is in terms of the base .
-
Mandatory Visualizations
Caption: this compound α1-adrenergic signaling pathway.
Caption: Experimental workflow for this compound administration and reporting.
Caption: Logical flow for this compound dosage reporting decisions.
References
- 1. researchgate.net [researchgate.net]
- 2. Position paper on the reporting of this compound formulations in critical care from the Society of Critical Care Medicine and European Society of Intensive Care Medicine Joint Task Force - ePrints Soton [eprints.soton.ac.uk]
- 3. research.regionh.dk [research.regionh.dk]
- 4. researchgate.net [researchgate.net]
- 5. This compound pharmacolexicology: a chronological review of dose reporting and the implications of salt formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: The Use of Norepinephrine in Preclinical Septic Shock Research Models
Introduction
Septic shock, a life-threatening condition characterized by a dysregulated host response to infection, leads to severe hypotension, tissue hypoperfusion, and organ dysfunction.[1][2] A primary driver of hypotension in septic shock is profound vasodilation and decreased vascular tone.[3] Norepinephrine, a potent catecholamine, is the recommended first-line vasopressor in clinical practice to counteract this vasodilation and restore mean arterial pressure (MAP), thereby improving organ perfusion.[4][5] These application notes provide detailed protocols and data for researchers, scientists, and drug development professionals on the use of this compound in established animal models of septic shock, facilitating the investigation of novel therapeutics and a deeper understanding of sepsis pathophysiology.
Mechanism of Action in Septic Shock
This compound exerts its effects by binding to adrenergic receptors. Its primary therapeutic action in septic shock is mediated by its potent agonism at α1-adrenergic receptors located on vascular smooth muscle. This interaction triggers a signaling cascade that leads to vasoconstriction, an increase in systemic vascular resistance (SVR), and a subsequent rise in mean arterial pressure. Additionally, this compound has β1-adrenergic properties that increase cardiac contractility and heart rate, which can help augment cardiac output. In the context of sepsis, this compound not only provides hemodynamic support but may also modulate the immune response by interacting with adrenoreceptors on immune cells.
Experimental Protocols
Protocol 1: Cecal Ligation and Puncture (CLP) Sepsis Model
The CLP model is considered the gold standard for sepsis research as it closely mimics the pathophysiology of human intra-abdominal sepsis.
Materials:
-
Small animal anesthetic machine (isoflurane)
-
Sterile surgical instruments
-
70% ethanol and povidone-iodine for sterilization
-
3-0 or 4-0 silk suture
-
21-gauge or similar needle
-
Warming pad
-
Saline for resuscitation (e.g., 0.9% NaCl)
Procedure:
-
Anesthetize the animal (e.g., mouse or rat) using isoflurane (2-3% for induction, 1-2% for maintenance). Confirm proper anesthetic depth by lack of pedal withdrawal reflex.
-
Shave the abdomen and sterilize the surgical area using alternating scrubs of 70% ethanol and povidone-iodine.
-
Make a 1-2 cm midline laparotomy incision to expose the abdominal cavity.
-
Exteriorize the cecum. Be careful to keep the exposed tissue moist with sterile saline.
-
Ligate the cecum below the ileocecal valve with a silk suture. The position of the ligation determines the severity of sepsis (a more distal ligation results in less severe sepsis).
-
Puncture the ligated cecum once or twice with the needle. A small amount of fecal matter can be extruded to ensure patency.
-
Return the cecum to the abdominal cavity.
-
Close the peritoneum and skin in two separate layers.
-
Administer subcutaneous fluid resuscitation (e.g., 1 mL of warm sterile saline) and place the animal on a warming pad during recovery.
-
Provide post-operative analgesia as per institutional guidelines.
Protocol 2: Cecal Slurry (CS) Injection Sepsis Model
This non-surgical model offers higher reproducibility by administering a standardized dose of cecal contents.
Materials:
-
Donor mice
-
Sterile phosphate-buffered saline (PBS) with 15% glycerol
-
Stomacher or tissue homogenizer
-
Syringes and needles for injection
-
Centrifuge and -80°C freezer for storage
Procedure:
-
Preparation of Cecal Slurry Stock:
-
Euthanize healthy donor mice and aseptically harvest the cecum.
-
Collect the cecal contents into a pre-weighed sterile tube.
-
Homogenize the contents in sterile 15% glycerol-PBS solution to a final concentration (e.g., 100 mg/mL).
-
Aliquot the slurry into cryovials and store at -80°C. Bacterial viability can be maintained for at least 6 months.
-
-
Induction of Sepsis:
-
Thaw an aliquot of the cecal slurry on ice.
-
Inject the slurry intraperitoneally (i.p.) into experimental animals. The volume and concentration determine the severity of sepsis.
-
Monitor animals closely for signs of sepsis (e.g., lethargy, piloerection, hypothermia).
-
Protocol 3: this compound Administration and Titration
Materials:
-
This compound bitartrate
-
Sterile saline or 5% dextrose in water (D5W) for dilution
-
Infusion pump
-
Catheterized animal (e.g., jugular or femoral vein for infusion, carotid or femoral artery for blood pressure monitoring)
-
Blood pressure monitoring system
Procedure:
-
Preparation: Prepare a fresh stock solution of this compound. For example, dilute 1 mg of this compound in 250 mL of saline to achieve a concentration of 4 µg/mL. Protect the solution from light.
-
Initiation: Once the animal displays signs of septic shock (e.g., MAP < 60 mmHg), begin a continuous intravenous infusion of this compound. A common starting dose in rodent models is 0.1 µg/kg/min.
-
Titration: Monitor MAP continuously. Titrate the this compound infusion rate every 15-20 minutes to achieve and maintain the target MAP (e.g., 65-75 mmHg).
-
Monitoring: In addition to MAP, monitor heart rate, body temperature, and collect blood samples to measure parameters like lactate.
Data Presentation
Quantitative data from preclinical studies are crucial for evaluating the efficacy of this compound. The following tables summarize typical dosages and outcomes.
Table 1: Summary of this compound Dosages in Preclinical Septic Shock Models
| Animal Model | Sepsis Induction Method | This compound Doses Administered (IV) | Reference |
|---|---|---|---|
| Swine | Endotoxin (LPS) Bolus | 0.2, 0.4, 0.8, and 1.6 µg/kg/min | |
| Canine | Intraperitoneal E. coli | 0.2, 1.0, and 2.0 µg/kg/min | |
| Mouse | Cecal Ligation & Puncture (CLP) | Continuous infusion, started at time of CLP |
| Small Animals (General) | Septic Shock | Starting dose of 0.1 µg/kg/min, titrated up to 0.3 µg/kg/min | |
Table 2: Key Hemodynamic and Perfusion Outcomes with this compound
| Parameter | Effect of this compound | Animal Model | Key Findings & Notes | Reference |
|---|---|---|---|---|
| Mean Arterial Pressure (MAP) | ↑ Increase | Swine, Mouse | Dose-dependently increased MAP to target levels. Target is often 65-75 mmHg. | |
| Cardiac Index / Output | ↑ Increase | Swine | Higher cardiac index observed with 0.8 µg/kg/min dose compared to lower doses. | |
| Systemic Vascular Resistance (SVR) | ↑ Increase | Swine | SVR was highest in the group receiving 0.4 µg/kg/min. | |
| Serum Lactate | ↓ Decrease | Swine | Higher lactate levels were observed in groups with no this compound or very high doses (1.6 µg/kg/min). A dose ≥ 0.32 µg/kg/min was associated with lower lactate clearance in humans. | |
| Microcirculation (PSVD) | ↑ Increase | Swine | Perfused small vessel density was higher in animals receiving 0.8 µg/kg/min. |
| Organ Edema | ↓ Decrease | Swine | Extravascular lung water was higher in animals receiving no or low-dose (0.2 µg/kg/min) this compound. | |
References
- 1. The effect of continuous intravenous this compound infusion on systemic hemodynamics in a telemetrically-monitored mouse model of sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. anaesthetics.ukzn.ac.za [anaesthetics.ukzn.ac.za]
- 4. This compound in Septic Shock: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Terlipressin or this compound in septic shock: do we have the answer? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Optogenetic Stimulation of Norepinephrine Pathways
Introduction
Optogenetics provides unparalleled spatiotemporal control for studying the norepinephrine (NE) system, which is crucial for regulating arousal, attention, stress, and mood.[1][2][3] The primary source of noradrenergic innervation to the forebrain is the locus coeruleus (LC), a small brainstem nucleus.[3] By expressing light-sensitive microbial opsins in genetically defined LC neurons, researchers can precisely control their activity to dissect the causal role of NE release in specific brain circuits and behaviors.[4] This technology is invaluable for basic neuroscience research and for developing novel therapeutic strategies for neurological and psychiatric disorders involving noradrenergic dysfunction.
Key Principles and Applications
-
Neuronal Excitation (Activation): Channelrhodopsin-2 (ChR2), a light-gated cation channel, is the most common opsin for neuronal activation. When stimulated with blue light (~470 nm), it depolarizes noradrenergic neurons, triggering action potentials and subsequent NE release in target regions.
-
Neuronal Silencing (Inhibition): Halorhodopsins, such as eNpHR, are light-driven chloride pumps activated by yellow light (~590 nm). They hyperpolarize neurons, effectively silencing their activity and preventing NE release, which allows for testing the necessity of the LC-NE system in a given function.
-
Cell-Type Specificity: Specificity is achieved by using viral vectors with Cre-dependent expression cassettes (e.g., AAV-DIO-ChR2) in transgenic animals that express Cre recombinase under the control of a promoter specific to noradrenergic neurons, such as Tyrosine Hydroxylase (TH) or Dopamine Beta-Hydroxylase (DBH).
Applications Include:
-
Mapping the functional connectivity of LC projections to various brain regions.
-
Investigating the role of tonic versus phasic LC firing patterns in behavior.
-
Elucidating the contribution of NE to learning, memory, and cognitive flexibility.
-
Modeling and exploring potential treatments for disorders like anxiety, depression, and addiction.
Quantitative Data Summary
The following tables summarize quantitative findings from key studies employing optogenetic manipulation of this compound pathways.
Table 1: Optogenetic Tools for this compound Pathway Modulation
| Opsin | Type | Action | Wavelength (nm) | Common Viral Vector | Description |
| Channelrhodopsin-2 (ChR2) and variants (e.g., H134R) | Cation Channel | Activation | ~470 (Blue) | AAV-DIO-ChR2-eYFP | A light-gated channel that depolarizes neurons upon blue light stimulation, triggering action potentials. The H134R mutation enhances photocurrents. |
| Halorhodopsin (e.g., eNpHR3.0) | Chloride Pump | Inhibition | ~590 (Yellow) | AAV-DIO-eNpHR3.0-eYFP | A light-driven pump that moves chloride ions into the cell, causing hyperpolarization and inhibiting neuronal firing. |
| Chronos | Cation Channel | Activation | ~470 (Blue) | AAV-DIO-Chronos-eYFP | A ChR variant with faster kinetics, allowing for more precise temporal control of action potential trains. |
| Chrimson | Cation Channel | Activation | ~593 (Red) | AAV-DIO-Chrimson-eYFP | A red-shifted ChR variant that can be used for experiments requiring deeper tissue penetration or in combination with other blue-light activated tools. |
Table 2: Effects of Optogenetic LC-NE Stimulation on Neurotransmission and Physiology
| Stimulation Parameters | Target Region | Measured Effect | Quantitative Change | Animal Model | Citation |
| 10 min, continuous yellow light | Prefrontal Cortex | Extracellular this compound | Significant decrease | eNpHR-transduced Mice | |
| 20 Hz, 1 s | Medial Prefrontal Cortex | GRABNE2m fluorescence | Robust increase | C1V1-transduced Mice | |
| 5-10 s burst photostimulation | Cortical Pyramidal Neurons | PKA Activity | Robust, minutes-lasting activation | ChR2-transduced Mice | |
| 5 Hz, 5 ms pulses for 20 s | Isolated Heart | Contractile Force | +34.5 ± 5.5% | TH-Cre-ChR2 Mice | |
| 5 Hz, 5 ms pulses for 20 s | Isolated Heart | Heart Rate | +25.0 ± 9.3% | TH-Cre-ChR2 Mice | |
| Photic Stimulation | Cardiac Vagal Neurons (CVNs) | Glycinergic IPSC Frequency | +27 ± 8% | TH-ChR2 Mice | |
| Photic Stimulation | Cardiac Vagal Neurons (CVNs) | GABAergic IPSC Frequency | +21 ± 5% | TH-ChR2 Mice |
Table 3: Behavioral Outcomes of Optogenetic LC-NE Modulation
| Opsin | Stimulation Pattern | Behavior Assessed | Outcome | Animal Model | Citation |
| ChR2 | Tonic (e.g., 1-3 Hz) | Wakefulness / Arousal | Increased wakefulness, sleep-to-wake transitions. | Mice | |
| eNpHR | Continuous Light (Inhibition) | Wakefulness | Reduced duration of wake episodes. | Mice | |
| ChR2 | High-frequency (≥5 Hz) | Locomotion | Reversible behavioral arrests. | Mice | |
| ChR2 | Phasic (10 Hz) | Appetitive Extinction | Enhanced extinction of reward-seeking. | Rats | |
| ChR2 | 10 Hz, 10 ms pulses | Feeding | Suppressed feeding in hungry mice. | DBH-Cre Mice | |
| ChR2 | Tonic (e.g., 25 Hz) | Anxiety | Increased freezing behavior. | Rats |
Visualizations: Pathways and Workflows
Caption: Simplified this compound signaling pathways at the postsynaptic terminal.
Caption: General experimental workflow for in vivo optogenetics in rodents.
Caption: Logic of Cre-dependent opsin expression for cell-type specificity.
Experimental Protocols
Protocol 1: Stereotaxic Viral Vector Delivery to the Locus Coeruleus
This protocol describes the injection of a Cre-dependent AAV to express an opsin in the LC of a TH-Cre transgenic mouse or rat.
Materials:
-
Anesthetic (e.g., Isoflurane)
-
Stereotaxic frame
-
Viral vector (e.g., AAV5-EF1a-DIO-ChR2-eYFP)
-
Microinjection pump and syringe (e.g., 10 µL NanoFil syringe)
-
Drill
-
Suturing kit and analgesics
Procedure:
-
Anesthesia and Mounting: Anesthetize the animal and securely fix its head in the stereotaxic frame. Apply eye ointment to prevent drying. Maintain body temperature with a heating pad.
-
Surgical Preparation: Shave the scalp and sterilize the area with betadine and ethanol. Make a midline incision to expose the skull.
-
Coordinate Targeting: Identify Bregma. Calculate the coordinates for the Locus Coeruleus.
-
For Mice: (from Bregma) AP: -5.4 mm; ML: ±0.8 mm; DV: -3.6 mm.
-
For Rats: (from Bregma) AP: -9.8 mm; ML: ±1.2 mm; DV: -7.2 mm.
-
-
Craniotomy: Drill a small burr hole over the target coordinates.
-
Virus Injection: Slowly lower the injection needle to the target DV coordinate. Infuse the viral vector (e.g., 500 nL) at a slow rate (e.g., 100 nL/min) to prevent tissue damage.
-
Needle Retraction: Leave the needle in place for 10 minutes post-injection to allow for diffusion and prevent backflow upon retraction. Slowly withdraw the needle.
-
Closure: Suture the scalp incision. Administer post-operative analgesics as per institutional guidelines.
-
Recovery and Expression: House the animal individually and monitor its recovery. Allow 3-4 weeks for optimal viral expression before proceeding with further experiments.
Protocol 2: Optic Fiber Implantation
This protocol details the implantation of an optic fiber cannula for light delivery to the LC.
Materials:
-
Optic fiber cannula (e.g., 200 µm core diameter)
-
Dental cement
-
Jeweler's screws
-
Stereotaxic frame and drill
Procedure:
-
Anesthesia and Mounting: Perform steps 1 and 2 from Protocol 1.
-
Coordinate Targeting: Using the same coordinates as the virus injection, drill a craniotomy. If performing a single surgery for both virus and fiber, slightly offset the fiber coordinate to avoid the injection tract. Drill 2-3 additional small holes for anchor screws.
-
Implantation: Insert anchor screws into the skull. Slowly lower the optic fiber cannula to a position just dorsal to the injection site (e.g., DV: -3.4 mm for mice, -7.0 mm for rats).
-
Fixation: Secure the cannula to the skull and anchor screws using dental cement. Build up a headcap to protect the implant.
-
Recovery: Follow post-operative care as described in Protocol 1. Allow at least one week for recovery before behavioral experiments.
Protocol 3: In Vivo Optogenetic Stimulation and Behavioral Analysis
This protocol outlines the general procedure for stimulating LC neurons in a freely moving animal.
Materials:
-
Patch cord (to connect laser to cannula)
-
Laser or high-power LED (e.g., 473 nm for ChR2, 589 nm for eNpHR)
-
Function generator/pulse programmer
-
Behavioral apparatus (e.g., open field, elevated plus maze, operant chamber)
-
Video tracking software
Procedure:
-
Habituation: Habituate the animal to the behavioral arena and to being connected to the patch cord for several days before the experiment.
-
Connection: Gently connect the patch cord to the animal's headcap. Ensure the cord allows free movement.
-
Experimental Design:
-
Divide the session into epochs (e.g., baseline, stimulation, post-stimulation).
-
Define stimulation parameters based on the experimental question.
-
Tonic stimulation (arousal): 1-5 Hz, 10-20 ms pulses.
-
Phasic stimulation (task-related): 10-25 Hz, 5-10 ms pulses, often in short trains.
-
Inhibition: Continuous illumination or high-frequency pulses.
-
-
Set light power at the fiber tip (typically 5-15 mW) to ensure sufficient illumination without causing tissue damage.
-
-
Data Acquisition: Record the animal's behavior using video tracking software. Synchronize the stimulation delivery with the behavioral recording.
-
Analysis: Analyze behavioral data (e.g., time in zone, locomotor activity, lever presses) and compare metrics between stimulation and non-stimulation epochs.
-
Verification: After the experiment, perform histological analysis to confirm viral expression and fiber placement.
Protocol 4: In Vivo Microdialysis with Optogenetic Stimulation
This protocol measures real-time this compound release in a target brain region (e.g., prefrontal cortex) following LC stimulation.
Materials:
-
All materials from Protocols 1, 2, and 3.
-
Microdialysis probes and guide cannulae
-
Perfusion pump
-
Fraction collector
-
HPLC-ECD system for this compound analysis
Procedure:
-
Surgical Preparation: In a single surgery, inject the virus into the LC (Protocol 1) and implant a guide cannula for the microdialysis probe in the target region (e.g., medial prefrontal cortex). Implant the optic fiber over the LC (Protocol 2).
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min). Allow the preparation to stabilize for 1-2 hours.
-
Baseline Collection: Collect several baseline dialysate samples (e.g., every 10-20 minutes) into a refrigerated fraction collector.
-
Stimulation and Collection: Connect the animal to the patch cord and deliver the optogenetic stimulation as designed (Protocol 3). Continue collecting dialysate samples throughout the stimulation and post-stimulation periods.
-
Sample Analysis: Analyze the concentration of this compound in the dialysate samples using HPLC with electrochemical detection (HPLC-ECD).
-
Data Analysis: Normalize the this compound concentration in each sample to the average baseline concentration to determine the percent change in release.
References
Troubleshooting & Optimization
how to prevent oxidation of norepinephrine in stock solutions
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies to ensure the stability and integrity of norepinephrine stock solutions.
Frequently Asked Questions (FAQs)
Q1: Why did my this compound solution turn a pink or brown color?
This discoloration is a visual indicator of oxidation.[1][2] this compound, a catecholamine, is highly susceptible to oxidation, which converts it into adrenochrome (a pink-colored compound) and subsequently polymerizes into brown or black melanin-like substances.[1][2][3] This degradation compromises the potency and purity of your stock solution.
Q2: What is the optimal pH for preparing and storing this compound solutions?
This compound is most stable in an acidic environment. For optimal stability, a pH range of 3.6 to 6.0 is recommended. The stability is significantly reduced in neutral or alkaline conditions. For instance, at a pH of 7.5, a 5% loss can occur in just 4 hours, while at a pH of 8.26, the half-life can be as short as 5.5 minutes.
Q3: How should I store my this compound stock solutions to maximize stability?
Proper storage is critical. Key factors include:
-
Light: Exposure to light is a primary catalyst for degradation. Always store solutions in amber vials or wrap containers in foil to protect them from light. Solutions protected from light can be stable for up to 61 days at 4°C, whereas those exposed to light may only be stable for 39 days.
-
Temperature: Cold temperatures significantly prolong shelf-life. For long-term storage (up to one year), storing aliquots at 4°C (refrigerated) or -20°C (frozen) is recommended. Storing solutions at room temperature leads to much faster chemical degradation and discoloration.
-
Oxygen: Minimize headspace in your storage vials to reduce the amount of available oxygen for oxidation. Purging the solution and vial headspace with an inert gas like nitrogen or argon before sealing can also enhance stability.
Q4: What diluent should I use for my stock solution?
The choice of diluent can impact stability.
-
Recommended: 5% dextrose (D5W) or a combination of 5% dextrose and normal saline are recommended because the dextrose provides some protection against oxidation.
-
Not Recommended: Using normal saline (0.9% sodium chloride) alone is generally not recommended as it can lead to more rapid oxidation compared to dextrose-containing solutions. However, some studies have shown stability in normal saline if other conditions (pH, light, temperature) are strictly controlled.
Q5: Can I add antioxidants to my stock solution?
Yes, adding antioxidants is a common and effective strategy.
-
Ascorbic Acid (Vitamin C): Can be added to prevent oxidation.
-
EDTA (Ethylenediaminetetraacetic acid): This chelating agent binds to heavy metal ions that can catalyze the oxidation process.
-
Sulfites: Commercial preparations often include antioxidants like sodium metabisulfite to prevent degradation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Solution Discoloration (Pink, Yellow, Brown) | Oxidation has occurred. | Discard the solution. Prepare a fresh stock following the protocol below, ensuring the pH is acidic, the solution is protected from light, and stored at the correct temperature. |
| Precipitate Formation | The solution may be discolored or degraded. | Do not use the solution if any precipitate is visible. |
| Inconsistent Experimental Results | The concentration of active this compound has likely decreased due to degradation. | Discard the old stock solution. Prepare a fresh, properly stabilized stock solution and aliquot it for single-use to avoid repeated freeze-thaw cycles or exposure to air. |
| Rapid Degradation of Diluted Working Solutions | The physiological buffer used for the experiment (e.g., Krebs-Henseleit, Tyrode's) is typically at a pH of ~7.4 and is oxygenated. | This compound is very unstable at physiological pH and temperature. Prepare working dilutions immediately before use from a stable, acidic stock. If possible, include an antioxidant like ascorbic acid in the working solution. |
Quantitative Stability Data
The stability of this compound is highly dependent on storage conditions. The table below summarizes data from various studies.
| Concentration | Diluent | Storage Temp. | Light Condition | pH | Stability Result |
| 64 mg/L | D5W or NS | 4°C | Protected | Not Specified | >95% remaining after 61 days. |
| 64 mg/L | D5W or NS | 4°C | Exposed | Not Specified | 90% remaining after 39 days. |
| 0.2 & 0.5 mg/mL | NS | 5°C or -20°C | Protected | 3.35 - 3.60 | Stable for at least 365 days. |
| 0.2 & 0.5 mg/mL | NS | 25°C | Protected | 3.35 - 3.60 | Significant degradation and coloring appeared after 90-120 days. |
| 5 mg/L | D5W | Not Specified | Not Specified | 6.5 | 5% loss in 6 hours. |
| 5 mg/L | D5W | Not Specified | Not Specified | 7.5 | 5% loss in 4 hours. |
Experimental Protocols
Protocol 1: Preparation of an Oxidation-Resistant this compound Stock Solution
This protocol outlines the steps for preparing a 10 mM stock solution of this compound bitartrate that is resistant to oxidation.
-
Prepare the Vehicle:
-
Use a diluent of 5% Dextrose in Water (D5W).
-
Alternatively, use deionized water and adjust the pH to between 3.6 and 4.0 using a dilute acid (e.g., 0.1 M HCl).
-
For enhanced stability, add an antioxidant such as 0.1 mM EDTA or 0.1% sodium metabisulfite to the vehicle.
-
-
Weigh the this compound:
-
On a calibrated analytical balance, carefully weigh the required amount of L-Norepinephrine (+)-bitartrate salt monohydrate (M.W. = 337.28 g/mol ). For 10 mL of a 10 mM solution, you would need 33.73 mg.
-
Perform this step quickly to minimize exposure to air and light.
-
-
Dissolve the this compound:
-
Add the weighed this compound bitartrate to your prepared, pre-chilled (4°C) vehicle.
-
Vortex gently or sonicate briefly until it is fully dissolved. Keep the solution on ice during this process.
-
-
Package for Storage:
-
Using a sterile filter (0.22 µm), filter the stock solution into sterile, light-protecting containers (e.g., amber glass vials or polypropylene cryovials).
-
Aliquot the solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and contamination.
-
If possible, purge the headspace of each vial with an inert gas (e.g., nitrogen) before sealing.
-
-
Store Properly:
-
Label the vials clearly with the name, concentration, and date of preparation.
-
For long-term storage (months to a year), store the aliquots at -20°C or colder. For short-term storage (up to 2 months), store at 4°C.
-
Protocol 2: Qualitative Assessment of this compound Solution Stability
A simple visual inspection can help determine if a solution has started to degrade.
-
Retrieve Sample: Remove one aliquot of your this compound stock solution from storage.
-
Visual Inspection: Hold the vial against a white background.
-
Check for Color: The solution should be clear and colorless.
-
Check for Precipitate: The solution should be free of any visible particles.
-
Decision: If the solution has any pink, yellow, or brown tint, or if any precipitate is visible, it is a sign of oxidation and degradation. The solution should be discarded and a fresh stock prepared.
Diagrams
Caption: Factors promoting this compound oxidation and corresponding preventative measures.
Caption: Workflow for preparing a stable this compound stock solution.
References
Technical Support Center: Troubleshooting Low Signal in Norepinephrine ELISA Kits
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low signal issues with norepinephrine ELISA kits.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for a weak or absent signal in a this compound ELISA?
A low or nonexistent signal in a this compound ELISA can be attributed to several factors, including issues with reagent preparation and storage, procedural errors during the assay, and improper sample handling. Since this compound is a competitive ELISA, a low signal corresponds to a high concentration of this compound and a high signal indicates a low concentration. Therefore, "low signal" in the context of troubleshooting often refers to a lack of a proper standard curve or no signal across the entire plate.
Q2: How can I troubleshoot a poor standard curve?
A properly generated standard curve is essential for accurate quantification. If your standard curve is flat or shows a weak signal, consider the following:
-
Improper Standard Preparation: Carefully review the dilution calculations and ensure you are using calibrated pipettes. Prepare fresh standards for each assay, as this compound can degrade.[1]
-
Degraded Standards: Ensure standards have been stored correctly and have not undergone multiple freeze-thaw cycles.[2] It is recommended to prepare standards no more than two hours before use.[1]
-
Incorrect Pipetting Technique: Use proper pipetting techniques to avoid errors in serial dilutions.[1] Change pipette tips for each standard, sample, and reagent.[1]
Q3: What should I do if my samples show no signal, but my standard curve is acceptable?
If the standard curve is performing as expected, the issue likely lies with your samples.
-
Sample Collection and Storage: this compound is unstable. For plasma samples, it's recommended to use EDTA as an anticoagulant and to centrifuge at 2-8°C within 30 minutes of collection. Samples should be stored at -20°C for up to one month or -80°C for longer periods. Avoid repeated freeze-thaw cycles.
-
Sample Preparation: Many this compound ELISA kits require an extraction step to remove interfering substances from the sample matrix. This often involves a cis-diol-specific affinity gel, followed by acylation and enzymatic conversion. Ensure this procedure is followed precisely.
-
Matrix Effects: The composition of the sample matrix can interfere with the assay. Try diluting your samples to minimize these effects.
Q4: Could my assay procedure be the cause of the low signal?
Procedural errors are a common source of unreliable ELISA results.
-
Incorrect Reagent Addition: Ensure all reagents are added in the correct order as specified by the kit protocol.
-
Inadequate Incubation Times and Temperatures: Adhere strictly to the recommended incubation times and temperatures. Inconsistent temperatures across the plate can also lead to variability.
-
Insufficient Washing: Inadequate washing can lead to high background and poor signal. Ensure all wells are thoroughly washed between steps.
-
Expired or Improperly Stored Reagents: Check the expiration dates on all kit components. Reagents should be stored at their recommended temperatures to maintain activity.
Troubleshooting Decision Tree
This diagram provides a logical workflow to help you identify the source of a low signal in your this compound ELISA.
Caption: A step-by-step guide to troubleshooting low signal in this compound ELISA.
Quantitative Experimental Parameters
This table provides a summary of typical quantitative data for this compound ELISA kits. Always refer to your specific kit's manual for precise details.
| Parameter | Typical Value/Range | Notes |
| Standard Curve Range | 15.6 - 1000 pg/mL | This can vary between kits. |
| Sample Volume | 50 µL | |
| Incubation with Biotin-detection Antibody | 45 min at 37°C | |
| Incubation with HRP Conjugate | 30 min at 37°C | |
| Substrate Incubation | 15-30 min at 37°C in the dark | |
| Stop Solution Wavelength | 450 nm |
Detailed Experimental Protocols
Protocol: Standard Preparation
This is a generalized protocol for preparing this compound standards.
-
Reconstitute Standard: Add 1 ml of Standard/Sample Dilution Buffer to the lyophilized this compound standard to create a stock solution (e.g., 1000 pg/ml).
-
Allow to Sit: Let the reconstituted standard sit at room temperature for 10 minutes, then mix gently.
-
Serial Dilutions: Perform 2-fold serial dilutions to create the standard curve. For example, to make a 500 pg/ml standard, add 0.3 ml of the stock solution to 0.3 ml of Standard/Sample Dilution Buffer. Continue this process to generate the desired range of standards.
-
Use Freshly Prepared Standards: Use the standards within two hours of preparation.
Protocol: Plasma Sample Preparation
This protocol outlines the general steps for preparing plasma samples for a this compound ELISA.
-
Blood Collection: Collect plasma using EDTA as an anticoagulant.
-
Centrifugation: Centrifuge the samples for 15 minutes at 1000 x g at 2-8°C within 30 minutes of collection.
-
Collect Supernatant: Carefully collect the supernatant (plasma).
-
Storage: Assay the samples immediately or store them at -20°C or -80°C for later use. Avoid repeated freeze-thaw cycles.
-
Extraction: Many kits require an extraction step using a cis-diol-specific affinity gel to purify the catecholamines from the sample matrix. This is a critical step that must be performed according to the kit's instructions.
-
Acylation and Conversion: Following extraction, the this compound is typically acylated and then enzymatically converted to be recognized by the detection antibody.
This compound ELISA Workflow (Competitive Assay)
The following diagram illustrates the principle of a competitive ELISA for this compound detection. In this format, higher concentrations of this compound in the sample result in a lower signal.
Caption: The general workflow for a competitive this compound ELISA.
References
Technical Support Center: Optimizing Norepinephrine Concentration for Cell Viability Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with norepinephrine in cell viability assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments, providing potential causes and actionable solutions.
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells. | 1. Uneven Cell Seeding: Inconsistent number of cells per well. 2. Edge Effects: Increased evaporation in the outer wells of the microplate. 3. Pipetting Errors: Inaccurate dispensing of this compound or assay reagents. 4. This compound Degradation: this compound is susceptible to oxidation, leading to inconsistent concentrations. | 1. Ensure the cell suspension is thoroughly mixed before and during plating. Use reverse pipetting techniques for better accuracy. 2. Avoid using the outer wells of the plate for experimental samples. Fill them with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier. 3. Calibrate pipettes regularly and use new tips for each replicate. When adding reagents to a full plate, use a multichannel pipette to minimize time-dependent variations. 4. Prepare fresh this compound solutions for each experiment. Protect stock solutions from light and consider storing at +5±3°C for short-term or -20±5°C for long-term stability.[1] |
| Inconsistent dose-response curve. | 1. Incorrect Drug Dilutions: Errors in calculating or preparing serial dilutions. 2. Cell Seeding Density: Cell density can influence the cellular response to this compound. 3. Incubation Time: The effect of this compound can be time-dependent. | 1. Prepare fresh serial dilutions for each experiment and verify the stock solution's concentration. 2. Optimize the cell seeding density to ensure cells are in the logarithmic growth phase during treatment.[2][3] 3. Perform a time-course experiment to determine the optimal incubation time for your specific cell line and this compound concentration range. |
| Low signal or no effect on cell viability. | 1. Cell Line Resistance: The chosen cell line may not be sensitive to this compound. 2. Assay Insensitivity: The selected viability assay may not be sensitive enough to detect subtle changes. 3. This compound Inactivity: The compound may have degraded. | 1. Research the expression of adrenergic receptors on your cell line. Consider using a different cell line known to be responsive to this compound. 2. Choose a more sensitive assay. For example, if an MTT assay shows no effect, consider a more direct measure of apoptosis like an Annexin V assay.[4] 3. Use a fresh stock of this compound and verify its activity with a positive control cell line if available. |
| High background in assay readings. | 1. This compound Interference: this compound, as a catecholamine, can auto-oxidize and may interact with assay reagents. 2. Serum Interference in LDH Assay: Serum in the culture medium contains LDH, which can lead to high background. 3. Phenol Red Interference: Phenol red in the culture medium can interfere with colorimetric assays. | 1. Run a "no-cell" control with this compound and the assay reagent to check for direct interactions. 2. Use serum-free medium during the LDH assay or heat-inactivate the serum. Alternatively, subtract the background LDH activity from the culture medium. 3. Use phenol red-free medium for colorimetric assays like MTT. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range of this compound to use for cell viability assays?
A1: The optimal concentration of this compound is highly dependent on the cell type and the desired outcome (e.g., proliferation, apoptosis, or survival). Based on published studies, concentrations can range from nanomolar (nM) to micromolar (µM). For instance, 10 µM this compound has been shown to promote proliferation in some triple-negative breast cancer cell lines, while concentrations between 10 µM and 200 µM can induce apoptosis in neonatal rat cardiomyocytes. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.
Q2: How long should I incubate my cells with this compound?
A2: Incubation times can vary from a few hours to several days. For apoptosis studies, incubation times of 24 to 48 hours are common. For proliferation or survival studies, shorter or longer incubation times may be necessary. A time-course experiment is recommended to identify the most appropriate incubation period.
Q3: Which cell viability assay is best for studying the effects of this compound?
A3: The choice of assay depends on the biological question you are asking.
-
MTT or MTS Assays: These colorimetric assays measure metabolic activity and are suitable for assessing cell proliferation or cytotoxicity. However, be aware of potential interference from this compound's reducing properties.
-
LDH Assay: This assay measures the release of lactate dehydrogenase from damaged cells, indicating cytotoxicity and loss of membrane integrity.
-
Annexin V/PI Staining: This flow cytometry-based assay is ideal for specifically detecting and quantifying apoptosis by identifying the externalization of phosphatidylserine.
Q4: Can this compound interfere with my cell viability assay?
A4: Yes, as a catecholamine, this compound can auto-oxidize and potentially interfere with tetrazolium-based assays like MTT by reducing the dye non-enzymatically. It is important to include proper controls, such as wells with this compound and the assay reagent but without cells, to account for any direct chemical reactions.
Q5: How should I prepare and store this compound for my experiments?
A5: this compound is sensitive to light and oxidation. Stock solutions should be prepared in a suitable solvent (e.g., sterile water or PBS with an antioxidant like ascorbic acid), aliquoted, and stored protected from light at -20°C or -80°C. For experiments, thaw an aliquot and dilute it to the final concentration in your cell culture medium immediately before use. The stability of this compound in solution can be affected by temperature and light exposure.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of this compound on cell viability.
Table 1: Effects of this compound on Cell Viability and Proliferation
| Cell Line | This compound Concentration | Incubation Time | Assay Used | Observed Effect |
| Triple-Negative Breast Cancer (MDA-MB-231, MDA-MB-468, BT-549) | 10 µM | 24 hours | CCK-8 | Increased proliferation |
| Pancreatic Cancer Cells | 0.1, 1, 10 µM | 24 hours | Not specified | Enhanced cell viability |
| IOSE-29 Ovarian Surface Epithelial Cells | 10 µM | 24 and 48 hours | Manual cell count | No significant effect on cell viability |
Table 2: Pro-Apoptotic Effects of this compound
| Cell Line | This compound Concentration | Incubation Time | Assay Used | Observed Effect |
| Neonatal Rat Cardiomyocytes | 10-200 µM | 48 hours | TUNEL | Dose-dependent increase in apoptosis |
| PC-12 Cells | 500 µM | 36 hours | Annexin V/PI | Increased apoptosis |
| Neonatal Rat Endothelial Cells | 5-200 µM | 48 hours | TUNEL | Dose-dependent increase in apoptosis |
| Adult Rat Ventricular Myocytes | 10 µM | 24 hours | TUNEL, Flow Cytometry | Increased apoptosis |
Experimental Protocols
MTT Assay Protocol
This protocol is adapted for assessing cell viability after this compound treatment.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in fresh culture medium. Replace the old medium with the this compound-containing medium and incubate for the desired duration (e.g., 24-48 hours). Include vehicle-only controls.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 0.04 M HCl in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Gently shake the plate to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.
LDH Cytotoxicity Assay Protocol
This protocol measures cytotoxicity by quantifying LDH release.
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After incubation, centrifuge the plate (if using suspension cells) and carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Reading: Measure the absorbance at the recommended wavelength (usually 490 nm) within one hour.
Annexin V/PI Apoptosis Assay Protocol
This flow cytometry-based protocol distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in a culture dish or plate and treat with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin.
-
Cell Washing: Wash the cells with cold PBS and then resuspend them in 1X Annexin V binding buffer.
-
Staining: Add fluorochrome-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
Visualizations
Experimental Workflow for Cell Viability Assays
Caption: A typical experimental workflow for conducting a cell viability assay.
Troubleshooting Logic for Inconsistent Results
Caption: A flowchart outlining the systematic steps for troubleshooting inconsistent results.
This compound Signaling Pathways in Cell Viability
Caption: Simplified signaling pathways of this compound affecting cell viability.
References
Technical Support Center: Improving the Long-Term Stability of Norepinephrine Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the long-term stability of norepinephrine formulations. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound solutions?
A1: The stability of this compound is highly sensitive to several factors.[1][2] Key factors include:
-
Temperature: Higher temperatures significantly accelerate the degradation of this compound.[3][4]
-
Light Exposure: Exposure to ambient light, especially fluorescent room light, can lead to significant degradation.[5]
-
pH: Alkaline conditions favor oxidative degradation. For optimal stability, a pH range of 3.6-6.0 is recommended.
-
Oxidation: this compound is susceptible to auto-oxidation, a process catalyzed by oxygen, light, and heavy metal ions.
-
Container Type: The material of the storage container can influence stability. Studies have compared polypropylene syringes, polyvinyl chloride (PVC) bags, and cyclic olefin copolymer vials.
Q2: My this compound solution is turning a pinkish or brownish color. What is causing this?
A2: The discoloration of your this compound solution is a visual indicator of chemical degradation, specifically oxidation. This process can be accelerated by exposure to light, elevated temperatures, or an inappropriate pH. It is crucial to discard any discolored solutions as they may have reduced potency and potentially harmful degradation products.
Q3: What are the main degradation pathways for this compound?
A3: this compound is primarily degraded through two enzymatic pathways in mammals:
-
Monoamine Oxidase (MAO): This enzyme catalyzes the oxidative deamination of this compound.
-
Catechol-O-methyltransferase (COMT): This enzyme is responsible for the O-methylation of this compound.
The major end product of these pathways is vanillylmandelic acid (VMA). Non-enzymatic degradation, primarily oxidation, also contributes significantly to the instability of this compound in prepared formulations.
Q4: How can I improve the long-term stability of my this compound formulations?
A4: To enhance long-term stability, consider the following strategies:
-
Temperature Control: Store solutions at refrigerated (+5±3°C) or frozen (−20±5°C) temperatures.
-
Light Protection: Always protect this compound solutions from light by using amber-colored vials or by wrapping the container in a light-blocking material.
-
Use of Antioxidants and Chelating Agents: The inclusion of antioxidants, such as sodium metabisulfite, and metal chelators, like ethylenediamine tetraacetic acid (EDTA), can help prevent oxidative degradation.
-
pH Adjustment: Ensure the pH of the solution is within the optimal range of 3.6-6.0.
-
Inert Atmosphere: Blanketing the solution with an inert gas like nitrogen can displace oxygen and reduce oxidation.
Troubleshooting Guides
Issue 1: Inconsistent results in bioassays using this compound.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound Stock Solution | Prepare fresh stock solutions more frequently. Store stock solutions in small, single-use aliquots at -20°C or below to minimize freeze-thaw cycles. Protect from light at all times. |
| Variability in Dilution Preparation | Use calibrated pipettes and follow a standardized protocol for dilutions. Prepare dilutions immediately before use. |
| Interaction with Experimental Buffer | Ensure the pH of your experimental buffer is compatible with this compound stability (pH 3.6-6.0). Some buffer components may catalyze degradation; consider using a simpler buffer system like normal saline or 5% dextrose in water. |
Issue 2: Rapid loss of potency observed in a ready-to-use this compound solution.
| Possible Cause | Troubleshooting Step |
| Improper Storage Conditions | Verify that storage temperatures are consistently maintained within the recommended range (refrigerated or frozen). Ensure solutions are continuously protected from light. |
| Oxygen Exposure | If preparing solutions in-house, consider sparging the diluent with nitrogen before adding this compound to remove dissolved oxygen. Store in airtight containers. |
| Contamination with Heavy Metals | Use high-purity water and reagents. If feasible, rinse glassware with a chelating agent solution (e.g., EDTA) followed by high-purity water to remove trace metal ions. |
Data Presentation: Stability of this compound Solutions
The following tables summarize quantitative data from stability studies of this compound solutions.
Table 1: Stability of 0.2 mg/mL and 0.5 mg/mL this compound Solutions Over 365 Days
| Concentration | Container | Storage Temperature | Stability Maintained for 365 Days? |
| 0.2 mg/mL | Polypropylene Syringe | -20±5°C | Yes |
| 0.2 mg/mL | Polypropylene Syringe | +5±3°C | Yes |
| 0.2 mg/mL | Polypropylene Syringe | +25±2°C | No (Stable until day 150) |
| 0.5 mg/mL | Polypropylene Syringe | -20±5°C | Yes |
| 0.5 mg/mL | Polypropylene Syringe | +5±3°C | Yes |
| 0.5 mg/mL | Polypropylene Syringe | +25±2°C | Yes |
| 0.2 mg/mL | Cyclic Olefin Copolymer Vial | -20±5°C | Yes |
| 0.2 mg/mL | Cyclic Olefin Copolymer Vial | +5±3°C | Yes |
| 0.2 mg/mL | Cyclic Olefin Copolymer Vial | +25±2°C | Yes |
| 0.5 mg/mL | Cyclic Olefin Copolymer Vial | -20±5°C | Yes |
| 0.5 mg/mL | Cyclic Olefin Copolymer Vial | +5±3°C | Yes |
| 0.5 mg/mL | Cyclic Olefin Copolymer Vial | +25±2°C | Yes |
Table 2: Stability of 64 mg/L this compound Solutions in PVC Bags
| Diluent | Storage Temperature | Light Condition | Time to Reach 90% of Initial Concentration |
| Normal Saline | 4°C | Protected from light | > 61 days |
| 5% Dextrose in Water | 4°C | Protected from light | > 61 days |
| Normal Saline | 4°C | Exposed to light | 39 days |
| 5% Dextrose in Water | 4°C | Exposed to light | 39 days |
| Normal Saline | 23°C | Protected from light | > 61 days (with undetectable loss) |
| 5% Dextrose in Water | 23°C | Protected from light | > 61 days (with undetectable loss) |
| Normal Saline | 23°C | Exposed to light | < 61 days (93% remaining at day 61) |
| 5% Dextrose in Water | 23°C | Exposed to light | < 61 days (93% remaining at day 61) |
Experimental Protocols
Protocol 1: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
This protocol is based on methodologies described for assessing the chemical stability of this compound solutions.
-
Chromatographic System:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column.
-
Mobile Phase: A suitable mobile phase, for example, a mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile), adjusted to an appropriate pH.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength where this compound has maximum absorbance (e.g., 280 nm).
-
-
Preparation of Standards and Samples:
-
Prepare a stock solution of this compound of known concentration in a suitable diluent.
-
Create a series of calibration standards by diluting the stock solution.
-
Dilute the experimental samples to fall within the concentration range of the calibration standards.
-
-
Method Validation:
-
Linearity: Analyze the calibration standards to demonstrate a linear relationship between concentration and peak area.
-
Selectivity: Perform forced degradation studies (e.g., by exposure to acid, base, heat, and oxidizing agents) to ensure that the peaks of the degradation products do not interfere with the this compound peak.
-
Accuracy and Precision: Determine the accuracy and precision of the method by analyzing samples of known concentrations.
-
-
Sample Analysis:
-
Inject the prepared standards and samples into the HPLC system.
-
Integrate the peak area of this compound.
-
Calculate the concentration of this compound in the samples using the calibration curve. Chemical stability is typically maintained if the measured concentration is ≥90% of the initial concentration.
-
Visualizations
Caption: Major enzymatic degradation pathways of this compound.
Caption: General workflow for a this compound stability study.
References
- 1. anesthesiaexperts.com [anesthesiaexperts.com]
- 2. researchgate.net [researchgate.net]
- 3. Long-term stability of ready-to-use this compound solution at 0.2 and 0.5 mg/mL | European Journal of Hospital Pharmacy [ejhp.bmj.com]
- 4. Long-term stability of ready-to-use this compound solution at 0.2 and 0.5 mg/mL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of this compound Solutions in Normal Saline and 5% Dextrose in Water - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Complex Norepinephrine Dose-Response Curves In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret complex norepinephrine dose-response curves from in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is a typical this compound dose-response curve and what are the key parameters?
A1: A typical this compound dose-response curve is a sigmoidal curve when plotted on a semi-logarithmic scale (response vs. log of this compound concentration). The key parameters are:
-
EC50 (Half Maximal Effective Concentration): The concentration of this compound that produces 50% of the maximum possible response. It is a measure of the drug's potency.
-
Emax (Maximum Effect): The maximal response that can be produced by the drug. It is a measure of the drug's efficacy.
-
Hill Slope: Describes the steepness of the curve. A Hill slope of 1 indicates a simple, one-to-one binding interaction between this compound and its receptor. Slopes greater than 1 may suggest cooperativity, while slopes less than 1 can indicate more complex binding phenomena.
Q2: What are the different types of adrenergic receptors that this compound binds to, and how does this affect the dose-response curve?
A2: this compound primarily binds to alpha-1, alpha-2, and beta-1 adrenergic receptors, with lower affinity for beta-2 and beta-3 receptors. The overall shape of the dose-response curve is a composite of the effects mediated by these different receptor subtypes, which can be expressed differently depending on the cell or tissue type. This can sometimes result in complex, non-sigmoidal curves.
Q3: What is a biphasic dose-response curve and what can cause it?
A3: A biphasic dose-response curve is characterized by two distinct phases of response as the concentration of this compound increases. For example, an initial increase in response may be followed by a decrease at higher concentrations (a U-shaped curve), or a second increase may occur. This can be caused by:
-
Activation of different receptor subtypes with varying affinities and signaling pathways. For instance, high concentrations of this compound might lead to the activation of lower-affinity receptors that trigger inhibitory signals.
-
Receptor desensitization at high agonist concentrations.
-
Off-target effects at higher drug concentrations.
A biphasic pressor response to this compound has been observed in humans, where an early and a late phase of blood pressure increase occur. The late phase appears to be dependent on calcium influx through nicardipine-sensitive calcium channels[1].
Troubleshooting Guide
Problem 1: The this compound dose-response curve has shifted to the right.
A rightward shift in the dose-response curve means that a higher concentration of this compound is required to produce the same level of response, indicating a decrease in potency (higher EC50).
| Possible Cause | Troubleshooting Steps |
| Competitive Antagonist | A competitive antagonist binds to the same receptor site as this compound without activating it, thereby competing with this compound for binding. This results in a parallel rightward shift of the dose-response curve with no change in the maximal response[2]. Solution: Ensure that no competitive antagonists are present in your experimental system. If you are intentionally studying a competitive antagonist, this is the expected result. |
| Receptor Desensitization | Prolonged or repeated exposure to this compound can lead to desensitization, where the receptors become less responsive to the agonist. This can be caused by receptor phosphorylation and uncoupling from G proteins[3]. Solution: Minimize pre-exposure of the cells or tissue to this compound before the experiment. Consider shorter incubation times. |
| Incorrect Drug Concentration | Errors in the preparation of this compound solutions can lead to inaccurate concentrations. Solution: Prepare fresh this compound solutions for each experiment and verify the concentration. |
| Changes in Experimental Conditions | Factors such as temperature, pH, and ion concentrations in the buffer can affect receptor binding and signaling. Solution: Ensure that all experimental conditions are consistent across all experiments. |
Problem 2: The this compound dose-response curve has shifted to the left.
A leftward shift in the dose-response curve means that a lower concentration of this compound is required to produce the same level of response, indicating an increase in potency (lower EC50).
| Possible Cause | Troubleshooting Steps |
| Presence of a Positive Allosteric Modulator | A positive allosteric modulator binds to a different site on the receptor and enhances the effect of this compound. Solution: Check for the presence of any known positive allosteric modulators in your system. |
| Increased Receptor Expression | An increase in the number of adrenergic receptors on the cell surface can lead to a more potent response. Solution: If this is not the intended experimental outcome, check the cell culture conditions or tissue handling procedures that might have led to altered receptor expression. |
| Synergistic Effects | The presence of other substances that act synergistically with this compound can enhance its effect. For example, ATP and this compound have been shown to have a synergistic interaction in some tissues[4]. Solution: Ensure that the experimental buffer is free of any confounding substances. |
Problem 3: The maximal response (Emax) of the this compound dose-response curve is decreased.
A decrease in the maximal response indicates a loss of efficacy.
| Possible Cause | Troubleshooting Steps |
| Non-competitive Antagonist | A non-competitive antagonist binds to the receptor at a site different from the agonist binding site or binds irreversibly to the agonist site, preventing the receptor from being activated even when the agonist is bound. This reduces the maximal response that can be achieved[2]. Solution: Ensure that no non-competitive antagonists are present in your experimental system. |
| Irreversible Antagonist | An irreversible antagonist permanently binds to the receptor, effectively removing it from the pool of available receptors and reducing the maximal response. Solution: Ensure that no irreversible antagonists are present. |
| Receptor Downregulation | Long-term exposure to an agonist can lead to a decrease in the total number of receptors on the cell surface, a process known as downregulation. Solution: Avoid prolonged pre-exposure to this compound. |
| Cell Death or Tissue Damage | If the cells or tissue are not healthy, they may not be able to mount a maximal response. Solution: Check cell viability or tissue integrity before and after the experiment. |
Quantitative Data Summary
The following table summarizes typical EC50 and Emax values for this compound in various in vitro systems. Note that these values can vary significantly depending on the specific experimental conditions.
| Tissue/Cell Type | Experimental System | EC50 | Emax | Reference |
| Rabbit Mesenteric Artery | α-toxin permeabilized smooth muscle fibers | 280 nM (in the presence of GTP-gamma-S) | Not specified | |
| Human Radial Artery | Tissue bath experiment | 1.48 ± 1.09 x 10-6 mol/L | Maximal developed tension at 10-5 mol/L | |
| Human Radial Artery | Pressurized segments | 8.1 ± 2.3 x 10-7 mol/L | Maximal change in diameter at 10-5 mol/L | |
| Mouse Vas Deferens | In vitro contraction assay | 5.16 ± 1.37 µM | Not specified | |
| Healthy Human Platelets | In vitro stimulation (P-selectin expression) | >10 µM | Not specified |
Experimental Protocols
Protocol 1: Generating a this compound Dose-Response Curve in Isolated Aortic Rings
This protocol describes a standard method for assessing the vasoconstrictor effect of this compound on isolated arterial segments.
-
Tissue Preparation:
-
Euthanize a laboratory animal (e.g., rat or rabbit) according to approved animal care protocols.
-
Carefully dissect the thoracic aorta and place it in cold, oxygenated Krebs-Henseleit buffer.
-
Clean the aorta of adherent connective and adipose tissue.
-
Cut the aorta into rings of 2-3 mm in width.
-
-
Mounting the Tissue:
-
Mount the aortic rings in an organ bath containing Krebs-Henseleit buffer maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
-
Attach one end of the ring to a fixed support and the other end to an isometric force transducer.
-
Apply a resting tension of 1-2 g and allow the tissue to equilibrate for at least 60 minutes, with buffer changes every 15 minutes.
-
-
Generating the Dose-Response Curve:
-
After equilibration, contract the tissue with a high concentration of potassium chloride (e.g., 60 mM) to check for viability.
-
Wash the tissue and allow it to return to baseline.
-
Add this compound cumulatively to the organ bath in increasing concentrations (e.g., from 10-9 M to 10-5 M).
-
Allow the response to each concentration to stabilize before adding the next concentration.
-
Record the contractile force at each concentration.
-
-
Data Analysis:
-
Express the contractile response as a percentage of the maximal response to this compound.
-
Plot the response against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis program (e.g., GraphPad Prism) to determine the EC50 and Emax.
-
Visualizations
Caption: Simplified signaling pathway of this compound.
Caption: Interpreting shifts in this compound dose-response curves.
Caption: General experimental workflow for in vitro dose-response studies.
References
- 1. Biphasic pressor responses to this compound in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. Adrenoceptor Desensitization: Current Understanding of Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and ATP are synergistic in the mouse vas deferens preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Synthetic Norepinephrine Analogs
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and detailed protocols to effectively use synthetic norepinephrine analogs while minimizing off-target effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a significant concern with synthetic this compound analogs?
A1: Off-target effects occur when a synthetic analog binds to and activates or inhibits unintended biological molecules, such as other receptors or transporters, in addition to its intended target.[1] this compound (NE) itself interacts with multiple adrenergic receptor subtypes (α1, α2, β1, β2, β3).[2][3] Synthetic analogs are often designed for selectivity towards one subtype, but they can retain affinity for others, or even for entirely different receptor systems like serotonin or dopamine transporters.[4][5] These unintended interactions can lead to confounding experimental data, misinterpretation of results, and potential toxicity in therapeutic applications. Minimizing these effects is crucial for ensuring the validity and reproducibility of research findings.
Q2: How do I select the most appropriate synthetic this compound analog for my experiment to minimize off-target effects?
A2: Selecting the right analog requires careful consideration of its selectivity profile.
-
Review the Literature: Consult studies that have characterized the binding affinities (Ki) and functional potencies (EC50/IC50) of various analogs across a panel of receptors and transporters.
-
Consult Selectivity Tables: Use quantitative data (see Table 1 below) to compare the affinity of an analog for its primary target versus common off-targets (e.g., other adrenergic subtypes, serotonin (SERT), and dopamine (DAT) transporters). A higher selectivity ratio (Ki off-target / Ki on-target) indicates a lower risk of off-target effects at a given concentration.
-
Consider the Experimental System: The expression levels of on- and off-target receptors in your specific cell line or tissue model are critical. An analog with moderate off-target affinity may still cause significant effects if the off-target receptor is highly expressed.
Q3: What are the most common off-targets for synthetic this compound analogs?
A3: The most common off-targets are typically other adrenergic receptor subtypes. For example, an analog designed to be a selective β2 agonist might still have some activity at β1 or β3 receptors. Additionally, due to structural similarities among monoamine neurotransmitters, many NE analogs show cross-reactivity with the this compound transporter (NET), dopamine transporter (DAT), and serotonin transporter (SERT). Some may also interact with other G-protein coupled receptors (GPCRs).
Q4: What is the difference between an agonist and an antagonist, and how does that relate to off-target effects?
A4: An agonist is a molecule that binds to a receptor and activates it, producing a biological response. A antagonist binds to a receptor but does not activate it, instead blocking it from being activated by the endogenous ligand (like this compound) or other agonists. An off-target effect can be either agonistic or antagonistic. For example, a selective β2 agonist might unintentionally block α2 receptors (antagonism) or weakly activate dopamine receptors (agonism), both of which would be considered off-target effects.
Troubleshooting Guide
Issue: My experimental results are inconsistent or not what I expected based on the known function of the target receptor.
| Possible Cause | Troubleshooting Steps |
| Off-Target Effect | 1. Lower the Concentration: Use the lowest effective concentration of the analog to minimize engagement with lower-affinity off-targets. 2. Use a Selective Antagonist: Pre-treat your system with a selective antagonist for the suspected off-target receptor. If the unexpected effect is blocked, it confirms an off-target interaction. 3. Test a Structurally Different Analog: Use an alternative analog for the same target that has a different chemical structure and off-target profile. If the primary effect remains but the unexpected effect disappears, it points to an off-target issue with the original compound. |
| Receptor Desensitization | 1. Time-Course Experiment: Perform a time-course experiment to see if the response diminishes over time with continuous analog exposure. 2. Washout Period: Include washout steps in your protocol to allow receptors to resensitize before re-stimulation. |
| Experimental Artifact | 1. Vehicle Control: Ensure you have run a proper vehicle control (the solvent the analog is dissolved in) to rule out effects of the solvent itself. 2. Assay Validation: Re-validate your assay with a known standard to ensure it is performing correctly. Check instrument calibration and reagent integrity. |
| Cell Line/Tissue Variability | 1. Receptor Expression Profiling: Confirm the expression levels of both the target and potential off-target receptors in your specific experimental model using techniques like qPCR or Western blot. 2. Passage Number: Be aware that receptor expression can change with cell passage number. Use cells within a consistent and low passage range. |
Quantitative Data: Selectivity of this compound Analogs
The following table summarizes the binding affinities (Ki, in nM) of several common this compound transporter (NET) inhibitors for the three major monoamine transporters. A lower Ki value indicates higher affinity. The selectivity ratio indicates the compound's preference for NET over SERT and DAT.
Table 1: Binding Affinities (Ki, nM) and Selectivity of Various NET-Targeted Compounds
| Compound | NET Ki (nM) | SERT Ki (nM) | DAT Ki (nM) | Selectivity (SERT/NET) | Selectivity (DAT/NET) | Reference |
|---|---|---|---|---|---|---|
| (R)-Atomoxetine | 5 | 77 | 1451 | 15.4 | 290.2 | |
| (R)-Nisoxetine | 0.46 | 158 | 378 | 343.5 | 821.7 | |
| Reboxetine | 1.1 | 130 | >10,000 | 118.2 | >9090 | |
| Duloxetine | 7.5 | 0.8 | 240 | 0.1 | 32.0 | |
| Venlafaxine | 2480 | 35 | 6310 | 0.01 | 2.5 | |
| Milnacipran | 225 | 111 | >10,000 | 0.5 | >44.4 | |
| Biaryl Analog 11f | 9.7 | 242.5 | 242.5 | 25 | 25 |
| Biaryl Analog 23 | 10.3 | 515 | 381.1 | 50 | 37 | |
Data is compiled from multiple sources and experimental conditions may vary. Researchers should consult the primary literature for detailed context.
Key Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
This protocol is used to determine the binding affinity (Ki) of a synthetic analog for a specific receptor.
Materials:
-
Cell membranes prepared from a cell line overexpressing the target receptor (e.g., α1A, β2).
-
Radioligand specific for the target receptor (e.g., [3H]-Prazosin for α1 receptors).
-
Synthetic this compound analog (the "competitor").
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
96-well plates, filter mats (GF/C), scintillation fluid, and a microplate scintillation counter.
Methodology:
-
Plate Setup: In a 96-well plate, add assay buffer to all wells.
-
Add Competitor: Add serial dilutions of your synthetic analog to the appropriate wells. Include wells for "total binding" (no competitor) and "non-specific binding" (a high concentration of a known, non-radioactive ligand).
-
Add Radioligand: Add the specific radioligand at a concentration near its Kd value to all wells.
-
Add Membranes: Add the cell membranes containing the receptor of interest to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a GF/C filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filter mats in a scintillation vial or bag, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of the synthetic analog.
-
Fit the data to a one-site competition curve using non-linear regression to determine the IC50 value (the concentration of analog that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Functional Assay (for Gs/Gi-coupled receptors)
This protocol measures the functional effect of an analog on adenylyl cyclase activity, which is modulated by Gs (stimulatory) and Gi (inhibitory) coupled receptors.
Materials:
-
Live cells expressing the target receptor (e.g., β2-AR for Gs, α2-AR for Gi).
-
Synthetic this compound analog.
-
Forskolin (an adenylyl cyclase activator, used for Gi assays).
-
IBMX (a phosphodiesterase inhibitor, to prevent cAMP degradation).
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE-based).
-
Cell culture medium.
Methodology:
-
Cell Plating: Seed cells in a 96-well plate and grow to ~90% confluency.
-
Pre-treatment: Aspirate the growth medium and replace it with stimulation buffer containing IBMX. Incubate for 15-30 minutes.
-
Stimulation (Gs-coupled): Add serial dilutions of the synthetic analog to the wells. Incubate for 15-30 minutes at 37°C.
-
Stimulation (Gi-coupled): Add serial dilutions of the synthetic analog, followed by a fixed concentration of forskolin to all wells (except the basal control). Incubate for 15-30 minutes at 37°C. The analog's inhibitory effect will be measured as a reduction in the forskolin-stimulated cAMP level.
-
Cell Lysis: Lyse the cells according to the cAMP kit manufacturer's instructions to release the intracellular cAMP.
-
cAMP Detection: Perform the cAMP detection assay following the kit protocol. This typically involves adding detection reagents that generate a signal (e.g., fluorescence, luminescence) proportional to the amount of cAMP present.
-
Data Analysis:
-
Plot the signal against the log concentration of the analog.
-
For Gs-coupled agonists, fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy).
-
For Gi-coupled agonists, fit the data to a sigmoidal dose-inhibition curve to determine the IC50.
-
Visualizations: Pathways and Workflows
Caption: Major adrenergic receptor signaling pathways activated by this compound analogs.
Caption: Experimental workflow for characterizing a new synthetic this compound analog.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 2. Adrenergic receptor - Wikipedia [en.wikipedia.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Serotonin–this compound reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 5. This compound transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Norepinephrine Infusion Protocols for Conscious Animals
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for refining norepinephrine infusion protocols in conscious animals. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided. Visual diagrams created using Graphviz illustrate key signaling pathways and workflows to ensure clarity and reproducibility of your experiments.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during this compound infusion studies in conscious animals.
Q1: My animal appears distressed (e.g., vocalization, excessive grooming, abnormal posture) during the infusion. What should I do?
A1: Immediately pause the infusion and assess the animal. Potential causes of distress include:
-
Pain or discomfort from the catheter: Ensure the catheter is not pulling or causing irritation. Check the surgical site for signs of infection or inflammation.[1]
-
Adverse reaction to this compound: Although rare at appropriate research doses, some animals may have an exaggerated response. Monitor vital signs closely.
-
Stress from restraint or handling: Ensure the animal has been properly acclimated to the experimental setup and that handling is minimized and gentle.[2][3]
Recommended Actions:
-
Pause the infusion.
-
Visually inspect the catheter and surgical site.
-
Calmly observe the animal's behavior and vital signs.
-
If distress persists, consider terminating the experiment for that animal and provide appropriate veterinary care.[1] Document all observations.
Q2: I'm having difficulty maintaining catheter patency. What are the common causes and solutions?
A2: Loss of catheter patency is a common challenge. Key causes include:
-
Thrombosis/Fibrin Sheath Formation: Blood clotting at the catheter tip is a primary reason for blockage.[4]
-
Catheter Kinking or Dislodgement: Improper securing of the catheter can lead to physical obstruction.
-
Improper Flushing Technique: Inadequate or incorrect flushing can leave residual blood in the catheter.
Recommended Actions:
-
Prophylactic Measures:
-
Use a heparinized saline or sodium citrate lock solution to prevent clotting when the catheter is not in use.
-
Ensure the catheter has a rounded tip to minimize vessel trauma during insertion.
-
Secure the catheter properly at both the insertion site and the exteriorization point to prevent movement.
-
-
Troubleshooting a Blockage:
-
Attempt to gently flush with a small volume of heparinized saline. Do not force the flush , as this can dislodge a clot and cause an embolism.
-
If a gentle flush is unsuccessful, the catheter is likely irreversibly blocked, and the animal should be removed from the study.
-
Q3: I suspect extravasation (leakage of the infusate into the surrounding tissue). What are the signs and what should I do?
A3: Extravasation of this compound can cause severe tissue necrosis due to its vasoconstrictive properties.
-
Signs: Swelling, coolness, or discoloration of the skin around the catheter insertion site. The animal may also show signs of pain or irritation at the site.
-
Immediate Actions:
-
Stop the infusion immediately.
-
Disconnect the infusion line from the catheter.
-
Do not flush the catheter.
-
If possible, gently aspirate any residual fluid from the catheter.
-
Notify the appropriate veterinary staff. In some cases, local injection of an alpha-adrenergic antagonist like phentolamine may be used to counteract the vasoconstriction, but this should only be done under veterinary guidance.
-
Document the event and the animal's condition thoroughly.
-
Q4: The animal's blood pressure or heart rate response is highly variable or not what I expected based on the dose.
A4: Several factors can contribute to unexpected physiological responses:
-
Stress: An anxious or stressed animal will have elevated baseline cardiovascular parameters, which can alter the response to this compound. Ensure adequate acclimation to the housing and experimental conditions.
-
Anesthesia: If there is any residual anesthetic effect, this can significantly alter cardiovascular responses.
-
Improper Catheter Placement: If the catheter tip is not in the correct location (e.g., right atrium for jugular vein catheters), the delivery and distribution of this compound may be affected.
-
This compound Solution Degradation: While this compound solutions are generally stable, improper storage or preparation could lead to reduced potency. Prepare solutions fresh on the day of the experiment.
Recommended Actions:
-
Review your animal handling and acclimation protocols to minimize stress.
-
Confirm proper catheter placement via appropriate methods (e.g., pressure waveform analysis if available, or post-mortem examination).
-
Ensure your this compound solution is prepared and stored correctly.
Experimental Protocols
Detailed Protocol for this compound Infusion in a Conscious Rat
This protocol outlines the key steps for performing a this compound infusion study in a conscious, freely moving rat with a chronically implanted jugular vein catheter.
1. Materials and Reagents:
-
This compound bitartrate salt
-
Sterile 0.9% saline or 5% dextrose solution
-
Heparinized saline (10-100 U/mL)
-
Syringe pump
-
Infusion tubing
-
Swivel system for freely moving animals
-
Animal balance
-
Telemetric device for blood pressure and heart rate monitoring (or other suitable monitoring system)
2. Animal Preparation and Acclimation:
-
Surgical Catheter Implantation: Aseptically implant a catheter into the jugular vein. The catheter should be exteriorized at the dorsal scapular region and filled with a heparin lock solution. Allow for a recovery period of at least 72 hours post-surgery. During recovery, monitor the animal for signs of pain, distress, or infection and provide appropriate analgesia as prescribed by a veterinarian.
-
Acclimation: House the rat individually in the experimental cage for at least 3 days prior to the infusion to allow for acclimation to the environment and tethering system (if applicable). Handle the animal daily to minimize stress on the day of the experiment.
3. This compound Solution Preparation:
-
On the day of the experiment, prepare a stock solution of this compound in sterile saline or 5% dextrose. Protect the solution from light.
-
Prepare serial dilutions to achieve the desired final concentrations for infusion. A common starting dose for rats is in the range of 0.1 to 0.5 µg/kg/min.
-
Infusion Rate Calculation: Use the following formula to determine the infusion rate in mL/hr: Rate (mL/hr) = (Dose (µg/kg/min) * Body Weight (kg) * 60 min/hr) / Concentration (µg/mL)
4. Experimental Procedure:
-
Baseline Monitoring: Connect the rat to the monitoring equipment and allow for a stabilization period of at least 30-60 minutes to obtain stable baseline readings of blood pressure and heart rate.
-
Infusion:
-
Flush the catheter with a small volume of saline to ensure patency.
-
Connect the infusion line to the catheter via the swivel system.
-
Begin the infusion at the lowest dose.
-
Administer each dose for a set period (e.g., 15-30 minutes) to allow for a steady-state response before escalating to the next dose.
-
-
Monitoring: Continuously record blood pressure, heart rate, and any behavioral changes throughout the experiment.
-
Post-Infusion:
-
After the final dose, disconnect the infusion line.
-
Flush the catheter with saline and then instill a heparin lock solution.
-
Return the animal to its home cage and monitor its recovery.
-
5. Post-Operative and Post-Infusion Care:
-
Monitor the animal daily for general well-being, including food and water intake, and signs of pain or distress at the surgical site.
-
Maintain catheter patency by flushing with heparinized saline every 2-3 days if the animal is to be used for subsequent experiments.
Data Presentation
Table 1: Dose-Dependent Effects of this compound Infusion on Cardiovascular Parameters in Conscious Dogs
| This compound Dose (ng/kg/min) | Change in Mean Arterial Pressure (mmHg) | Change in Heart Rate (beats/min) |
| 125 | No significant change | Significant reduction |
| 250 | Increased (first week only) | Significant reduction |
| 500 | Increased | Decreased |
| 1000 | Increased | Decreased |
| 2000 | Increased | Decreased |
Data adapted from a study on prolonged this compound infusion in conscious beagle dogs.
Table 2: Hemodynamic Effects of Escalating Doses of this compound in Anesthetized Dogs
| This compound Dose (µg/kg/min) | Mean Arterial Pressure (MAP) | Cardiac Output (CO) | Heart Rate (HR) |
| Baseline | Normal | Normal | Normal |
| 0.05 - 0.25 | Increased | Increased | No significant change |
| 0.5 - 2.0 | Further Increased | Further Increased | Increased |
Data adapted from a study on the cardiovascular effects of dose-escalating this compound in healthy dogs anesthetized with isoflurane. Note that responses in conscious animals may differ.
Table 3: Effects of Continuous this compound Infusion in Conscious Rats
| This compound Dose (µg/kg/h) | Heart Rate | Left Ventricular Systolic Pressure (LVSP) | Right Ventricular Systolic Pressure (RVSP) |
| 50 | Increased | Increased | Increased |
| 100 | Increased | Reduced | Increased |
| 200 | Increased | Reduced | Markedly Increased (>100%) |
Data adapted from a study on the differential response of the rat heart to long-term this compound infusion.
Visualizations
Signaling Pathways
Experimental Workflow
References
Technical Support Center: Managing Cardiovascular Side Effects of Norepinephrine In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing norepinephrine in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary cardiovascular side effects of this compound administration in vivo?
A1: this compound primarily causes vasoconstriction and increases heart rate and contractility.[1][2] The most common cardiovascular side effects observed in in vivo experiments include:
-
Hypertension (High Blood Pressure): Due to its potent α1-adrenergic receptor agonist activity, this compound constricts blood vessels, leading to an increase in systemic vascular resistance and consequently, a rise in blood pressure.[1][3]
-
Tachycardia (Increased Heart Rate): Through its action on β1-adrenergic receptors in the heart, this compound increases heart rate.[4] However, reflex bradycardia (slow heart rate) can sometimes occur in response to a rapid increase in blood pressure.
-
Arrhythmias (Irregular Heartbeats): High doses or rapid administration of this compound can lead to various cardiac arrhythmias, including ventricular extra beats. Profound hypoxia or hypercarbia can sensitize the myocardium to these effects.
Q2: How does this compound exert its effects on the cardiovascular system?
A2: this compound binds to adrenergic receptors on the surface of cells. Its cardiovascular effects are primarily mediated through α1 and β1 receptors.
-
α1-Adrenergic Receptors: Located on vascular smooth muscle, their activation leads to vasoconstriction, causing an increase in blood pressure.
-
β1-Adrenergic Receptors: Predominantly found in the heart, their stimulation results in increased heart rate (positive chronotropy), contractility (positive inotropy), and conduction velocity.
Q3: What are the typical dosages of this compound used in animal models?
A3: this compound dosage can vary significantly depending on the animal model, the route of administration, and the experimental goal. It is crucial to perform dose-response studies to determine the optimal dose for your specific experiment. Below are some examples of dosages reported in the literature.
Troubleshooting Guide
Issue 1: Excessive Hypertension
Q: My animal model is exhibiting a dangerously high blood pressure after this compound administration. What can I do?
A:
-
Reduce the Infusion Rate: Immediately decrease the rate of this compound infusion. If administered as a bolus, this may not be possible, highlighting the importance of continuous infusion for better control.
-
Administer a Vasodilator: For acute and severe hypertension, administration of an α1-adrenergic antagonist like prazosin can help counteract the vasoconstrictive effects of this compound. Rho-kinase inhibitors have also shown potential in reversing this compound-induced hypertension.
-
Review Dosing Protocol: Re-evaluate your this compound dosage. It is possible the initial dose was too high for the specific animal model or individual animal. A dose-response study is highly recommended to establish a safe and effective dose range.
-
Check for Confounding Factors: Anesthetics can interact with this compound. For instance, some halogenated anesthetics can increase the risk of arrhythmias. Ensure the anesthetic regimen is appropriate and stable.
Issue 2: Severe Tachycardia or Arrhythmias
Q: I am observing significant tachycardia and/or arrhythmias in my experiment. How can I manage this?
A:
-
Lower the this compound Dose: As with hypertension, the first step is to reduce the this compound infusion rate. The β1-adrenergic effects are dose-dependent.
-
Consider a β-Blocker: In cases of severe or persistent tachycardia/arrhythmias, a β1-selective antagonist (beta-blocker) can be cautiously administered to counteract the cardiac stimulation. However, this will also antagonize the desired inotropic effects.
-
Ensure Proper Oxygenation and Ventilation: Hypoxia and hypercarbia can increase myocardial sensitivity to catecholamines and exacerbate arrhythmias. Ensure the animal is adequately ventilated and oxygenated.
-
Monitor Electrolytes: Imbalances in electrolytes such as potassium and magnesium can predispose to cardiac arrhythmias. Ensure the animal's physiological state is stable.
Quantitative Data Summary
Table 1: Examples of this compound Dosages Used in In Vivo Research
| Animal Model | Dosage | Route of Administration | Observed Effect | Reference |
| Rat | 100 µg/kg/h | Continuous Infusion | Sustained increase in blood pressure and left ventricular hypertrophy after 28 days. | |
| Rat | 200 µg/kg/h | Continuous Infusion | More pronounced increase in blood pressure and cardiac hypertrophy. | |
| Rabbit | 75 µg/kg | Bolus Injection | Delayed cardioprotection against stunning, but a higher rate of postischemic ventricular arrhythmia. |
Table 2: Hemodynamic Effects of this compound in Septic Shock Patients (for reference)
| Parameter | Before this compound | After this compound | Unit | Reference |
| Mean Arterial Pressure (MAP) | 54 ± 8 | 76 ± 9 | mm Hg | |
| Cardiac Index (CI) | 3.2 ± 1.0 | 3.6 ± 1.1 | L/min/m² | |
| Stroke Volume Index (SVI) | 34 ± 12 | 39 ± 13 | ml/m² | |
| Global End-Diastolic Volume Index (GEDVI) | 694 ± 148 | 742 ± 168 | ml/m² |
Experimental Protocols
Protocol 1: Continuous Blood Pressure and Heart Rate Monitoring in a Rat Model
Objective: To continuously monitor the cardiovascular effects of intravenously infused this compound in an anesthetized rat.
Materials:
-
Anesthetized rat (e.g., Sprague-Dawley)
-
This compound solution
-
Infusion pump
-
Carotid artery catheter
-
Pressure transducer
-
Data acquisition system
-
ECG electrodes and amplifier
Procedure:
-
Anesthetize the rat according to your institution's approved protocol.
-
Surgically implant a catheter into the carotid artery for direct blood pressure measurement.
-
Connect the catheter to a pressure transducer linked to a data acquisition system to continuously record blood pressure.
-
Place ECG electrodes subcutaneously to monitor heart rate and rhythm.
-
Connect the ECG electrodes to an amplifier and the data acquisition system.
-
Allow the animal to stabilize and record baseline blood pressure and heart rate for at least 20 minutes.
-
Begin intravenous infusion of this compound at the desired starting dose.
-
Continuously monitor and record blood pressure, heart rate, and ECG throughout the experiment.
-
Titrate the this compound dose as required by the experimental design, allowing for a stabilization period after each dose adjustment.
Protocol 2: Fast-Scan Cyclic Voltammetry (FSCV) for Myocardial this compound Measurement
Objective: To measure real-time interstitial this compound levels in the myocardium of a beating heart.
Materials:
-
Anesthetized large animal model (e.g., porcine)
-
FSCV system
-
Carbon-fiber microelectrodes
-
Reference and ground electrodes
-
Stereotaxic micromanipulator
-
Ventilator and surgical equipment for thoracotomy
Procedure:
-
Anesthetize and mechanically ventilate the animal.
-
Perform a thoracotomy to expose the heart.
-
Insert a carbon-fiber microelectrode into the myocardial tissue of the desired region (e.g., left ventricle) using a stereotaxic micromanipulator.
-
Place ground and reference electrodes in nearby muscle tissue.
-
Apply a triangular waveform potential to the microelectrode and record the resulting current to obtain a baseline voltammogram.
-
Administer this compound or induce a physiological stressor (e.g., nerve stimulation, ischemia).
-
Continuously record the FSCV signal to detect changes in the oxidation current corresponding to this compound.
-
Calibrate the electrode response to known concentrations of this compound post-experiment to quantify the measured changes.
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Autonomic and endocrine control of cardiovascular function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Dynamics of adrenergic signaling in cardiac myocytes and implications for pharmacological treatment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Autofluorescence in Norepinephrine Imaging
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address autofluorescence issues encountered during norepinephrine imaging experiments.
Troubleshooting Guide
Issue: High background fluorescence is obscuring the this compound-specific signal.
A strong fluorescent background can mask your target signal, making data interpretation difficult or impossible. This step-by-step guide will help you identify the source of the autofluorescence and apply the appropriate mitigation strategy.
Step 1: Differentiate Between Endogenous and Exogenous Autofluorescence
First, determine whether the unwanted fluorescence originates from your biological sample (endogenous) or from external materials used in your protocol (exogenous).
-
Action: Prepare and image two control slides:
-
Blank Control: A clean slide with mounting medium and a coverslip, but no tissue.
-
Unlabeled Tissue Control: A tissue section that has gone through the entire preparation and fixation process but has not been labeled with the this compound probe.[1]
-
-
Interpretation:
Step 2: Mitigate Exogenous Autofluorescence
If your materials are the source, take the following steps:
-
Use Low-Fluorescence Slides: Switch to certified low-fluorescence glass slides.
-
Select Appropriate Mounting Media: Use a modern antifade mounting medium designed to minimize fluorescence.[4]
Step 3: Select a Strategy to Reduce Endogenous Autofluorescence
If the tissue itself is autofluorescent, several techniques can be employed. The optimal choice depends on the source of the autofluorescence and your experimental goals.
Caption: A decision-making workflow for troubleshooting autofluorescence in imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of autofluorescence in tissue samples?
A1: Autofluorescence in biological specimens typically originates from a few key sources:
-
Endogenous Molecules: Naturally occurring fluorophores include metabolic coenzymes like NAD(P)H and flavins, structural proteins such as collagen and elastin, and the "aging pigment" lipofuscin.[5] Red blood cells also contribute due to the heme group in hemoglobin.
-
Fixation-Induced: Aldehyde fixatives, particularly glutaraldehyde and formaldehyde, can react with amines in the tissue to create fluorescent products. The duration and temperature of fixation can also impact the intensity of this induced fluorescence.
-
Heat and Dehydration: Processing steps that involve heat can increase autofluorescence, especially in the red spectrum.
Q2: How do I choose the best method to reduce autofluorescence?
A2: The most effective method depends on the primary source of autofluorescence and the specifics of your experimental design. The table below summarizes the main approaches.
| Method | Primary Target | Advantages | Disadvantages & Considerations |
| Photobleaching | General photolabile fluorophores | Simple, no chemical additions required. | Can damage the target fluorophore; may require long exposure times (hours). |
| Sodium Borohydride (NaBH₄) | Aldehyde-induced fluorescence | Effective at reducing Schiff bases formed by aldehyde fixatives. | Can have variable effects and may damage tissue integrity; must be prepared fresh. |
| Sudan Black B (SBB) | Lipofuscin | Highly effective at quenching lipofuscin, which is common in aged tissues like the brain. | Can introduce its own background fluorescence in red and far-red channels. |
| Spectral Unmixing | All sources with a distinct spectrum | Computationally separates the target signal from background; preserves the original sample. | Requires a spectral confocal microscope and appropriate software; less effective if spectra are highly similar. |
| Use of Far-Red Probes | Avoidance of common blue/green autofluorescence | Shifts detection away from the emission range of most endogenous fluorophores. | Some sources, like lipofuscin, have broad emission spectra that can still interfere. |
Q3: What is a standard protocol for quenching autofluorescence with Sudan Black B?
A3: Sudan Black B (SBB) is a lipophilic dye that effectively masks autofluorescence from lipofuscin. The following protocol is a widely used method.
Caption: A standard experimental workflow for applying Sudan Black B to quench autofluorescence.
Experimental Protocol: Sudan Black B Treatment
-
Preparation: Prepare a 0.1% to 0.3% (w/v) solution of Sudan Black B in 70% ethanol. Stir the solution in the dark for 1-2 hours and filter it through a 0.2 µm filter before use.
-
Application: After fixation and permeabilization, immerse the tissue sections in the SBB solution for 10-20 minutes at room temperature.
-
Destaining: To remove excess SBB, briefly rinse the slides in 70% ethanol.
-
Washing: Wash the sections thoroughly, typically two times for 5 minutes each, in a physiological buffer like PBS.
-
Immunolabeling: Proceed with your standard staining protocol for the this compound probe.
-
Imaging: Mount the coverslip with a low-autofluorescence mounting medium and proceed to image.
Note: SBB treatment can be performed before or after immunolabeling, but pre-treatment is often preferred to minimize effects on antibody binding.
Q4: How does spectral unmixing work to remove autofluorescence?
A4: Spectral imaging and linear unmixing is a powerful computational technique used to separate the signals of multiple fluorophores, even when their emission spectra overlap significantly. This method is ideal for removing a distinct autofluorescence signal from your specific this compound probe signal.
Conceptual Workflow for Spectral Unmixing:
-
Acquire a Lambda Stack: Using a spectral confocal microscope, an image is acquired where each pixel contains full emission spectrum information, rather than just a single intensity value. This is often called a "lambda stack."
-
Define Reference Spectra: The system needs to know what the "pure" spectra of the individual components look like. This is done by imaging control samples:
-
This compound Probe Spectrum: From a sample labeled only with your this compound probe.
-
Autofluorescence Spectrum: From an unlabeled tissue control sample.
-
-
Linear Unmixing Algorithm: The software applies a linear algorithm to every pixel of the experimental image. It calculates the relative contribution of each reference spectrum to the measured composite spectrum.
-
Generate Separated Images: The output is a set of images where the signals have been computationally separated. You will have one image showing only the signal from your this compound probe and another showing only the autofluorescence, which can then be discarded from analysis.
Caption: A conceptual diagram illustrating the major steps of the spectral unmixing process.
References
- 1. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 2. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 3. stjohnslabs.com [stjohnslabs.com]
- 4. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. docs.research.missouri.edu [docs.research.missouri.edu]
Technical Support Center: Optimizing Tissue Preparation for Norepinephrine Immunohistochemistry
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing tissue preparation for norepinephrine immunohistochemistry (IHC).
Troubleshooting Guide
This guide addresses common issues encountered during this compound IHC experiments.
| Problem | Question | Possible Causes | Suggested Solutions |
| Weak or No Staining | Why am I getting a weak or no signal for this compound? | Primary Antibody Issues: - Inactive antibody due to improper storage or repeated freeze-thaw cycles. - Antibody concentration is too low. - Antibody is not validated for IHC on your specific tissue type. | Primary Antibody Solutions: - Use a new aliquot of the antibody and ensure it has been stored according to the manufacturer's instructions.[1] - Perform an antibody titration to determine the optimal concentration.[1] - Confirm the antibody is validated for your application (e.g., formalin-fixed paraffin-embedded tissue).[1][2] Always run a positive control to verify antibody activity.[1] |
| Antigen Retrieval: - Inadequate unmasking of the epitope. - Incorrect buffer pH or composition. - Insufficient heating time or temperature. | Antigen Retrieval Solutions: - Heat-Induced Epitope Retrieval (HIER) is often more effective than Proteolytic-Induced Epitope Retrieval (PIER). - Optimize the HIER buffer; try citrate buffer (pH 6.0) or Tris-EDTA (pH 9.0). - Adjust the heating time and temperature; a typical starting point is 95-100°C for 20-40 minutes. | ||
| Tissue Preparation: - Over-fixation of the tissue can mask the antigen. - Tissue sections are too thin. - Slides have been stored for too long. | Tissue Preparation Solutions: - Reduce the fixation time. - Ensure tissue sections are of appropriate thickness. - Use freshly cut tissue sections for best results. | ||
| High Background Staining | How can I reduce high background staining? | Primary Antibody: - Concentration is too high, leading to non-specific binding. | Primary Antibody Solutions: - Titrate the primary antibody to a lower concentration. - Incubate at 4°C overnight instead of a shorter time at a higher temperature to reduce non-specific interactions. |
| Blocking: - Insufficient blocking of non-specific sites. - Blocking serum is from the same species as the primary antibody. | Blocking Solutions: - Increase the blocking incubation time. - Use a blocking serum from the same species as the secondary antibody. | ||
| Secondary Antibody: - Non-specific binding of the secondary antibody. - Secondary antibody is cross-reacting with endogenous immunoglobulins in the tissue. | Secondary Antibody Solutions: - Run a control without the primary antibody to check for secondary antibody non-specific binding. - Use a pre-adsorbed secondary antibody. | ||
| Endogenous Factors: - Endogenous peroxidase or phosphatase activity. - Endogenous biotin in tissues like the kidney or liver. | Endogenous Factor Solutions: - Quench endogenous peroxidase with 3% H2O2. - For biotin-based detection systems, use an avidin/biotin blocking kit. | ||
| Washing: - Insufficient washing between steps. | Washing Solutions: - Increase the duration and number of washes. | ||
| Non-Specific Staining | Why am I seeing staining in unexpected locations? | Antibody Cross-Reactivity: - The primary antibody may be recognizing similar epitopes on other molecules. | Antibody Cross-Reactivity Solutions: - Ensure the primary antibody has high specificity for this compound. - Perform a BLAST search with the immunogen sequence to check for potential cross-reactivity. |
| Tissue Drying: - Allowing tissue sections to dry out at any stage can cause non-specific antibody binding. | Tissue Drying Solutions: - Keep slides in a humidified chamber during incubations and ensure they remain covered with buffer. | ||
| Inadequate Deparaffinization: - Residual paraffin can lead to patchy, non-specific staining. | Inadequate Deparaffinization Solutions: - Ensure complete deparaffinization with fresh xylene and a series of ethanol dilutions. |
Quantitative Data Summary
The following tables provide recommended starting ranges for key experimental parameters. Optimization is crucial, and these values should be adjusted based on your specific antibody, tissue, and detection system.
Table 1: Primary Antibody Incubation
| Parameter | Recommended Range | Notes |
| Dilution | 1:100 - 1:10000 | The optimal dilution is antibody-dependent and should be determined by titration. Polyclonal antibodies may require a lower dilution than monoclonal antibodies. |
| Incubation Time | 1-2 hours at 37°C or Overnight (12-18 hours) at 4°C | Overnight incubation at 4°C is often recommended to enhance specificity and reduce background. |
| Diluent | TBS or PBS with 1% BSA | The diluent can impact antibody performance; follow the manufacturer's recommendation if available. |
Table 2: Heat-Induced Epitope Retrieval (HIER)
| Parameter | Recommended Range | Notes |
| Buffer Composition | 10 mM Sodium Citrate or 10 mM Tris-EDTA | The choice of buffer can significantly affect epitope unmasking. |
| pH | 6.0 (Citrate) or 9.0 (Tris-EDTA) | The optimal pH is antibody and antigen-dependent. Alkaline pH buffers are often more effective. |
| Heating Time | 10-40 minutes | This should be optimized; over-heating can damage tissue morphology. |
| Heating Temperature | 95-100°C | Common heating methods include a microwave, pressure cooker, or water bath. |
Experimental Protocols
Protocol 1: Paraffin-Embedded Tissue Preparation and Staining
This protocol provides a general workflow for this compound IHC on formalin-fixed, paraffin-embedded (FFPE) tissues.
-
Deparaffinization and Rehydration:
-
Incubate slides in an oven at 60°C for 30 minutes.
-
Perform two washes in xylene for 5 minutes each.
-
Rehydrate through a graded series of ethanol:
-
Two washes in 100% ethanol for 3 minutes each.
-
One wash in 95% ethanol for 1 minute.
-
One wash in 80% ethanol for 1 minute.
-
-
Rinse with distilled water.
-
-
Antigen Retrieval (HIER):
-
Pre-heat the antigen retrieval solution (e.g., 10 mM Sodium Citrate, pH 6.0) to 95-100°C.
-
Immerse the slides in the hot retrieval solution.
-
Incubate for 20-40 minutes at 95-100°C.
-
Allow the slides to cool to room temperature in the buffer for at least 20 minutes.
-
Rinse sections in PBS with Tween 20 (PBST) twice for 2 minutes each.
-
-
Immunostaining:
-
Peroxidase Block (if using HRP-based detection): Incubate sections in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity. Rinse with PBST.
-
Blocking: Incubate with a blocking solution (e.g., 10% normal serum from the species of the secondary antibody in PBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Drain the blocking solution and apply the primary anti-norepinephrine antibody diluted in antibody diluent. Incubate overnight at 4°C in a humidified chamber.
-
Washing: Rinse sections with PBST three times for 5 minutes each.
-
Secondary Antibody Incubation: Apply the enzyme-conjugated or fluorescently-labeled secondary antibody diluted in antibody diluent. Incubate for 1-2 hours at room temperature.
-
Washing: Rinse sections with PBST three times for 5 minutes each.
-
-
Detection and Visualization:
-
Chromogenic Detection: If using an enzyme-conjugated secondary antibody, apply the appropriate substrate (e.g., DAB for HRP) and incubate until the desired color intensity develops. Rinse with distilled water.
-
Fluorescent Detection: If using a fluorescently-labeled secondary antibody, proceed to counterstaining and mounting.
-
-
Counterstaining and Mounting:
-
Counterstain: Lightly counterstain with hematoxylin (for chromogenic detection) to visualize cell nuclei.
-
Dehydration (for chromogenic detection): Dehydrate through a graded series of ethanol and clear in xylene.
-
Mounting: Apply mounting medium and a coverslip.
-
Visualizations
Caption: General workflow for this compound immunohistochemistry.
Caption: Decision tree for troubleshooting common IHC issues.
Caption: Simplified this compound signaling pathway.
References
Validation & Comparative
norepinephrine versus epinephrine: a comparison of effects in septic shock
An objective guide for researchers and drug development professionals on the differential effects, underlying mechanisms, and clinical implications of norepinephrine and epinephrine in the management of septic shock.
Introduction
Septic shock, a life-threatening condition characterized by persistent hypotension despite fluid resuscitation, necessitates the use of vasopressors to restore mean arterial pressure (MAP) and ensure adequate organ perfusion. Among the catecholamines, this compound and epinephrine are frequently employed, yet their distinct pharmacological profiles translate to different physiological responses and clinical outcomes. This guide provides a comprehensive comparison of their effects, supported by data from key clinical trials, and elucidates their signaling pathways and the experimental protocols used to evaluate them.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data from comparative studies on the efficacy and safety of this compound versus epinephrine in the treatment of septic shock.
| Hemodynamic Effects | This compound | Epinephrine | Reference Study |
| Mean Arterial Pressure (MAP) | Effective in achieving and maintaining target MAP (≥70 mmHg)[1][2] | Effective in achieving and maintaining target MAP (≥70 mmHg)[1][2] | Myburgh et al., Annane et al. |
| Cardiac Index | Variable effects, may increase slightly[3] | Generally increases cardiac index more significantly | Levy et al. |
| Heart Rate | Less pronounced increase in heart rate | Significant increase in heart rate | Levy et al. |
| Systemic Vascular Resistance (SVR) | Potent vasoconstrictor, significantly increases SVR | Increases SVR, but to a lesser extent than this compound | Mebazaa et al. |
| Lactate Levels | Tends to decrease or stabilize lactate levels | Associated with an increase in lactate levels | Levy et al., Annane et al. |
| Clinical Outcomes & Adverse Events | This compound (+/- Dobutamine) | Epinephrine | Reference Study |
| 28-Day Mortality | 34% | 40% | Annane et al. (CATS Study) |
| 90-Day Mortality | No significant difference between groups | No significant difference between groups | Myburgh et al. |
| Time to Hemodynamic Stability | No significant difference between groups | No significant difference between groups | Annane et al. (CATS Study) |
| Arrhythmias | Lower incidence of tachyarrhythmias | Higher incidence of tachyarrhythmias | Myburgh et al. |
| Myocardial Ischemia | No significant difference between groups | No significant difference between groups | Annane et al. (CATS Study) |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical trial findings. Below are the protocols for key experiments that have compared this compound and epinephrine in septic shock.
CATS (Comparison of Agents for Treatment of Septic Shock) Study Protocol (Annane et al.)
-
Study Design: A prospective, multicenter, randomized, double-blind study.
-
Patient Population: Adult patients with septic shock, defined by evidence of infection, at least two signs of systemic inflammation, and persistent hypotension (systolic BP <90 mmHg or MAP <70 mmHg) despite adequate fluid resuscitation.
-
Intervention:
-
Group 1: this compound infusion, with the addition of dobutamine if signs of inadequate cardiac output persisted.
-
Group 2: Epinephrine infusion.
-
-
Titration: Vasopressor infusions were titrated to achieve and maintain a MAP of 70 mmHg or more.
-
Primary Outcome: 28-day all-cause mortality.
-
Secondary Outcomes: 90-day mortality, time to hemodynamic success, time to vasopressor withdrawal, and rates of serious adverse events.
Myburgh et al. Study Protocol
-
Study Design: A prospective, double-blind, randomized controlled trial.
-
Patient Population: Critically ill adult patients in the ICU requiring vasopressors for any cause, with a subgroup analysis for patients with septic shock.
-
Intervention:
-
Group 1: this compound infusion.
-
Group 2: Epinephrine infusion.
-
-
Titration: Blinded infusions of the study drugs were titrated to achieve a MAP of ≥70 mmHg for the duration of the ICU admission.
-
Primary Outcome: Achievement of the MAP goal for more than 24 hours without the need for vasopressors.
-
Secondary Outcomes: 28-day and 90-day mortality.
Signaling Pathways
The distinct effects of this compound and epinephrine are rooted in their differential affinities for adrenergic receptors, which trigger specific intracellular signaling cascades.
This compound and Epinephrine Signaling
Both this compound and epinephrine are catecholamines that bind to G protein-coupled adrenergic receptors (α and β). Their differing effects are largely due to their receptor affinity profiles. This compound has a higher affinity for α1 and β1 receptors, while epinephrine has a strong affinity for α1, β1, and β2 receptors.
-
α1-Adrenergic Receptor Pathway (Gq-coupled): Activation of α1 receptors by both this compound and epinephrine leads to the activation of phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from the endoplasmic reticulum, and DAG activates protein kinase C (PKC). This pathway is primarily responsible for vasoconstriction.
-
β1 and β2-Adrenergic Receptor Pathway (Gs-coupled): Stimulation of β1 and β2 receptors activates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), leading to various cellular responses. In the heart (predominantly β1), this increases heart rate and contractility. In smooth muscle (predominantly β2, with higher affinity for epinephrine), this leads to vasodilation.
Experimental Workflow
The following diagram illustrates a typical workflow for a clinical trial comparing this compound and epinephrine in septic shock.
References
- 1. A comparison of epinephrine and this compound in critically ill patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound plus dobutamine versus epinephrine alone for management of septic shock: a randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of this compound and dobutamine to epinephrine for hemodynamics, lactate metabolism, and gastric tonometric variables in septic shock: a prospective, randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Norepinephrine and Dopamine in Critical Care
For Researchers, Scientists, and Drug Development Professionals
In the management of shock, a life-threatening condition of circulatory failure, vasopressors are a cornerstone of therapy, used to restore adequate blood pressure and tissue perfusion. Among the most frequently utilized first-line agents are norepinephrine and dopamine. While both are catecholamines with vasoconstrictive and inotropic effects, their distinct pharmacological profiles lead to significant differences in clinical outcomes. This guide provides an objective comparison of their performance, supported by experimental data, to inform research and drug development in critical care.
Performance in Clinical Trials: A Quantitative Overview
A substantial body of evidence from randomized controlled trials (RCTs) and meta-analyses has compared the efficacy and safety of this compound and dopamine in various forms of shock. The data consistently point towards improved outcomes and a more favorable safety profile with this compound.
| Outcome Measure | This compound | Dopamine | Key Findings & Citations |
| 28-Day Mortality (All Shock) | 48.5% | 52.5% | No significant difference in the overall population of patients with shock.[1][2] |
| 28-Day Mortality (Cardiogenic Shock) | Lower | Higher | Dopamine was associated with an increased rate of death at 28 days in the subgroup of patients with cardiogenic shock.[1][2][3] |
| 28-Day Mortality (Septic Shock) | No significant difference | No significant difference | No significant difference in mortality was observed between the two agents in patients with septic shock. |
| Arrhythmic Events | 12.4% | 24.1% | Dopamine use is associated with a significantly higher incidence of arrhythmic events, including atrial fibrillation and ventricular tachycardia. |
Hemodynamic Effects: A Comparative Look
The differential effects of this compound and dopamine on hemodynamic parameters are central to their clinical application and are a direct result of their receptor affinity profiles.
| Hemodynamic Parameter | This compound | Dopamine | Key Findings & Citations |
| Mean Arterial Pressure (MAP) | More potent vasoconstrictor, leads to a more reliable increase in MAP. | Less potent vasoconstrictor, may require higher doses or the addition of another agent. | This compound is more effective at restoring and maintaining MAP. |
| Heart Rate | Minimal increase, can sometimes cause a reflex bradycardia. | Significant increase in heart rate due to its β1-adrenergic effects. | Dopamine has a more pronounced chronotropic effect. |
| Cardiac Index | Variable effects, can increase, decrease, or remain unchanged. | Generally increases cardiac index through β1-adrenergic stimulation. | Dopamine is more consistently associated with an increased cardiac output. |
| Systemic Vascular Resistance (SVR) | Potent α1-adrenergic agonist, leading to a significant increase in SVR. | Dose-dependent effects; at lower doses, it can cause vasodilation in some vascular beds, while at higher doses, it increases SVR. | This compound is a more potent and predictable vasoconstrictor. |
Signaling Pathways and Mechanism of Action
This compound and dopamine exert their effects by binding to adrenergic and dopaminergic receptors, which are G-protein coupled receptors (GPCRs). Their distinct receptor affinities underlie their different clinical profiles.
This compound Signaling
This compound primarily acts on α1, α2, and β1-adrenergic receptors.
-
α1-Adrenergic Receptors: Activation of these receptors on vascular smooth muscle cells leads to potent vasoconstriction. This is mediated through the Gq protein pathway, which activates phospholipase C (PLC), leading to the formation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, causing smooth muscle contraction.
-
β1-Adrenergic Receptors: Located predominantly in the heart, activation of these receptors increases heart rate (chronotropy) and contractility (inotropy). This occurs via the Gs protein pathway, which stimulates adenylyl cyclase to produce cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which phosphorylates various intracellular proteins, leading to increased calcium influx and enhanced cardiac function.
References
A Researcher's Guide to Quantifying Norepinephrine Metabolites: A Comparative Analysis of a Novel Assay
For researchers, scientists, and drug development professionals, the accurate quantification of norepinephrine metabolites is crucial for advancing our understanding of neurological disorders and developing novel therapeutics. This guide provides a comprehensive comparison of a new, cutting-edge assay against established methodologies, offering the critical data needed to select the most appropriate method for your research.
The metabolic byproducts of this compound (NE), a key neurotransmitter in the sympathetic nervous system and the brain, serve as vital biomarkers for assessing its turnover and central nervous system activity.[1][2] The principal end products of NE degradation are vanillylmandelic acid (VMA) and 3-methoxy-4-hydroxyphenylglycol (MHPG), both of which are excreted in the urine.[2] The accurate measurement of these metabolites is essential for diagnosing and monitoring various pathological conditions, including neuroendocrine tumors like pheochromocytoma, as well as psychiatric and degenerative diseases.[3][4]
This guide introduces the "MetaboQuant NE Assay," a novel method for the sensitive and high-throughput quantification of this compound metabolites. We will objectively compare its performance with established techniques: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
Comparative Analysis of Assay Performance
The choice of an analytical method hinges on a balance of sensitivity, specificity, throughput, and cost-effectiveness. The MetaboQuant NE Assay has been developed to offer a superior balance of these features compared to existing technologies.
| Parameter | MetaboQuant NE Assay (New) | HPLC-ECD | LC-MS/MS | ELISA |
| Sensitivity | High (pg/mL range) | Moderate to High | Very High | Moderate |
| Specificity | High | Moderate | Very High | Moderate to Low |
| Throughput | High (96-well plate format) | Low to Moderate | Moderate | High |
| Sample Volume | Low (10-50 µL) | Moderate (50-200 µL) | Low to Moderate (50-100 µL) | Low (10-50 µL) |
| Cost per Sample | Moderate | Low | High | Low to Moderate |
| Expertise Required | Moderate | High | High | Low |
| Instrumentation | Standard Plate Reader | Specialized HPLC system | Specialized LC-MS/MS system | Standard Plate Reader |
Experimental Protocols
Detailed methodologies for each assay are provided below to allow for a thorough evaluation of the experimental workflow and resource requirements.
MetaboQuant NE Assay (New)
This novel assay utilizes a proprietary capture and enzymatic conversion technology to generate a fluorescent signal proportional to the concentration of this compound metabolites.
Sample Preparation:
-
Centrifuge plasma or urine samples to remove particulates.
-
Add 25 µL of the sample to a well of the provided 96-well microplate.
-
Add 50 µL of the Reconstitution Buffer containing the capture beads and incubate for 30 minutes at room temperature with gentle shaking.
Assay Procedure:
-
Wash the plate three times with the provided Wash Buffer.
-
Add 100 µL of the Enzyme Mix to each well and incubate for 60 minutes at 37°C.
-
Add 50 µL of the Developer Solution to each well.
-
Read the fluorescence at an excitation of 535 nm and an emission of 590 nm using a standard plate reader.
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)
HPLC-ECD has been a reliable method for the analysis of neurotransmitters and their metabolites, offering a good balance of sensitivity and cost.
Sample Preparation:
-
Deproteinize plasma samples or hydrolyze conjugated metabolites in urine.
-
Perform solid-phase or liquid-liquid extraction to isolate the metabolites of interest.
-
Reconstitute the dried extract in the mobile phase.
Chromatographic Separation:
-
Inject the prepared sample into an HPLC system equipped with a C18 reversed-phase column.
-
Use an isocratic or gradient elution with a mobile phase typically consisting of an acetate-citrate buffer.
-
Detect the metabolites using an electrochemical detector set at an appropriate oxidation potential.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the gold standard for many bioanalytical applications due to its exceptional sensitivity and specificity.
Sample Preparation:
-
Perform protein precipitation using acetonitrile.
-
The supernatant can be directly injected or subjected to further solid-phase extraction for cleaner samples.
-
For increased sensitivity, derivatization of the analytes may be performed.
LC-MS/MS Analysis:
-
Inject the sample into a UPLC or HPLC system for chromatographic separation.
-
Introduce the eluent into a tandem mass spectrometer.
-
Utilize multiple reaction monitoring (MRM) to specifically detect and quantify the precursor and product ions of the target metabolites.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA kits provide a high-throughput and relatively simple method for quantification, making them suitable for screening large numbers of samples.
Assay Procedure (General Outline):
-
Add standards and samples to the wells of a microplate pre-coated with a capture antibody.
-
Incubate to allow the binding of the metabolite to the antibody.
-
Wash the plate to remove unbound substances.
-
Add a detection antibody, often biotinylated, followed by a streptavidin-HRP conjugate.
-
Add a chromogenic substrate (e.g., TMB) and measure the absorbance using a plate reader. The signal is typically inversely proportional to the amount of analyte in the sample in a competitive ELISA format.
Visualizing Key Processes
To further aid in the understanding of the underlying biology and experimental workflows, the following diagrams are provided.
Caption: this compound Metabolism Pathway.
Caption: MetaboQuant NE Assay Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Signal Enhancement of Selected this compound Metabolites Extracted from Artificial Urine Samples by Capillary Electrophoretic Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alpco-docs.s3.amazonaws.com [alpco-docs.s3.amazonaws.com]
A Researcher's Guide to Commercially Available Norepinephrine Antibodies: A Cross-Reactivity Comparison
For researchers, scientists, and drug development professionals, the specific and sensitive detection of norepinephrine is critical. This guide provides an objective comparison of commercially available this compound antibodies, with a focus on their cross-reactivity with other catecholamines. The information is compiled from publicly available datasheets and is intended to aid in the selection of the most suitable antibody for your research needs.
Performance Comparison of this compound Antibodies
The cross-reactivity of an antibody is a critical factor in ensuring the accuracy and reliability of experimental results. The following table summarizes the reported cross-reactivity of several commercially available this compound antibodies. It is important to note that this data is provided by the manufacturers and may not have been independently verified. Researchers are encouraged to perform their own validation experiments.
| Antibody/Kit Name & Supplier | Catalog No. | Host Species | Clonality | Applications | Cross-Reactivity Data |
| Abcam | |||||
| Anti-Noradrenaline antibody [EPR24435-114] | ab315969 | Rabbit | Recombinant Monoclonal | WB, ICC/IF, I-ELISA | Does not cross-react with Dopamine and Adrenaline. |
| Sigma-Aldrich (Chemicon) | |||||
| Anti-Norepinephrine Antibody serum | Not specified | Rabbit | Polyclonal | IH | Noradrenaline-G-BSA: 1.0, Octopamine-G-BSA: 0.032, Dopamine-G-BSA: 0.016, Adrenaline-G-BSA: 0.006, Noradrenaline: 0.0002.[1] |
| Eagle Biosciences | |||||
| Noradrenaline (this compound) ELISA Assay Kit | Not specified | Not specified | Not applicable (ELISA Kit) | ELISA | Adrenaline: < 0.012%, Noradrenaline: 100%, Dopamine: 0.092%, Metanephrine: < 0.012%, Normetanephrine: 0.16%.[2] |
| Immusmol | |||||
| L-Noradrenaline Antibody (this compound) | IS1042 | Rabbit | Polyclonal | IF | Competitive ELISA shows high specificity against Dopamine and Normetanephrine.[3] |
| This compound ELISA kit | BA-E-5200R | Not specified | Not applicable (ELISA Kit) | ELISA | No significant cross-reactivity with dopamine, adrenaline, or related catecholamines was observed.[4] |
Experimental Protocols
Accurate assessment of antibody cross-reactivity is essential. Below are detailed methodologies for key experiments.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is a standard method for quantifying antibody specificity.
-
Coating: A microtiter plate is coated with a this compound-protein conjugate (e.g., this compound-BSA).
-
Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific binding.
-
Competition: The this compound antibody is pre-incubated with either this compound standard or potential cross-reactants (e.g., epinephrine, dopamine) at various concentrations.
-
Incubation: The antibody/antigen mixtures are added to the coated plate and incubated. The free antibody will bind to the this compound on the plate.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is added, followed by a substrate that produces a measurable signal. The signal intensity is inversely proportional to the amount of this compound or cross-reactant in the initial solution.
-
Analysis: The degree of cross-reactivity is determined by comparing the concentration of the cross-reactant required to displace 50% of the antibody binding to the concentration of this compound required for the same displacement.
Western Blot
Western blotting can be used to assess the specificity of an antibody to this compound conjugated to a carrier protein.
-
Sample Preparation: Prepare samples of this compound, epinephrine, and dopamine conjugated to a carrier protein like BSA.
-
SDS-PAGE: Separate the protein conjugates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary this compound antibody.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an enzyme-conjugated secondary antibody.
-
Detection: Add a chemiluminescent or colorimetric substrate to visualize the protein bands. The presence of a band only in the this compound lane indicates high specificity.
Immunohistochemistry (IHC)
IHC is used to evaluate the antibody's ability to specifically stain this compound-producing cells or tissues.
-
Tissue Preparation: Fix the tissue (e.g., adrenal gland, brain tissue) with an appropriate fixative such as glutaraldehyde, which is often required for catecholamine detection, and embed in paraffin.
-
Sectioning: Cut thin sections of the tissue and mount them on microscope slides.
-
Deparaffinization and Rehydration: Remove the paraffin and rehydrate the tissue sections.
-
Antigen Retrieval: Use an appropriate method (e.g., heat-induced epitope retrieval) to unmask the antigen.
-
Blocking: Block endogenous peroxidase activity and non-specific binding sites.
-
Primary Antibody Incubation: Incubate the sections with the primary this compound antibody.
-
Detection System: Use a labeled secondary antibody and a chromogen to visualize the antibody binding.
-
Counterstaining and Mounting: Counterstain the sections to visualize cell nuclei and mount with a coverslip. Specific staining should be observed in known noradrenergic structures.
Visualizing Key Processes
To further aid in understanding, the following diagrams illustrate the experimental workflow for assessing antibody cross-reactivity and the this compound signaling pathway.
References
A Comparative Analysis of Selective Norepinephrine Reuptake Inhibitors: Efficacy and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of four selective norepinephrine reuptake inhibitors (SNRIs): reboxetine, atomoxetine, viloxazine, and edivoxetine. The information presented is based on a synthesis of preclinical and clinical data, with a focus on quantitative comparisons and detailed experimental methodologies to inform research and development in this therapeutic area.
Introduction to Selective this compound Reuptake Inhibitors
Selective this compound reuptake inhibitors (SNRIs) are a class of medications that primarily function by blocking the this compound transporter (NET), leading to an increase in the extracellular concentration of this compound in the synaptic cleft. This modulation of noradrenergic signaling has therapeutic effects in various neurological and psychiatric disorders, including Attention-Deficit/Hyperactivity Disorder (ADHD) and Major Depressive Disorder (MDD). While all drugs in this class share a common primary mechanism, they exhibit differences in their pharmacological profiles, clinical efficacy, and approved indications.
Comparative Efficacy
The following sections and tables summarize the available data on the comparative efficacy of reboxetine, atomoxetine, viloxazine, and edivoxetine. It is important to note that direct head-to-head clinical trials comparing all four drugs are limited. The data presented here is a compilation from various studies, including meta-analyses and trials comparing two or more of these agents or comparing them against placebo or other classes of drugs.
Quantitative Efficacy Data
The efficacy of these SNRIs has been evaluated in various clinical trials for ADHD and MDD, primarily using standardized rating scales.
| Drug | Indication(s) | Key Efficacy Measures & Outcomes |
| Reboxetine | Major Depressive Disorder | In a meta-analysis of nine trials (n=2641) comparing reboxetine to Selective Serotonin Reuptake Inhibitors (SSRIs) for MDD, response rates were comparable, with 59.2% for reboxetine and 63.9% for the SSRI group (p=0.118)[1]. Some studies suggest reboxetine may have superior efficacy in severely ill patients and in improving social functioning compared to fluoxetine[2]. |
| Atomoxetine | Attention-Deficit/Hyperactivity Disorder (ADHD) | A meta-analysis confirmed the efficacy of atomoxetine for the treatment of ADHD[3][4][5]. In a head-to-head study with viloxazine ER in 50 patients with ADHD, viloxazine ER showed greater improvement in ADHD-RS-5 total scores (13.9 ± 10.2) compared to atomoxetine (33.1 ± 12.1; p < 0.00001). |
| Viloxazine | Attention-Deficit/Hyperactivity Disorder (ADHD) | A meta-analysis of five randomized clinical trials (n=1605) showed that viloxazine was significantly superior to placebo in reducing ADHD symptoms, with a higher proportion of patients achieving at least a 50% reduction in the ADHD-Rating Scale-5 (ADHD-RS-5) score. In a direct comparison, 86% of patients on viloxazine ER reported a positive response by 2 weeks versus 14% on atomoxetine. |
| Edivoxetine | Investigational for Major Depressive Disorder (MDD) | Three 8-week randomized, placebo-controlled trials of edivoxetine as an adjunctive therapy to SSRIs for MDD in patients with a partial response failed to meet the primary endpoint of significantly improving Montgomery-Åsberg Depression Rating Scale (MADRS) total scores compared to placebo. A separate study on preventing symptom re-emergence also showed no significant difference from placebo. |
This compound Transporter (NET) Binding Affinity
The affinity of these drugs for the this compound transporter is a key determinant of their potency. The inhibition constant (Ki) is a measure of this affinity, with lower values indicating higher affinity.
| Drug | NET Binding Affinity (Ki) | Reference |
| Reboxetine | 8.2 nM | |
| Atomoxetine | 3.4 nM | |
| Viloxazine | 2300 nM | |
| Edivoxetine | Not explicitly found in the provided search results. |
Note: Ki values can vary between different studies and assay conditions.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of SNRI efficacy.
This compound Transporter (NET) Binding Assay
This assay is crucial for determining the binding affinity of a compound to the this compound transporter.
Objective: To quantify the affinity of a test compound for the human this compound transporter (hNET).
Materials:
-
HEK293 cells stably expressing hNET.
-
Radioligand: [³H]Nisoxetine (a high-affinity NET ligand).
-
Test compounds (e.g., reboxetine, atomoxetine, viloxazine).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 300 mM NaCl and 5 mM KCl).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize hNET-expressing cells in ice-cold assay buffer. Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the cell membranes. Wash the pellet multiple times by resuspension and centrifugation.
-
Binding Reaction: Incubate the prepared cell membranes with various concentrations of the test compound and a fixed concentration of [³H]Nisoxetine.
-
Incubation: Allow the binding reaction to reach equilibrium (e.g., 3 hours at 4°C).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [³H]Nisoxetine (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation.
Forced Swim Test (Preclinical Model of Antidepressant Efficacy)
The forced swim test is a common behavioral assay used to screen for potential antidepressant activity in rodents.
Objective: To assess the antidepressant-like effects of a test compound by measuring the duration of immobility in mice or rats placed in an inescapable cylinder of water.
Materials:
-
Cylindrical water tank (e.g., 25 cm high, 10 cm in diameter).
-
Water maintained at 23-25°C.
-
Test animals (mice or rats).
-
Test compound and vehicle control.
-
Video recording and analysis software.
Procedure:
-
Habituation (Pre-test session): On the first day, place each animal in the water tank for a 15-minute period. This session is to induce a state of "behavioral despair."
-
Drug Administration: On the second day, administer the test compound or vehicle control to the animals at a specified time before the test session (e.g., 30-60 minutes).
-
Test Session: Place the animals individually in the water tank for a 5-minute test session.
-
Behavioral Scoring: Record the entire session and score the duration of immobility. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.
-
Data Analysis: Compare the duration of immobility between the drug-treated and vehicle-treated groups. A significant decrease in immobility time in the drug-treated group is indicative of an antidepressant-like effect.
Clinical Trial Protocol for ADHD Efficacy Assessment
This outlines a typical design for a clinical trial evaluating the efficacy of an SNRI in treating ADHD.
Objective: To evaluate the efficacy and safety of a test SNRI compared to a placebo or an active comparator in children and adolescents with ADHD.
Study Design: Randomized, double-blind, placebo-controlled, parallel-group study.
Participant Population: Children and adolescents (e.g., ages 6-17) with a primary diagnosis of ADHD according to DSM-5 criteria.
Procedure:
-
Screening and Baseline: Participants undergo a screening period to confirm their diagnosis and establish baseline symptom severity using standardized rating scales such as the ADHD Rating Scale-5 (ADHD-RS-5) and the Clinical Global Impression-Severity (CGI-S) scale.
-
Randomization: Eligible participants are randomly assigned to receive either the test SNRI or a placebo for a predefined treatment period (e.g., 6-8 weeks).
-
Dosing: The study drug is typically titrated to an optimal dose based on efficacy and tolerability.
-
Efficacy Assessments: The primary efficacy endpoint is often the change from baseline in the ADHD-RS-5 total score at the end of the treatment period. Secondary endpoints may include changes in the inattention and hyperactivity/impulsivity subscales of the ADHD-RS-5, and changes in the CGI-S score.
-
Safety and Tolerability: Monitor adverse events, vital signs, and laboratory parameters throughout the study.
-
Data Analysis: Analyze the change in efficacy measures between the treatment and placebo groups using appropriate statistical methods (e.g., mixed-effects model for repeated measures).
Visualizations
This compound Signaling Pathway and SNRI Mechanism of Action
Caption: Mechanism of action of SNRIs in the noradrenergic synapse.
Experimental Workflow for SNRI Efficacy Evaluation
Caption: A simplified workflow for evaluating the efficacy of a novel SNRI.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Selective this compound reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 3. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 4. researchgate.net [researchgate.net]
- 5. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
Norepinephrine vs. Other Vasopressors in Refractory Hypotension: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Refractory hypotension, a life-threatening condition characterized by persistent low blood pressure despite fluid resuscitation, necessitates the use of vasopressors to restore organ perfusion. Norepinephrine is widely recommended as the first-line agent in most cases of shock.[1][2][3] This guide provides an objective comparison of this compound with other commonly used vasopressors—epinephrine, vasopressin, dopamine, and phenylephrine—in the treatment of refractory hypotension. The information presented is supported by data from key clinical trials and meta-analyses to aid researchers and drug development professionals in understanding the comparative efficacy and safety of these critical care medications.
Comparative Efficacy and Safety
The choice of vasopressor is crucial and can significantly impact patient outcomes. The following tables summarize quantitative data from major studies comparing this compound to other vasopressors in terms of mortality, adverse events, and hemodynamic effects.
Table 1: this compound vs. Dopamine
| Outcome | This compound | Dopamine | Relative Risk (RR) / Odds Ratio (OR) | 95% Confidence Interval (CI) | P-value | Key Studies |
| 28-Day Mortality (All Shock) | 48.5% | 52.5% | OR 1.17 | 0.97 to 1.42 | 0.10 | De Backer et al. (SOAP II)[4][5] |
| 28-Day Mortality (Cardiogenic Shock) | Lower | Higher | - | - | 0.03 | De Backer et al. (SOAP II) |
| Arrhythmic Events | 12.4% | 24.1% | RR 0.43 | 0.26 to 0.69 | <0.001 | De Backer et al. (SOAP II), Meta-analysis |
Summary: this compound is associated with a lower risk of arrhythmias compared to dopamine. While overall mortality in shock is not significantly different, a subgroup analysis of the SOAP II trial suggested increased mortality with dopamine in patients with cardiogenic shock. Current guidelines strongly recommend this compound over dopamine as the first-line vasopressor in septic shock.
Table 2: this compound vs. Epinephrine
| Outcome | This compound | Epinephrine | Hazard Ratio (HR) / Odds Ratio (OR) | 95% Confidence Interval (CI) | P-value | Key Studies |
| Refractory Shock (Cardiogenic) | 7% | 37% | - | - | 0.008 | Levy et al. |
| All-Cause Hospital Mortality (Post-Resuscitation Shock) | 63% | Higher | aOR 5.5 | 3 to 10.3 | <0.001 | Observational Study |
| Metabolic Effects | Less pronounced | Increased lactate and hyperglycemia | - | - | <0.0001 | Levy et al. |
Summary: In cardiogenic shock, epinephrine use is linked to a higher incidence of refractory shock and unfavorable metabolic effects compared to this compound. For post-resuscitation shock, epinephrine has been associated with higher mortality. Epinephrine is generally considered a second-line agent when this compound alone is insufficient.
Table 3: this compound vs. Vasopressin (as an adjunct)
| Outcome | This compound Alone | This compound + Vasopressin | Relative Risk (RR) | 95% Confidence Interval (CI) | P-value | Key Studies |
| 28-Day Mortality (Septic Shock) | 39.3% | 35.4% | - | - | 0.26 | Russell et al. (VASST) |
| Digital Ischemia | Lower | Higher | - | - | - | Meta-analysis |
| Atrial Fibrillation | Higher | Lower | - | - | - | Meta-analysis |
Summary: The addition of vasopressin to this compound in septic shock does not significantly reduce overall 28-day mortality. However, it may have a this compound-sparing effect and is associated with a lower incidence of atrial fibrillation but a higher risk of digital ischemia. Vasopressin is recommended as a second-line agent to be added to this compound in refractory septic shock.
Table 4: this compound vs. Phenylephrine
| Outcome | This compound | Phenylephrine | Odds Ratio (OR) | 95% Confidence Interval (CI) | P-value | Key Studies |
| Mortality (Septic Shock) | 41% | 56% | - | - | 0.003 | Retrospective Study |
| Bradycardia (Post-Spinal Hypotension) | Lower Incidence | Higher Incidence | OR 0.29 | 0.12 to 0.68 | 0.005 | Meta-analysis |
| Cardiac Output | Maintained or Increased | May Decrease | - | - | - | Mechanistic Studies |
Summary: Phenylephrine, a pure α-agonist, effectively raises blood pressure but may decrease cardiac output and tissue perfusion. In septic shock, its use has been associated with increased mortality compared to this compound. Guidelines recommend against the use of phenylephrine in septic shock except in specific circumstances, such as when this compound is contraindicated due to severe arrhythmias.
Signaling Pathways
The physiological effects of vasopressors are mediated through their interaction with specific adrenergic and vasopressin receptors. The diagrams below illustrate the primary signaling pathways for each vasopressor.
Caption: this compound Signaling Pathway.
References
- 1. droracle.ai [droracle.ai]
- 2. What is the mechanism of Phenylephrine Hydrochloride? [synapse.patsnap.com]
- 3. Analysis of Mortality in Patients Treated With Phenylephrine in Septic Shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of Mortality in Patients Treated With Phenylephrine in Septic Shock | Semantic Scholar [semanticscholar.org]
- 5. (PDF) Phenylephrine Versus this compound for Initial [research.amanote.com]
Comparative Analysis of Norepinephrine's Therapeutic Potential in a Mouse Model of Depression
This guide provides an objective comparison of therapeutic strategies targeting norepinephrine (NE) in mouse models of depression. It is intended for researchers, scientists, and professionals in drug development, offering a data-driven overview of experimental findings, detailed protocols for key behavioral assays, and visualizations of relevant biological pathways and workflows.
Introduction to this compound's Role in Depression
This compound is a critical catecholamine neurotransmitter implicated in the pathophysiology of depression.[1] Evidence from preclinical and clinical studies suggests that disturbances in central noradrenergic systems contribute to depressive symptoms.[2][3] Noradrenergic pathways, originating from the locus coeruleus, project to various brain regions involved in regulating mood, cognition, motivation, and stress responses, such as the prefrontal cortex, hippocampus, and amygdala.[2][4] Therapeutic agents that specifically enhance NE activity, such as this compound reuptake inhibitors (NRIs), are effective antidepressants, highlighting the importance of this system as a therapeutic target. Mouse models, including genetic knockout and stress-induced models, are invaluable tools for validating the antidepressant potential of this compound-targeting compounds.
Data Presentation: Comparative Efficacy in Mouse Models
The following tables summarize the expected outcomes of manipulating the this compound system in commonly used mouse models of depression. These outcomes are based on findings from multiple studies and represent generalized results.
Table 1: Effects of Genetic Manipulation of the this compound Transporter (NET)
| Mouse Model | Behavioral Test | Typical Outcome Compared to Wild-Type (WT) | Rationale |
| NET Knockout (NET-/-) | Forced Swim Test (FST) | Decreased immobility | Mimics the effect of acute antidepressant treatment due to sustained high extracellular NE levels. |
| NET Knockout (NET-/-) | Tail Suspension Test (TST) | Decreased immobility | Shows a depression-resistant phenotype. |
| NET Knockout (NET-/-) | Response to Chronic Stress | Resistant to stress-induced depressive-like behaviors | Genetically enhanced NE neurotransmission protects against the effects of stress. |
Table 2: Effects of this compound-Targeting Antidepressants in Behavioral Tests
| Behavioral Test | Drug Class | Example Compound | Expected Outcome in Wild-Type Mice | Expected Outcome in NE-Deficient Mice (Dbh-/-) |
| Forced Swim Test (FST) | NRI | Desipramine, Reboxetine | Decreased immobility, increased climbing behavior | No significant change in immobility |
| Tail Suspension Test (TST) | NRI | Desipramine, Reboxetine | Decreased immobility | No significant change in immobility |
| Forced Swim Test (FST) | SSRI | Fluoxetine, Paroxetine | Decreased immobility, increased swimming behavior | Attenuated or absent response |
| Tail Suspension Test (TST) | SSRI | Fluoxetine, Paroxetine | Decreased immobility | Attenuated or absent response |
| Sucrose Preference Test (SPT) | NRI | Reboxetine | Reversal of stress-induced anhedonia | N/A (Further research needed) |
Experimental Protocols
Detailed methodologies for key behavioral assays are provided below. These protocols are standardized to ensure reproducibility and validity.
Forced Swim Test (FST)
The FST is a widely used assay to screen for antidepressant efficacy by measuring "behavioral despair." Antidepressant treatment typically reduces the duration of immobility.
-
Apparatus: A transparent cylindrical container (e.g., 30 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 15 cm, making it impossible for the mouse to escape or touch the bottom.
-
Procedure:
-
Mice are individually placed into the cylinder for a single 6-minute session.
-
The session is video-recorded for later analysis.
-
Behavior is typically scored during the final 4 minutes of the test, as the initial 2 minutes are considered a period of active escape attempts.
-
-
Parameters Measured:
-
Immobility Time: The duration the mouse spends floating passively, making only minimal movements necessary to keep its head above water.
-
Climbing Time: The duration of active upward-directed movements of the forepaws along the cylinder wall. This behavior is specifically enhanced by this compound-targeting antidepressants.
-
Swimming Time: The duration of active movements throughout the cylinder, not directed at the walls.
-
Tail Suspension Test (TST)
The TST also assesses antidepressant-like activity by measuring immobility in response to an inescapable stressor.
-
Apparatus: A suspension bar or chamber that allows a mouse to hang by its tail, preventing it from escaping or holding onto any surfaces.
-
Procedure:
-
A piece of adhesive tape is attached approximately 1 cm from the tip of the mouse's tail.
-
The mouse is suspended from the bar by the tape for a 6-minute period.
-
The session is video-recorded, and mice are visually and acoustically isolated.
-
-
Parameters Measured:
-
Immobility Time: The duration the mouse hangs passively and motionless. This is the primary measure of depressive-like behavior. The final 4 minutes are often analyzed.
-
Latency to First Immobility: The time it takes for the mouse to first become immobile.
-
Sucrose Preference Test (SPT)
The SPT measures anhedonia, a core symptom of depression, defined as a reduced ability to experience pleasure. It assesses the preference for a palatable sucrose solution over plain water.
-
Apparatus: A home cage equipped with two identical drinking bottles.
-
Procedure:
-
Habituation: Mice are habituated to the two-bottle setup for 24-48 hours, with both bottles containing water, to acclimate them to the choice paradigm.
-
Baseline: Following habituation, mice are presented with one bottle of 1% sucrose solution and one bottle of water for a 24-hour period. The position of the bottles is swapped after 12 hours to control for side preference.
-
Testing (Post-Stress/Drug Treatment): After a stress protocol or drug administration, the test is repeated. Mice are typically food and water-deprived for a period (e.g., 12-24 hours) before the test to ensure avid drinking.
-
-
Parameters Measured:
-
Sucrose Preference (%): Calculated as: (Volume of sucrose solution consumed / Total volume of liquid consumed) x 100. A significant decrease in this percentage is interpreted as anhedonia-like behavior.
-
Mandatory Visualizations
This compound Synaptic Signaling Pathway
The following diagram illustrates the key components of this compound signaling at the synapse, a primary target for many antidepressant drugs.
Caption: this compound synthesis, release, and reuptake at the synapse.
Experimental Workflow for Antidepressant Screening
This diagram outlines a typical workflow for evaluating the therapeutic potential of a novel compound targeting the this compound system in a mouse model of depression.
Caption: Workflow for testing antidepressant efficacy in a mouse model.
References
- 1. Noradrenergic Dysfunction in Depression and Suicide - The Neurobiological Basis of Suicide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The importance of this compound in depression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. db.cngb.org [db.cngb.org]
- 4. Frontiers | The Role of this compound and Its α-Adrenergic Receptors in the Pathophysiology and Treatment of Major Depressive Disorder and Schizophrenia: A Systematic Review [frontiersin.org]
A Comparative Analysis of Norepinephrine and Dobutamine on Cardiac Output: A Guide for Researchers
This guide provides an objective comparison of the pharmacological effects of norepinephrine and dobutamine, with a specific focus on their impact on cardiac output. It is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, detailed methodologies, and visual representations of key biological pathways and experimental designs.
Mechanisms of Action
This compound and dobutamine are both sympathomimetic amines that influence the cardiovascular system, yet their receptor selectivity and resulting hemodynamic profiles differ significantly.
This compound
This compound is an endogenous catecholamine that acts as a potent agonist at both α1 and β1-adrenergic receptors.[1] Its effect on cardiac output can be complex and variable.[2]
-
β1-Adrenergic Effect: Stimulation of β1 receptors in cardiac myocytes increases heart rate and, more significantly, myocardial contractility (positive inotropy).[1][3] This direct stimulation enhances the pumping function of the heart.
-
α1-Adrenergic Effect: Potent stimulation of α1 receptors in vascular smooth muscle leads to widespread vasoconstriction, increasing systemic vascular resistance (SVR) and, consequently, mean arterial pressure (MAP).[1] This increase in afterload can potentially impede ventricular ejection and decrease cardiac output.
-
Net Effect on Cardiac Output: The overall impact of this compound on cardiac output depends on the interplay between its inotropic and vasoconstrictive effects. In hypotensive states like septic shock, the increase in venous return (preload) and contractility can lead to a net increase in cardiac output. However, the significant rise in afterload may also limit or even reduce cardiac output in certain patient populations.
Dobutamine
Dobutamine is a synthetic catecholamine designed as a selective inotropic agent. It is a racemic mixture with complex interactions at adrenergic receptors.
-
β1-Adrenergic Effect: Dobutamine is primarily a potent β1-receptor agonist, directly stimulating myocardial contractility and stroke volume, which results in a significant increase in cardiac output. This is its principal therapeutic action. The stimulation of β1 receptors activates adenylate cyclase, leading to increased intracellular cyclic AMP (cAMP) and enhanced calcium availability for myocyte contraction.
-
β2 and α1-Adrenergic Effects: Dobutamine also has mild β2-agonist activity, which promotes vasodilation, and weak α1-agonist activity, which causes vasoconstriction. In clinical practice, these effects tend to balance each other out, resulting in a minimal net change in systemic vascular resistance and blood pressure. The primary hemodynamic consequence is an increase in cardiac output, often accompanied by a decrease in total peripheral vascular resistance.
Comparative Experimental Data
Multiple clinical studies have investigated the hemodynamic effects of this compound and dobutamine, both alone and in combination, across various critical illness states.
Table 1: Hemodynamic Effects in Septic Shock
| Parameter | This compound + Dobutamine (Group 1) | This compound Alone (Group 2) | Study Reference |
| Mean Arterial Pressure (mmHg) | Increased Significantly | Increased Significantly | Martin et al., 1999 |
| Cardiac Index (L/min/m²) | Increased Significantly | No Significant Change | Martin et al., 1999 |
| Stroke Volume Index (mL/m²) | Increased Significantly | No Significant Change | Martin et al., 1999 |
| Systemic Vascular Resistance | Increased | Increased Significantly | Martin et al., 1999 |
| Heart Rate | No Change | No Change | Martin et al., 1999 |
| Blood Lactate | Decreased Significantly | Decreased Significantly | Martin et al., 1999 |
This study highlights that in patients with dobutamine-resistant septic shock, the addition of this compound improves blood pressure while also enhancing cardiac output. In contrast, this compound used alone primarily increases blood pressure and SVR without a significant impact on cardiac index in patients with initially high CI.
Table 2: Hemodynamic Effects in Cardiogenic Shock
| Parameter | This compound + Dobutamine | Epinephrine Alone | Study Reference |
| Cardiac Index | Increased | Increased | Levy et al., 2011 |
| Heart Rate | Lower | Higher (p<0.05) | Levy et al., 2011 |
| Lactate Level | Decreased | Increased (p<0.01) | Levy et al., 2011 |
| Arrhythmias | None Reported | 3 Patients | Levy et al., 2011 |
This pilot study suggests that while both regimens effectively increase cardiac index, the combination of this compound and dobutamine appears to be a more reliable and safer strategy in cardiogenic shock, being associated with a lower heart rate, a decrease in lactate levels, and fewer arrhythmias compared to epinephrine.
Experimental Protocols
The data presented are derived from rigorous clinical investigations. Understanding the methodologies is crucial for interpreting the results.
Protocol 1: Study of this compound and Dobutamine in Septic Shock (Martin et al., 1999)
-
Study Design: A prospective, interventional study.
-
Patient Population: The study included two groups of patients with septic shock. Group 1 consisted of 14 patients with dobutamine-resistant septic shock (low blood pressure despite dobutamine infusion). Group 2 included 12 patients with high-output septic shock treated with this compound alone.
-
Intervention:
-
Group 1: this compound (starting at 0.5 µg/kg/min) was added to a constant infusion of dobutamine to achieve a mean arterial pressure (MAP) of ≥75 mmHg.
-
Group 2: Patients received this compound infusion following the same titration protocol to achieve a MAP ≥75 mmHg.
-
-
Measurements: Hemodynamic parameters, including MAP, cardiac index (CI), stroke volume index (SVI), systemic vascular resistance (SVR), and heart rate, were measured. Blood lactate levels were also monitored.
Protocol 2: Study of this compound-Dobutamine vs. Epinephrine in Cardiogenic Shock (Levy et al., 2011)
-
Study Design: An open, randomized interventional human study.
-
Patient Population: Thirty patients with dopamine-resistant cardiogenic shock, defined by a cardiac index <2.2 L/min/m² and a mean arterial pressure <60 mm Hg.
-
Intervention: Patients were randomly assigned to receive either:
-
An infusion of this compound-dobutamine.
-
An infusion of epinephrine.
-
Both regimens were titrated to achieve a MAP between 65 and 70 mm Hg with a stable or increased cardiac index.
-
-
Measurements: The study compared global hemodynamic effects, heart rates, lactate metabolism, and the incidence of new arrhythmias between the two groups over a 6-hour period.
Summary and Conclusion
-
Dobutamine is a primary inotrope that reliably increases cardiac output by enhancing myocardial contractility, with minimal direct effects on blood pressure. It is a cornerstone therapy for conditions of low cardiac output, such as decompensated heart failure and cardiogenic shock.
-
This compound is a potent vasopressor with secondary inotropic effects. It is the first-line agent for restoring mean arterial pressure in vasodilatory shock states like sepsis. Its effect on cardiac output is variable; it may increase it by improving preload and contractility or decrease it by significantly raising afterload.
-
Combination Therapy: In clinical scenarios characterized by both low cardiac output and significant hypotension (e.g., severe cardiogenic or septic shock), the combination of dobutamine and this compound is frequently employed. This strategy allows for the independent titration of inotropic support (dobutamine) to boost cardiac output and vasopressor support (this compound) to maintain adequate systemic perfusion pressure. This combined approach can optimize hemodynamics more effectively than using a single agent with mixed effects.
The choice between this compound, dobutamine, or a combination thereof should be guided by a thorough assessment of the patient's underlying pathophysiology and specific hemodynamic profile, including cardiac function, blood pressure, and markers of organ perfusion.
References
Norepinephrine as a Gold Standard Biomarker for Sympathetic Nervous System Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of norepinephrine as a primary biomarker for sympathetic nervous system (SNS) activity. It offers an objective comparison with alternative biomarkers, supported by experimental data, to aid researchers in selecting the most appropriate tools for their studies.
The sympathetic nervous system, a critical component of the autonomic nervous system, orchestrates the body's "fight or flight" response. Accurate measurement of its activity is paramount in a multitude of research fields, including cardiovascular disease, neuroscience, and pharmacology. For decades, this compound has been a cornerstone for assessing SNS tone. This catecholamine is the principal neurotransmitter released by postganglionic sympathetic neurons and the adrenal medulla, making its concentration in biological fluids a direct reflection of sympathetic outflow.[1][2]
This compound: The Benchmark for Sympathetic Activity
This compound's utility as an SNS biomarker is well-established. Its levels correlate with the severity of conditions characterized by sympathetic overactivity, such as heart failure and hypertension.[3][4] However, the interpretation of this compound data requires a nuanced understanding of its physiological handling. While plasma this compound concentration is a readily accessible measure, it is influenced by both its release (spillover) from sympathetic nerve terminals and its clearance from circulation.[5] Consequently, more sophisticated techniques, such as this compound spillover measurements using isotope dilution, have been developed to provide a more accurate index of sympathetic nerve activity.
Comparing this compound with Other SNS Biomarkers
While this compound is a robust biomarker, several other molecules and physiological parameters also reflect SNS activity. This section compares this compound with key alternatives, presenting quantitative data to guide biomarker selection.
This compound vs. Muscle Sympathetic Nerve Activity (MSNA)
MSNA, measured via microneurography, provides a direct, real-time recording of sympathetic nerve impulses to the muscle vasculature. It is often considered a gold standard for assessing central sympathetic outflow. Studies have shown a direct and significant correlation between MSNA and venous plasma this compound levels, validating plasma this compound as a reliable, albeit less direct, measure of sympathetic drive. However, in certain conditions like resistant hypertension, the relationship between MSNA and plasma this compound may be less consistent.
| Parameter | This compound (Plasma) | Muscle Sympathetic Nerve Activity (MSNA) | Reference |
| Correlation in Healthy Subjects | Directly correlated | Gold standard for central sympathetic outflow | |
| Correlation in Essential Hypertension | Directly and significantly related (r=0.28, P<0.001) | Directly and significantly related to blood pressure | |
| Correlation in Resistant Hypertension | No significant relationship | Inversely related to baroreflex function |
This compound vs. Neuropeptide Y (NPY)
NPY is a peptide neurotransmitter that is co-stored and co-released with this compound from sympathetic nerve terminals, particularly during intense or prolonged sympathetic stimulation. This co-release suggests that NPY could serve as a marker for high levels of sympathetic activation. Studies have shown that plasma NPY levels are elevated in conditions of significant stress and in certain patient populations with hypertension. While NPY and this compound are often correlated, their release can be differentially regulated.
| Condition | Plasma this compound | Plasma Neuropeptide Y (NPY) | Reference |
| Essential Hypertension (Men and Women) | Elevated in both | Elevated in both | |
| Essential Hypertension (Men only) | Elevated | - | |
| Obese Hypertensives | Higher than normotensives | Higher than normotensives and normal-weight hypertensives | |
| Military Survival Training (Stress) | Increased post-interrogation | Significantly increased post-interrogation |
This compound vs. Heart Rate Variability (HRV)
HRV reflects the variation in time between consecutive heartbeats and is a non-invasive measure of autonomic nervous system function. While certain HRV parameters, such as the low-frequency (LF) component, are thought to be influenced by sympathetic activity, the correlation with direct measures of sympathetic tone like cardiac this compound spillover is not always straightforward. Some studies report a correlation in specific patient populations like those with congestive heart failure, while others find no significant correlation in healthy individuals or those with depression and panic disorder. This suggests that HRV is a complex measure influenced by multiple factors beyond just cardiac sympathetic nerve firing rates.
| Condition | Cardiac this compound Spillover | Heart Rate Variability (0.1 Hz) | Correlation | Reference |
| Healthy Volunteers (Older vs. Younger) | Higher in older individuals (20.1 vs 14.3 ng/min) | Reduced in older individuals | No direct correlation | |
| Cardiac Failure Patients | Elevated (59 ng/min) | Reduced (49 ms²) | Correlated | |
| Depression and Panic Disorder | No significant difference from healthy subjects | No significant difference from healthy subjects | No significant correlation with standard HRV metrics |
This compound vs. G-protein-coupled Receptor Kinase 2 (GRK2)
GRK2 is an enzyme that plays a crucial role in the desensitization of G-protein-coupled receptors, including β-adrenergic receptors. In conditions of chronic sympathetic activation, such as heart failure, elevated this compound levels lead to an upregulation of GRK2 expression and activity in both the myocardium and peripheral lymphocytes. This makes lymphocyte GRK2 activity a potential biomarker for chronic sympathetic stress and its downstream consequences on receptor signaling. A direct correlation between myocardial and lymphocyte GRK2 activity has been demonstrated, supporting the use of this more accessible biomarker. Furthermore, lymphocyte GRK2 mRNA expression has been shown to directly correlate with plasma this compound levels in individuals with hypertension.
| Parameter | Myocardial/Lymphocyte GRK2 Activity | Plasma this compound | Correlation | Reference |
| Human Heart Failure | Inversely correlated with β-AR-mediated cAMP production | Increased | Direct correlation between myocardial and lymphocyte GRK2 activity (R²=0.5686, P<0.05) | |
| Hypertension (Black Americans) | GRK2 protein expression elevated 2-fold in subjects with higher blood pressure | - | GRK2 mRNA expression directly correlated with this compound levels |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.
Measurement of Plasma this compound by HPLC-ED
Principle: High-performance liquid chromatography (HPLC) with electrochemical detection (ED) is a sensitive and specific method for quantifying catecholamines in plasma.
Procedure:
-
Sample Collection and Preparation:
-
Collect whole blood in chilled tubes containing EDTA.
-
Immediately centrifuge at 4°C to separate plasma.
-
Store plasma at -80°C until analysis.
-
For analysis, thaw plasma samples and add an internal standard (e.g., dihydroxybenzylamine).
-
-
Extraction:
-
Extract catecholamines from plasma using alumina extraction. This involves adding the plasma to a column containing activated aluminum oxide, which selectively adsorbs catecholamines at an alkaline pH.
-
Wash the column to remove interfering substances.
-
Elute the catecholamines from the alumina with an acidic solution (e.g., perchloric acid).
-
-
HPLC-ED Analysis:
-
Inject the eluate into a reverse-phase HPLC system.
-
Separate the catecholamines using a C18 column and a mobile phase containing a buffer, an ion-pairing agent, and an organic modifier.
-
Detect the eluted catecholamines using an electrochemical detector set at an oxidizing potential.
-
Quantify this compound concentration by comparing the peak area to that of the internal standard and a standard curve.
-
This compound Spillover Measurement using Isotope Dilution
Principle: This technique uses a radiolabeled this compound tracer (e.g., ³H-norepinephrine) to determine the rate at which endogenous this compound is released into and cleared from the plasma.
Procedure:
-
Tracer Infusion:
-
Infuse a known concentration of ³H-norepinephrine intravenously at a constant rate.
-
-
Blood Sampling:
-
After a steady-state is reached, collect arterial and venous blood samples simultaneously. For regional spillover (e.g., cardiac), venous samples are taken from the specific organ's venous drainage (e.g., coronary sinus).
-
-
Analysis:
-
Measure the concentrations of endogenous this compound and ³H-norepinephrine in the plasma samples using HPLC with tandem mass spectrometry or a combination of HPLC-ED and liquid scintillation counting.
-
-
Calculation:
-
This compound Clearance (L/min): Tracer infusion rate (dpm/min) / Arterial ³H-norepinephrine concentration (dpm/L)
-
Total this compound Spillover (ng/min): Clearance (L/min) x Arterial endogenous this compound concentration (ng/L)
-
Regional this compound Spillover (ng/min): [(Cv - Ca) + Ca(Ex)] x Regional plasma flow
-
Cv = Venous this compound concentration
-
Ca = Arterial this compound concentration
-
Ex = Fractional extraction of ³H-norepinephrine across the organ
-
-
Measurement of Neuropeptide Y (NPY) by ELISA
Principle: An enzyme-linked immunosorbent assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.
Procedure:
-
Sample Collection:
-
Collect blood in tubes containing EDTA and aprotinin to prevent peptide degradation.
-
Centrifuge and store plasma at -80°C.
-
-
ELISA Assay (Competitive):
-
Coat a microplate with antibodies specific to NPY.
-
Add standards and plasma samples to the wells, followed by a fixed amount of biotinylated NPY.
-
During incubation, the endogenous NPY in the sample competes with the biotinylated NPY for binding to the coated antibody.
-
Wash the plate to remove unbound substances.
-
Add streptavidin-HRP conjugate, which binds to the biotinylated NPY.
-
Wash the plate again.
-
Add a substrate solution (e.g., TMB), which is converted by HRP to a colored product.
-
Stop the reaction with an acid and measure the absorbance at a specific wavelength.
-
The intensity of the color is inversely proportional to the amount of NPY in the sample.
-
Standardized Protocol for Heart Rate Variability (HRV) Analysis
Principle: HRV is the analysis of the variation in the time intervals between adjacent R-waves (R-R intervals) in an electrocardiogram (ECG).
Procedure:
-
Data Acquisition:
-
Record a continuous ECG for a standardized period, typically 5 minutes for short-term analysis or 24 hours for long-term analysis.
-
Ensure the subject is in a resting, supine position for baseline measurements.
-
Use a high sampling rate (≥250 Hz) for accurate R-peak detection.
-
-
R-R Interval Detection:
-
Use a validated algorithm to detect the R-peaks and calculate the R-R intervals.
-
Visually inspect the ECG and manually correct for any artifacts or ectopic beats.
-
-
HRV Analysis:
-
Time-Domain Analysis:
-
SDNN: Standard deviation of all normal-to-normal (NN) intervals.
-
RMSSD: The square root of the mean of the sum of the squares of differences between adjacent NN intervals.
-
-
Frequency-Domain Analysis (using Fast Fourier Transform or autoregressive modeling):
-
High Frequency (HF) power (0.15-0.4 Hz): Reflects parasympathetic activity.
-
Low Frequency (LF) power (0.04-0.15 Hz): Reflects both sympathetic and parasympathetic activity.
-
LF/HF Ratio: Often used as an index of sympathovagal balance.
-
-
Measurement of GRK2 Activity in Lymphocytes
Principle: This assay measures the ability of immunoprecipitated GRK2 from lymphocyte lysates to phosphorylate a substrate in vitro.
Procedure:
-
Lymphocyte Isolation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
-
Cell Lysis:
-
Lyse the isolated lymphocytes in a buffer containing detergents and protease/phosphatase inhibitors to extract cellular proteins.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody specific for GRK2.
-
Add protein A/G-agarose beads to capture the antibody-GRK2 complex.
-
Wash the beads to remove non-specifically bound proteins.
-
-
Kinase Assay:
-
Resuspend the beads in a kinase assay buffer containing a substrate (e.g., rhodopsin or a synthetic peptide), ATP, and radiolabeled [γ-³²P]ATP.
-
Incubate at 30°C to allow for phosphorylation of the substrate by the immunoprecipitated GRK2.
-
-
Detection:
-
Stop the reaction and separate the phosphorylated substrate from the reaction mixture using SDS-PAGE.
-
Visualize the radiolabeled substrate using autoradiography and quantify the amount of incorporated phosphate using a phosphorimager.
-
GRK2 activity is expressed as pmol of phosphate incorporated per minute per mg of protein.
-
Visualizing the Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate key signaling pathways and experimental workflows.
Caption: this compound adrenergic signaling pathways.
Caption: Experimental workflow for this compound spillover.
Conclusion
This compound remains a cornerstone biomarker for assessing sympathetic nervous system activity due to its direct role as the primary neurotransmitter of the SNS. While simpler measurements like plasma this compound concentration offer valuable insights, more advanced techniques such as this compound spillover provide a more precise quantification of sympathetic tone.
The choice of biomarker should be guided by the specific research question, the required level of precision, and the feasibility of the experimental protocol. For direct, real-time assessment of central sympathetic outflow, MSNA is unparalleled. For a systemic view that is less invasive, plasma this compound and its co-released peptide, NPY, are excellent choices. HRV offers a non-invasive window into autonomic balance but its interpretation as a pure sympathetic marker can be complex. Finally, for assessing the long-term consequences of sympathetic overactivity on cellular signaling, lymphocyte GRK2 activity emerges as a promising and clinically accessible biomarker.
This guide provides the foundational data and methodologies to empower researchers to make informed decisions in the validation and application of this compound and its alternatives in the study of the sympathetic nervous system.
References
- 1. academic.oup.com [academic.oup.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Heart Rate Variability for Evaluating Psychological Stress Changes in Healthy Adults: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heart rate spectral analysis, cardiac this compound spillover, and muscle sympathetic nerve activity during human sympathetic nervous activation and failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Norepinephrine Formulations: A Comparative Guide for Clinical Research
For researchers, scientists, and drug development professionals, the selection and application of norepinephrine in clinical studies demand meticulous attention to its formulation. While often considered a single entity, variations in this compound preparations carry significant implications for dosing accuracy, clinical safety, and the interpretation of experimental data. This guide provides an objective comparison of this compound formulations, focusing on the critical distinctions between salt and base forms and the practical differences between ready-to-use and compounded preparations.
A pivotal issue in this compound research is the lack of standardized dosing nomenclature, which can lead to therapeutic errors.[1] this compound is commercially available as a salt, typically this compound bitartrate, but its pharmacological activity is dependent on the this compound base.[1] The key equivalence is that 2 mg of this compound bitartrate/tartrate is equivalent to 1 mg of this compound base .[2][3] This 2:1 ratio is a crucial conversion factor. An international survey highlighted that a significant percentage of clinicians were unaware of the specific formulation used in their own units, a knowledge gap that can lead to misinterpretation of clinical trial results and potentially harmful dosing errors.[4]
In response to this ambiguity, a joint task force from the Society of Critical Care Medicine (SCCM) and the European Society of Intensive Care Medicine (ESICM) has advocated for the global, uniform use of This compound base for labeling, dispensing, and reporting in clinical research to enhance patient safety and ensure clarity in data interpretation.
Comparison of this compound Formulations: Base vs. Salt and Ready-to-Use vs. Compounded
The primary distinctions in this compound formulations available for clinical research are the chemical form (salt vs. base) and the method of preparation (commercially available ready-to-use solutions vs. locally compounded infusions).
| Formulation Characteristic | This compound Base | This compound Bitartrate/Tartrate | Ready-to-Use (Premixed) | Compounded (Bedside/Pharmacy) |
| Active Moiety | The pharmacologically active component. | A salt form where the base is conjugated to tartaric acid. | Contains a specific, standardized concentration of this compound, increasingly labeled by base equivalent. | Concentration is dependent on the manual dilution process. |
| Dosing Equivalence | 1 mg | 2 mg (is equivalent to 1 mg of base) | Standardized concentrations (e.g., 16 mcg/mL, 32 mcg/mL) simplify dosing. | High risk of variability and calculation errors during preparation. |
| Risk of Medication Error | The recommended standard for dosing to minimize confusion. | High risk of error if the 2:1 salt-to-base ratio is not correctly applied. | Lower risk of compounding errors and touch contamination. | Higher risk of calculation errors, contamination, and deviations from intended concentration. |
| Stability & Storage | - | - | Manufacturer-defined shelf life, often up to 21 months refrigerated or 90 days at room temperature. | Stability is highly sensitive to storage conditions (temperature, light) and the container type (syringes, vials). Generally shorter shelf life. |
| Clinical Efficacy | No direct clinical trials show a difference in efficacy based on the salt form used, assuming dose equivalence is maintained. The primary issue is dosing accuracy. | No direct clinical trials show a difference in efficacy based on the salt form used, assuming dose equivalence is maintained. The primary issue is dosing accuracy. | No direct clinical trials comparing patient outcomes vs. compounded formulations have been identified. The primary benefit is safety and consistency. | No direct clinical trials comparing patient outcomes vs. ready-to-use formulations have been identified. Potential for variability in delivered dose could theoretically impact efficacy. |
Experimental Protocols
Representative Protocol for a Comparative Vasopressor Study in Septic Shock
This protocol outlines a typical methodology for a randomized controlled trial comparing two vasopressor strategies in patients with septic shock, adapted from protocols of major clinical trials.
-
Patient Population: Adult patients (≥18 years) admitted to the ICU with a diagnosis of septic shock, defined by persisting hypotension requiring vasopressors despite adequate fluid resuscitation.
-
Inclusion Criteria:
-
Suspected or confirmed infection.
-
Mean Arterial Pressure (MAP) < 65 mmHg after initial fluid resuscitation (e.g., 30 mL/kg crystalloid).
-
Requirement for continuous vasopressor infusion to maintain MAP ≥ 65 mmHg.
-
-
Exclusion Criteria:
-
Pre-existing conditions making 28-day survival unlikely.
-
Active bleeding.
-
Pregnancy.
-
Refusal of consent.
-
-
Randomization and Blinding: Patients are randomized in a 1:1 ratio to receive either the investigational vasopressor formulation or the standard-of-care formulation. The study is conducted in a double-blind manner, where patients, clinicians, and data assessors are unaware of the treatment allocation.
-
Intervention:
-
Study Drug Administration: The assigned vasopressor (e.g., this compound Formulation A vs. This compound Formulation B) is initiated and titrated to achieve a target MAP of 65-70 mmHg. The infusion is prepared according to standardized concentrations.
-
Dose Titration: The infusion rate is adjusted by the bedside nurse according to a predefined algorithm to maintain the target MAP.
-
Rescue Therapy: If the maximum allowed dose of the study drug is insufficient to maintain the target MAP, open-label, second-line vasopressors (e.g., vasopressin) may be initiated as per institutional protocol.
-
-
Data Collection & Outcome Measures:
-
Primary Outcome: A key clinical endpoint, such as 28-day all-cause mortality.
-
Secondary Outcomes:
-
Hemodynamic variables: MAP, heart rate, cardiac index.
-
Duration of vasopressor therapy.
-
ICU and hospital length of stay.
-
Incidence of adverse events (e.g., arrhythmias, digital ischemia).
-
Renal function and need for renal replacement therapy.
-
-
-
Statistical Analysis: The primary outcome is typically analyzed using a time-to-event model (e.g., Cox proportional hazards) or logistic regression. Secondary outcomes are compared using appropriate statistical tests based on data distribution.
Visualizing Key Processes and Pathways
This compound Signaling Pathway
This compound exerts its effects by binding to α- and β-adrenergic receptors, which are G-protein coupled receptors. This initiates distinct downstream signaling cascades that mediate its physiological effects, such as vasoconstriction and increased heart rate.
Experimental Workflow for Vasopressor Clinical Trial
The workflow for a clinical trial comparing this compound formulations involves several key stages, from patient screening and randomization to data analysis, ensuring rigorous and unbiased evaluation.
References
Safety Operating Guide
Navigating Norepinephrine Disposal: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper handling and disposal of norepinephrine, this guide offers procedural, step-by-step instructions to ensure safe and compliant laboratory practices.
For researchers, scientists, and drug development professionals, the safe disposal of chemical reagents is a paramount concern. This document outlines the proper procedures for the disposal of this compound, a catecholamine neurotransmitter and hormone, ensuring the safety of laboratory personnel and compliance with regulatory standards. Unlike some related compounds, this compound and its common salt forms, such as this compound bitartrate, are not classified as controlled substances by the Drug Enforcement Administration (DEA) and are not considered P-listed hazardous wastes under the Resource Conservation and Recovery Act (RCRA). This distinction is critical in determining the appropriate disposal pathway.
Regulatory and Safety Overview
This compound is not a DEA-controlled substance and therefore does not require the stringent disposal procedures mandated for scheduled drugs.[1][2][3] Furthermore, while epinephrine base is a P-listed hazardous waste (P042), the Environmental Protection Agency (EPA) has clarified that this listing does not extend to its salts.[4][5] This principle is broadly applied to other catecholamine salts, meaning that this compound bitartrate and other salt forms are not considered acutely hazardous waste. However, it is crucial to consult local, state, and institutional regulations, as they may have more stringent requirements.
Despite not being a P-listed waste, this compound solutions, like any chemical, must be managed responsibly. The primary safety consideration is the biological activity of this compound. Direct discharge into the sanitary sewer system is not recommended without inactivation, as it can have adverse effects on aquatic life.
Disposal Procedures
There are two primary recommended disposal routes for this compound solutions in a laboratory setting: disposal via a licensed hazardous waste contractor or chemical inactivation prior to drain disposal.
1. Disposal via a Licensed Hazardous Waste Contractor:
This is the most straightforward and often preferred method.
-
Segregation and Labeling: Collect all waste this compound solutions in a dedicated, properly labeled waste container. The label should clearly identify the contents as "Non-hazardous this compound Waste Solution" and include the concentration.
-
Storage: Store the waste container in a designated satellite accumulation area, following all institutional guidelines for chemical waste storage.
-
Arranging Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup by a licensed hazardous waste contractor.
2. Chemical Inactivation Prior to Drain Disposal:
For laboratories that generate small quantities of this compound waste, chemical inactivation can be a viable option, provided it is permitted by local regulations. This compound is known to be unstable and degrades under specific conditions, particularly in alkaline environments and when exposed to heat and light.
Quantitative Data on this compound Degradation
The following table summarizes key data on the degradation of this compound, which forms the basis for the chemical inactivation protocol.
| Condition | pH | Temperature | Half-life | Efficacy | Reference |
| Accelerated Degradation | 8.264 | 80°C (176°F) | 5.5 minutes | <1% remaining after 37 minutes | |
| Acidic Condition | 1.977 | 80°C (176°F) | Slower degradation | ~80% remaining after 142 hours | |
| Room Temperature Storage (in PVC bags, protected from light) | Not specified | 4°C (39°F) | Stable | >95% remaining after 61 days | |
| Room Temperature Storage (in PVC bags, not protected from light) | Not specified | 4°C (39°F) | Less stable | 90% remaining after 39 days |
Experimental Protocol: Chemical Inactivation of this compound Solution
This protocol is designed for the chemical inactivation of aqueous solutions of this compound in a laboratory setting.
Materials:
-
Waste this compound solution
-
Sodium hydroxide (NaOH) solution (e.g., 1 M) or another suitable base
-
pH meter or pH indicator strips
-
Heat source (e.g., hot plate with a water bath)
-
Appropriate personal protective equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves
-
Glass beaker of appropriate size
Procedure:
-
Preparation: In a well-ventilated fume hood, place the waste this compound solution in a glass beaker.
-
pH Adjustment: While stirring, slowly add the sodium hydroxide solution to the this compound waste. Monitor the pH using a pH meter or pH strips. Continue adding the base until the pH of the solution reaches approximately 8.3.
-
Heating: Place the beaker in a water bath on a hot plate and heat the solution to 80°C.
-
Inactivation: Maintain the solution at 80°C for at least 1 hour. Based on the degradation kinetics, this duration is more than sufficient to ensure complete degradation.
-
Cooling and Neutralization: Turn off the heat and allow the solution to cool to room temperature. Neutralize the solution by adding a suitable acid (e.g., dilute hydrochloric acid) until the pH is between 6.0 and 8.0.
-
Disposal: Once cooled and neutralized, the inactivated solution can typically be disposed of down the sanitary sewer with copious amounts of water. Always confirm that this final disposal step is in compliance with your local wastewater discharge regulations.
Safety Note on Degradation Products: Studies have shown that some degradation products of this compound may have toxicological concerns, including potential hepatotoxicity and mutagenicity. The chemical inactivation process significantly reduces the concentration of these products. However, as a precautionary measure, it is essential to wear appropriate PPE during the entire procedure and to ensure adequate ventilation.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for this compound disposal.
By following these guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible research environment.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Norepinephrine
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical protocols for the handling of norepinephrine in a research setting. Adherence to these guidelines is mandatory to ensure personnel safety and maintain experimental integrity.
Personal Protective Equipment (PPE)
This compound is a potent sympathomimetic amine that can have significant physiological effects. Strict adherence to the following PPE requirements is essential to prevent accidental exposure through skin contact, inhalation, or ingestion.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Component | Specification | Rationale |
| Hand Protection | Double gloving with nitrile gloves is recommended. | Provides a robust barrier against dermal absorption. Regularly inspect gloves for any signs of degradation or puncture. |
| Eye and Face Protection | ANSI Z87.1 compliant safety glasses with side shields or a full-face shield. | Protects against splashes and aerosols, which can be readily absorbed through the mucous membranes of the eyes. |
| Respiratory Protection | A NIOSH-approved respirator is required when handling powdered this compound or when there is a potential for aerosolization. | Prevents inhalation of the compound, which can lead to systemic effects.[1] |
| Protective Clothing | A fully buttoned lab coat or a disposable gown. | Protects skin and personal clothing from contamination. |
Operational Plan: Handling and Preparation of this compound Solutions
This section outlines the standard operating procedure for the safe handling and preparation of this compound solutions.
Engineering Controls
All handling of powdered this compound and preparation of concentrated stock solutions must be conducted in a certified chemical fume hood or a ventilated enclosure to minimize inhalation exposure.[2]
Step-by-Step Protocol for Solution Preparation
The following is a representative protocol for preparing a this compound solution. Researchers should adapt this protocol based on their specific experimental needs and institutional guidelines.
-
Gather Materials: Assemble all necessary equipment, including PPE, this compound powder, appropriate solvent (e.g., sterile water with an antioxidant like ascorbic acid to prevent degradation), calibrated weighing scale, glassware, and vortex mixer.
-
Pre-Labeling: Clearly label all vials and tubes with the compound name, concentration, and date of preparation before starting.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder using an analytical balance.
-
Dissolution: Add the appropriate volume of solvent to the vessel containing the this compound powder.
-
Mixing: Gently vortex the solution until the this compound is completely dissolved. Avoid vigorous shaking to minimize aerosolization.
-
Storage: Store the prepared stock solution in a clearly labeled, tightly sealed container at the recommended temperature (typically refrigerated and protected from light) to maintain stability.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All materials that have come into contact with this compound, including gloves, pipette tips, and empty vials, should be considered hazardous waste.
-
Containerization: Collect all this compound waste in a designated, clearly labeled, leak-proof hazardous waste container.
-
Disposal: Dispose of the hazardous waste container through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.
Quantitative Data
Table 2: Occupational Exposure Limits for this compound Bitartrate
| Jurisdiction/Organization | Limit Type | Value |
| ACGIH (USA) | TWA | 5 mg/m³ |
| Belgium | OEL - TWA | 5 mg/m³ |
| Denmark | OEL - TWA | 5 mg/m³ |
| France | OEL - TWA | 5 mg/m³ |
| Greece | OEL - TWA | 5 mg/m³ |
| Ireland | OEL - TWA | 5 mg/m³ |
| Latvia | OEL - TWA | 5 mg/m³ |
| Lithuania | OEL - TWA | 5 mg/m³ |
| Portugal | OEL - TWA | 5 mg/m³ |
| Spain | OEL - TWA | 5 mg/m³ |
| Switzerland | OEL - TWA | 5 mg/m³ |
| Vietnam | OEL - TWA | 5 mg/m³ |
TWA (Time-Weighted Average) is the average exposure over an 8-hour workday. Data sourced from a Safety Data Sheet for a this compound bitartrate injection.[3]
Workflow Visualization
The following diagram illustrates the key steps and decision points in the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
